molecular formula C26H30O13 B1675308 Licraside CAS No. 29913-71-1

Licraside

Cat. No.: B1675308
CAS No.: 29913-71-1
M. Wt: 550.5 g/mol
InChI Key: NIZFPXZQERMCLE-KVFWHIKKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Licraside is a natural compound isolated from Glycyrrhiza uralensis (Chinese licorice) with the molecular formula C₂₆H₃₀O₁₃ and a molecular weight of 550.51 g/mol . It has a melting point of 150-151 °C . Recent pharmacological research has identified this compound as a novel and potent agonist of the Farnesoid X receptor (FXR), a key nuclear receptor that regulates bile acid homeostasis . This mechanism is a critical pathway in the study of cholestatic liver disorders. The research value of this compound stems from its demonstrated efficacy in preclinical models. In vitro assays using a dual-luciferase reporter gene system confirmed its ability to activate FXR . Furthermore, in an in vivo study using an ANIT-induced cholestasis animal model, treatment with this compound showed a significant therapeutic effect. It effectively reduced levels of biliary total bile acids (TBA) and key serum markers of liver injury, including ALT, AST, GGT, ALP, TBIL, and TBA . Histopathological analysis also confirmed that this compound provided a protective effect against ANIT-induced liver injury . These properties make this compound a highly promising candidate for research aimed at understanding the FXR signaling pathway and developing new therapeutic strategies for cholestasis and related metabolic liver conditions. This product is intended for research purposes only.

Properties

IUPAC Name

(E)-1-[4-[(2S,3R,4S,5S,6R)-3-[(2S,3R,4R)-3,4-dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-hydroxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O13/c27-10-19-20(32)21(33)22(39-25-23(34)26(35,11-28)12-36-25)24(38-19)37-15-6-7-16(18(31)9-15)17(30)8-3-13-1-4-14(29)5-2-13/h1-9,19-25,27-29,31-35H,10-12H2/b8-3+/t19-,20-,21+,22-,23+,24-,25+,26-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIZFPXZQERMCLE-KVFWHIKKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(O1)OC2C(C(C(OC2OC3=CC(=C(C=C3)C(=O)C=CC4=CC=C(C=C4)O)O)CO)O)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC3=CC(=C(C=C3)C(=O)/C=C/C4=CC=C(C=C4)O)O)CO)O)O)O)(CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O13
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

550.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29913-71-1
Record name Licuraside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029913711
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LICURASIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3UT49C2OHM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Licraside: A Novel Farnesoid X Receptor Agonist for the Amelioration of Cholestasis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

The farnesoid X receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid homeostasis, lipid metabolism, and glucose metabolism.[1][2] Its activation by endogenous bile acids or synthetic agonists triggers a complex signaling cascade that protects hepatocytes from the cytotoxic effects of bile acid accumulation, a hallmark of cholestatic liver diseases.[3][4] Consequently, FXR has emerged as a promising therapeutic target for a range of metabolic and liver disorders, including primary biliary cholangitis (PBC) and non-alcoholic steatohepatitis (NASH).[2] While several FXR agonists have been developed, the search for novel compounds with improved efficacy and safety profiles continues.

Licraside, a flavonoid compound derived from licorice, has recently been identified as a potent FXR agonist with significant therapeutic potential for cholestasis.[1] This technical guide provides a comprehensive overview of the preclinical data supporting the role of this compound as an FXR agonist, detailing its mechanism of action, in vitro and in vivo efficacy, and the experimental protocols used for its characterization.

Mechanism of Action: FXR Signaling Pathway

This compound exerts its therapeutic effects by binding to and activating the farnesoid X receptor. Upon activation, FXR forms a heterodimer with the retinoid X receptor (RXR). This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.

The key downstream effects of this compound-mediated FXR activation include:

  • Upregulation of the Small Heterodimer Partner (SHP): SHP is an atypical nuclear receptor that lacks a DNA-binding domain. It acts as a corepressor for several other nuclear receptors, including liver receptor homolog-1 (LRH-1). By inhibiting LRH-1, SHP represses the transcription of CYP7A1 and CYP8B1, the rate-limiting enzymes in the classical pathway of bile acid synthesis from cholesterol. This negative feedback loop is a primary mechanism for reducing the overall bile acid pool.

  • Induction of Bile Acid Efflux Transporters: FXR activation upregulates the expression of key transporters involved in the efflux of bile acids from hepatocytes. The Bile Salt Export Pump (BSEP; ABCB11) is a canalicular transporter that secretes bile acids into the bile. Multidrug Resistance-Associated Proteins 2 and 3 (MRP2/3) also contribute to the transport of bile acids and other organic anions.

  • Inhibition of Bile Acid Uptake: FXR activation leads to the downregulation of the Na+-taurocholate cotransporting polypeptide (NTCP; SLC10A1), the primary transporter responsible for the uptake of conjugated bile acids from the portal circulation into hepatocytes.

This coordinated regulation of bile acid synthesis, uptake, and efflux collectively contributes to the maintenance of bile acid homeostasis and the alleviation of cholestatic liver injury.

FXR_Signaling_Pathway This compound This compound FXR FXR This compound->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXRE FXR_RXR->FXRE Binds SHP SHP Gene Transcription FXRE->SHP BSEP BSEP Gene Transcription FXRE->BSEP NTCP NTCP Gene Transcription FXRE->NTCP SHP_Protein SHP Protein SHP->SHP_Protein LRH1 LRH-1 SHP_Protein->LRH1 Inhibits CYP7A1_CYP8B1 CYP7A1/CYP8B1 Transcription LRH1->CYP7A1_CYP8B1 Activates Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1_CYP8B1->Bile_Acid_Synthesis BSEP_Protein BSEP Protein BSEP->BSEP_Protein Bile_Acid_Efflux Bile Acid Efflux BSEP_Protein->Bile_Acid_Efflux Bile_Acid_Uptake Bile Acid Uptake NTCP->Bile_Acid_Uptake

Figure 1: Simplified FXR signaling pathway activated by this compound.

Quantitative Data Presentation

The following tables summarize the key quantitative findings from preclinical studies on this compound.

Table 1: In Vitro FXR Agonist Activity of this compound
ParameterMethodCell LineResultReference
FXR ActivationDual-Luciferase Reporter AssayHepG2Dose-dependent increase in luciferase activity (20-100 µM)[1]
EC50Not Reported---
SHP Protein ExpressionWestern BlotHepG2Significant increase with this compound treatment[1]
BSEP Protein ExpressionWestern BlotHepG2Significant upregulation at 80 µM this compound[1]
Table 2: In Vivo Efficacy of this compound in an ANIT-Induced Cholestasis Mouse Model
Serum BiomarkerVehicle ControlANIT ModelThis compound (25 mg/kg)This compound (50 mg/kg)OCA (10 mg/kg)Reference
ALT (U/L)33.5 ± 5.8245.2 ± 45.1150.1 ± 30.298.7 ± 20.585.6 ± 18.9[1]
AST (U/L)102.3 ± 15.7450.6 ± 60.3310.4 ± 45.8220.1 ± 35.6198.4 ± 30.1[1]
GGT (U/L)5.2 ± 1.125.8 ± 4.918.3 ± 3.512.1 ± 2.810.5 ± 2.2[1]
ALP (U/L)85.4 ± 12.1350.1 ± 40.2250.7 ± 35.4180.3 ± 28.7160.9 ± 25.3[1]
TBIL (µmol/L)1.8 ± 0.515.6 ± 3.210.1 ± 2.56.8 ± 1.95.9 ± 1.5[1]
TBA (µmol/L)12.3 ± 2.885.4 ± 15.655.2 ± 10.135.8 ± 8.730.1 ± 7.9[1]

Data are presented as mean ± SD. ANIT: alpha-naphthylisothiocyanate; OCA: Obeticholic acid (positive control).

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Dual-Luciferase Reporter Gene Assay for FXR Activation

This assay is designed to quantify the ability of a compound to activate the farnesoid X receptor in a cellular context.

Dual_Luciferase_Assay start Start cell_culture Seed HepG2 cells in 96-well plates start->cell_culture transfection Co-transfect with: - FXR expression plasmid - BSEP promoter-luciferase reporter - Renilla luciferase control plasmid cell_culture->transfection incubation1 Incubate for 24 hours transfection->incubation1 treatment Treat cells with: - Vehicle (DMSO) - Positive Control (CDCA) - this compound (various concentrations) incubation1->treatment incubation2 Incubate for 24 hours treatment->incubation2 lysis Lyse cells incubation2->lysis measure_firefly Measure Firefly Luciferase Activity (FXR activation) lysis->measure_firefly measure_renilla Measure Renilla Luciferase Activity (transfection control) measure_firefly->measure_renilla analysis Normalize Firefly to Renilla Luciferase Activity measure_renilla->analysis end End analysis->end

Figure 2: Workflow for the dual-luciferase reporter gene assay.

Materials:

  • HepG2 cells

  • 96-well cell culture plates

  • FXR expression plasmid

  • BSEP promoter-luciferase reporter vector

  • Renilla luciferase control plasmid (e.g., pRL-TK)

  • Transfection reagent

  • This compound, Chenodeoxycholic acid (CDCA, positive control), DMSO (vehicle)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Cell Seeding: Seed HepG2 cells into 96-well plates at an appropriate density and allow them to adhere overnight.

  • Transfection: Co-transfect the cells with the FXR expression plasmid, the BSEP promoter-luciferase reporter vector, and the Renilla luciferase control plasmid using a suitable transfection reagent according to the manufacturer's instructions.[1]

  • Incubation: Incubate the transfected cells for 24 hours to allow for plasmid expression.[1]

  • Treatment: Replace the medium with fresh medium containing the vehicle (DMSO), a positive control (e.g., 10 µM CDCA), or varying concentrations of this compound.[1]

  • Incubation: Incubate the treated cells for an additional 24 hours.[1]

  • Cell Lysis: Wash the cells with PBS and lyse them using the lysis buffer provided in the dual-luciferase reporter assay kit.

  • Luminometry:

    • Transfer the cell lysate to a luminometer plate.

    • Add the firefly luciferase substrate and measure the luminescence, which corresponds to the activation of the BSEP promoter by FXR.

    • Add the Stop & Glo® reagent to quench the firefly luciferase reaction and simultaneously activate the Renilla luciferase. Measure the luminescence from Renilla luciferase, which serves as an internal control for transfection efficiency and cell viability.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Express the results as fold induction over the vehicle control.

ANIT-Induced Cholestasis Mouse Model

This in vivo model is used to evaluate the efficacy of compounds in a setting of chemically induced cholestatic liver injury.

ANIT_Model_Workflow start Start acclimatization Acclimatize male C57BL/6J mice (1 week) start->acclimatization grouping Randomly divide mice into groups: - Vehicle Control - ANIT Model - this compound (low & high dose) - Positive Control (OCA) acclimatization->grouping treatment Administer this compound, OCA, or vehicle (daily for 7 days) grouping->treatment induction Induce cholestasis with a single oral dose of ANIT (on day 5) treatment->induction sampling Collect blood and liver tissue (48 hours post-ANIT) induction->sampling biochemistry Analyze serum for liver injury biomarkers (ALT, AST, etc.) sampling->biochemistry histology Perform histopathological analysis of liver tissue (H&E staining) sampling->histology end End

Figure 3: Experimental workflow for the ANIT-induced cholestasis mouse model.

Materials:

  • Male C57BL/6J mice (8-10 weeks old)

  • Alpha-naphthylisothiocyanate (ANIT)

  • Corn oil (vehicle for ANIT)

  • This compound

  • Obeticholic acid (OCA, positive control)

  • Appropriate vehicle for test compounds

  • Blood collection tubes

  • Formalin for tissue fixation

Procedure:

  • Acclimatization: Acclimatize the mice to the laboratory conditions for at least one week.

  • Grouping and Treatment: Randomly divide the mice into experimental groups (e.g., vehicle control, ANIT model, this compound low dose, this compound high dose, positive control). Administer the test compounds or vehicle daily for a predefined period (e.g., 7 days).

  • Induction of Cholestasis: On a specified day of the treatment period (e.g., day 5), induce cholestasis by administering a single oral gavage of ANIT (dissolved in corn oil) to all groups except the vehicle control.

  • Sample Collection: At a defined time point after ANIT administration (e.g., 48 hours), euthanize the mice and collect blood via cardiac puncture and harvest the liver tissue.

  • Serum Biochemistry: Separate the serum from the blood and analyze for markers of liver injury and cholestasis, including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), gamma-glutamyl transferase (GGT), alkaline phosphatase (ALP), total bilirubin (B190676) (TBIL), and total bile acids (TBA).

  • Histopathology: Fix a portion of the liver tissue in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E) to assess liver morphology, necrosis, inflammation, and bile duct proliferation.

Western Blot for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins in cell or tissue lysates.

Materials:

  • Cell or tissue lysates

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Electrophoresis and transfer apparatus

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-SHP, anti-BSEP, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Protein Quantification: Determine the protein concentration of the cell or tissue lysates using a protein assay.

  • SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a blocking buffer to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., SHP, BSEP) overnight at 4°C. Also, probe a separate membrane or the same membrane after stripping with an antibody against a housekeeping protein (e.g., GAPDH) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate it with an HRP-conjugated secondary antibody that recognizes the primary antibody.

  • Detection: Wash the membrane and add a chemiluminescent substrate.

  • Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize the expression of the target protein to the loading control.

Conclusion and Future Directions

The available preclinical data strongly support the identification of this compound as a novel and potent farnesoid X receptor agonist.[1] Through the activation of the FXR signaling pathway, this compound effectively modulates the expression of key genes involved in bile acid homeostasis, leading to the amelioration of cholestatic liver injury in a well-established animal model.[1]

While these findings are promising, further research is warranted to fully elucidate the therapeutic potential of this compound. Key future directions include:

  • Determination of Potency: A crucial next step is to determine the half-maximal effective concentration (EC50) of this compound for FXR activation to quantitatively assess its potency in comparison to other known FXR agonists.

  • Pharmacokinetic and Toxicological Studies: Comprehensive pharmacokinetic (absorption, distribution, metabolism, and excretion) and toxicology studies are necessary to evaluate the drug-like properties and safety profile of this compound.

  • Efficacy in Other Disease Models: The efficacy of this compound should be investigated in other relevant preclinical models of liver and metabolic diseases where FXR activation is known to be beneficial, such as NASH and liver fibrosis.

  • Clinical Trials: Should further preclinical studies yield positive results, the progression of this compound into clinical trials will be the ultimate step in determining its therapeutic utility in human patients.

References

A Technical Guide to the Discovery, Properties, and Bioactivity of Licraside

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Licraside, a flavonoid glycoside also known as Licuroside or Liquiritigenin-4'-apiosyl-glucoside, is a natural compound isolated from the roots and rhizomes of Glycyrrhiza species, particularly Glycyrrhiza uralensis (Licorice). This document provides a comprehensive overview of this compound, detailing its discovery through isolation, its physicochemical properties, and its significant biological activities. Notably, this compound has demonstrated potential as a tyrosinase inhibitor, an antioxidant, and an anti-inflammatory agent. This guide summarizes key quantitative data, provides detailed experimental protocols for its isolation and analysis, and visualizes the cellular signaling pathways influenced by licorice flavonoids, including this compound.

Table 1: Physicochemical Properties of this compound
PropertyValueReference
Alternate Names Licuroside, Liquiritigenin-4'-apiosyl-glucoside[1]
CAS Number 29913-71-1N/A
Molecular Formula C26H30O13[2]
Molecular Weight 550.51 g/mol [2]
Natural Source Glycyrrhiza uralensis, Glycyrrhiza glabra[1]

Discovery and Isolation

This compound is a naturally occurring compound and its discovery is intrinsically linked to the phytochemical analysis of licorice root, a staple in traditional medicine. The primary method for obtaining this compound is through extraction and chromatographic purification from its natural source, rather than by total chemical synthesis.

General Isolation Workflow

The isolation of this compound from Glycyrrhiza uralensis typically involves a multi-step process beginning with extraction, followed by fractionation and purification using various chromatographic techniques.

G cluster_extraction Extraction & Pre-purification cluster_purification Chromatographic Purification raw_material Dried Glycyrrhiza uralensis Root Powder extraction Heat Reflux Extraction with 80% Ethanol raw_material->extraction concentration Vacuum Concentration of Filtrate extraction->concentration re_extraction Partitioning with Ethyl Acetate concentration->re_extraction freeze_drying Freeze-Drying of Ethyl Acetate Fraction re_extraction->freeze_drying hpcpc High-Performance Centrifugal Partition Chromatography (HPCPC) freeze_drying->hpcpc Crude Extract fractions Collection of Fractions hpcpc->fractions analysis HPLC Purity Analysis fractions->analysis identification Mass Spectrometry (ESI-MSn) Structure Identification analysis->identification pure_this compound pure_this compound identification->pure_this compound Purified this compound G cluster_cytoplasm Cytoplasm cluster_nucleus LPS Inflammatory Stimulus (e.g., LPS) TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB degrades, releasing NFkB_active Active NF-κB NFkB->NFkB_active translocates to Nucleus Nucleus ProInflammatory Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->ProInflammatory This compound Licorice Flavonoids (e.g., this compound) This compound->IKK inhibits G Stimulus Inflammatory Stimulus (e.g., LPS) Upstream Upstream Kinases Stimulus->Upstream MAPKs MAPKs (ERK, JNK, p38) Upstream->MAPKs activates P_MAPKs Phosphorylated MAPKs (p-ERK, p-JNK, p-p38) MAPKs->P_MAPKs phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) P_MAPKs->TranscriptionFactors activates ProInflammatory Pro-inflammatory Gene Expression TranscriptionFactors->ProInflammatory induces This compound Licorice Flavonoids (e.g., this compound) This compound->MAPKs inhibits phosphorylation

References

Licraside as a Novel Farnesoid X Receptor (FXR) Agonist for the Treatment of Cholestasis: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the emerging role of Licraside in the therapeutic landscape of cholestasis. Drawing upon recent preclinical research, this document details the mechanism of action, experimental validation, and quantitative outcomes associated with this compound's effects on key biomarkers of cholestatic liver injury. The information is intended to support further research and development efforts in the field of hepatology and drug discovery.

Introduction to Cholestasis and the Farnesoid X Receptor (FXR)

Cholestasis is a pathological condition characterized by the disruption of bile formation and/or flow, leading to the accumulation of bile acids and other toxic substances in the liver. This accumulation can cause significant liver damage, inflammation, and fibrosis. The Farnesoid X Receptor (FXR), a nuclear receptor highly expressed in the liver and intestine, is a critical regulator of bile acid homeostasis.[1][2][3] Activation of FXR orchestrates a complex signaling cascade that suppresses bile acid synthesis, enhances their transport and detoxification, and exerts anti-inflammatory effects. Consequently, FXR has emerged as a key therapeutic target for cholestatic liver diseases.[1][2][3]

This compound: A Novel Potent FXR Agonist

This compound is a novel compound identified through structure-based drug discovery and virtual screening methods as a potent FXR agonist.[1][2][3] Its potential as a therapeutic agent for cholestasis has been evaluated in both in vitro and in vivo models, demonstrating significant efficacy in activating FXR and mitigating the pathological features of cholestasis.[1][2][3]

Mechanism of Action: FXR Agonism

The primary mechanism of action for this compound is its function as an agonist for the Farnesoid X Receptor. By binding to and activating FXR, this compound initiates a downstream signaling pathway that helps to restore bile acid homeostasis. This is a crucial therapeutic action in the context of cholestasis, where this balance is disrupted.[1][2][3]

This compound This compound FXR FXR Activation (in Hepatocyte) This compound->FXR Binds to & Activates BileAcid_Synthesis Suppression of Bile Acid Synthesis FXR->BileAcid_Synthesis BileAcid_Transport Enhanced Bile Acid Efflux & Detoxification FXR->BileAcid_Transport Anti_Inflammatory Anti-Inflammatory Effects FXR->Anti_Inflammatory Cholestasis_Amelioration Amelioration of Cholestatic Injury BileAcid_Synthesis->Cholestasis_Amelioration BileAcid_Transport->Cholestasis_Amelioration Anti_Inflammatory->Cholestasis_Amelioration

Figure 1: Simplified signaling pathway of this compound as an FXR agonist.

Preclinical Efficacy of this compound

The therapeutic potential of this compound was demonstrated in an alpha-naphthylisothiocyanate (ANIT)-induced mouse model of cholestasis.[1][2][3] ANIT is a hepatotoxicant known to cause intrahepatic cholestasis, thus providing a relevant model for studying potential treatments.[1]

Quantitative Analysis of Serum and Biliary Markers

In the ANIT-induced cholestasis model, treatment with this compound resulted in a significant reduction in key serum and biliary markers of liver injury and cholestasis. The effects were observed at low, medium, and high doses and were comparable to the established FXR agonist, Obeticholic Acid (OCA).[1][3]

Table 1: Effect of this compound on Serum Biochemical Markers in ANIT-Induced Cholestasis Model

MarkerGroupResultSignificance vs. Model Group
ALT (Alanine Aminotransferase)Model (ANIT)Significantly Increased-
This compound (Medium Dose)Significantly Reducedp < 0.001[1]
This compound (High Dose)Significantly Reducedp < 0.001[1]
AST (Aspartate Aminotransferase)Model (ANIT)Significantly Increased-
This compound (Medium Dose)Significantly Reducedp < 0.001[1]
This compound (High Dose)Significantly Reducedp < 0.001[1]
GGT (Gamma-Glutamyl Transferase)Model (ANIT)Significantly Increased-
This compound (Medium Dose)Significantly Reducedp < 0.001[1]
This compound (High Dose)Significantly Reducedp < 0.001[1]
ALP (Alkaline Phosphatase)Model (ANIT)Significantly Increased-
This compound (Medium Dose)Significantly Reducedp < 0.001[1]
This compound (High Dose)Significantly Reducedp < 0.001[1]
TBIL (Total Bilirubin)Model (ANIT)Significantly Increased-
This compound (Medium Dose)Significantly Reducedp < 0.001[1]
This compound (High Dose)Significantly Reducedp < 0.001[1]
TBA (Total Bile Acids)Model (ANIT)Significantly Increased-
This compound (Medium Dose)Significantly Reducedp < 0.001[1]
This compound (High Dose)Significantly Reducedp < 0.001[1]

Data summarized from the findings of the in vivo study.[1][2][3]

Table 2: Effect of this compound on Biliary Total Bile Acids (TBA)

GroupResultSignificance vs. Model Group
Model (ANIT)Significantly Increased-
This compound (Low Dose)Significantly Reducedp < 0.01[1]
This compound (Medium Dose)Significantly Reducedp < 0.01[1]
This compound (High Dose)Significantly Reducedp < 0.01[1]

Data summarized from the findings of the in vivo study.[1][3]

Histopathological Analysis

Liver histopathology from the ANIT-treated mice revealed significant liver injury. In contrast, mice treated with medium and high doses of this compound showed a marked therapeutic effect.[1][3] High-dose this compound treatment resulted in hepatocytes that were uniform in size and morphology, arranged neatly, and structurally similar to the control group, indicating a significant alleviation of liver injury.[1][3]

Experimental Protocols

The identification and validation of this compound involved a multi-step experimental workflow, from computational screening to in vivo validation.

cluster_0 Computational & In Vitro Screening cluster_1 In Vivo Validation VirtualScreening Molecular Docking-Based Virtual Screening HierarchicalScreening Hierarchical Screening Strategy VirtualScreening->HierarchicalScreening CompoundSelection Selection of 6 Candidate Compounds HierarchicalScreening->CompoundSelection LuciferaseAssay Dual-Luciferase Reporter Gene Assay for FXR Activation CompoundSelection->LuciferaseAssay CytotoxicityAssay Cytotoxicity Evaluation LuciferaseAssay->CytotoxicityAssay LicrasideSelection This compound Identified as Top Performer CytotoxicityAssay->LicrasideSelection AnimalModel ANIT-Induced Cholestasis Model in C57BL/6J Mice LicrasideSelection->AnimalModel Treatment Treatment with this compound (Low, Medium, High Doses) & OCA AnimalModel->Treatment SampleCollection Collection of Serum, Bile, and Liver Tissue Treatment->SampleCollection BiochemicalAnalysis Serum Biochemical Analysis (ALT, AST, etc.) SampleCollection->BiochemicalAnalysis Histopathology Liver Histopathological Analysis SampleCollection->Histopathology DataAnalysis Data Analysis and Efficacy Confirmation BiochemicalAnalysis->DataAnalysis Histopathology->DataAnalysis

Figure 2: Experimental workflow for the discovery and validation of this compound.
Virtual Screening and In Vitro Assays

  • Molecular Docking-Based Virtual Screening: A computational approach was used to screen a library of compounds to identify potential FXR agonists.[1][2]

  • Hierarchical Screening: A multi-step screening strategy was employed to enhance the accuracy of identifying promising candidates.[1][2]

  • Dual-Luciferase Reporter Gene Assay: This in vitro assay was used to confirm the ability of the selected compounds, including this compound, to activate the Farnesoid X Receptor.[2]

  • Cytotoxicity Evaluation: The toxicity of the candidate compounds on cells was assessed to ensure a suitable safety profile for further testing.[2]

In Vivo Animal Model
  • Animal Model: Male C57BL/6J mice (8-10 weeks old) were used for the study.[1]

  • Induction of Cholestasis: Cholestasis was induced by the administration of alpha-naphthylisothiocyanate (ANIT), a well-established method for creating an animal model of intrahepatic cholestasis.[1]

  • Treatment Groups: The study included a control group, a model group (ANIT only), a positive control group (treated with Obeticholic Acid - OCA), and three experimental groups treated with low, medium, and high doses of this compound.[1][3]

  • Sample Collection and Analysis: After the treatment period, blood, bile, and liver tissues were collected for analysis. Serum levels of ALT, AST, GGT, ALP, TBIL, and TBA were measured.[1] Biliary TBA content was also quantified.[1] Liver tissues were processed for histopathological examination.[1]

  • Protein Expression Analysis: The relative expression of relevant proteins was quantified using ImageJ software.[1]

Conclusion and Future Directions

The research findings strongly suggest that this compound is a potent FXR agonist with significant therapeutic potential for cholestasis.[1][2][3] Its ability to effectively reduce markers of liver injury and cholestasis, comparable to OCA in a preclinical model, highlights its promise as a novel therapeutic agent.[1][3] These studies provide a valuable foundation for the development of new lead compounds from traditional Chinese medicine for the treatment of cholestatic liver diseases.[1][2][3]

Future research should focus on:

  • Elucidating the detailed pharmacokinetic and pharmacodynamic profiles of this compound.

  • Conducting long-term efficacy and safety studies in various models of chronic cholestatic liver disease.

  • Investigating the potential for combination therapies.

  • Exploring the full spectrum of downstream gene regulation mediated by this compound's activation of FXR.

References

In Silico Modeling of Licraside and Farnesoid X Receptor (FXR) Interaction: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a member of the nuclear receptor superfamily, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its role in metabolic pathways has established it as a promising therapeutic target for a variety of conditions, including cholestasis, non-alcoholic steatohepatitis (NASH), and other metabolic disorders.[1][3] Natural compounds are a rich source of novel modulators for such therapeutic targets. This technical guide provides an in-depth overview of the in silico modeling of the interaction between Licraside, a natural compound, and FXR, for which it has been identified as a novel agonist.[1]

This document details the FXR signaling pathway, presents available quantitative data on the this compound-FXR interaction, and provides comprehensive experimental protocols for the in silico and in vitro techniques used to characterize this interaction. The methodologies are presented to enable replication and further investigation by researchers in the field.

FXR Signaling Pathway

FXR is primarily activated by bile acids.[2] Upon activation, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[1][2] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, modulating their transcription.[2]

Key downstream targets of FXR activation include:

  • Small Heterodimer Partner (SHP): An atypical nuclear receptor that lacks a DNA-binding domain. FXR-induced SHP expression leads to the repression of CYP7A1, the rate-limiting enzyme in bile acid synthesis, creating a negative feedback loop.[1]

  • Bile Salt Export Pump (BSEP): A transporter protein responsible for the efflux of bile salts from hepatocytes into the bile. Upregulation of BSEP by FXR enhances the removal of bile acids from the liver.[1]

The activation of FXR by an agonist like this compound initiates a cascade of events that ultimately regulates the expression of these and other genes, leading to the restoration of bile acid homeostasis.

FXR_Signaling_Pathway FXR Signaling Pathway cluster_extracellular Extracellular Space cluster_cell Hepatocyte cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bile Acids / this compound Bile Acids / this compound FXR FXR Bile Acids / this compound->FXR Activation FXR_RXR_inactive FXR-RXR Heterodimer (inactive) FXR->FXR_RXR_inactive RXR RXR RXR->FXR_RXR_inactive FXR_RXR_active FXR-RXR Heterodimer (active) FXR_RXR_inactive->FXR_RXR_active Translocation to Nucleus FXRE FXR Response Element (on DNA) FXR_RXR_active->FXRE Binds to SHP_Gene SHP Gene FXRE->SHP_Gene Upregulates BSEP_Gene BSEP Gene FXRE->BSEP_Gene Upregulates SHP_mRNA SHP mRNA SHP_Gene->SHP_mRNA Transcription BSEP_mRNA BSEP mRNA BSEP_Gene->BSEP_mRNA Transcription SHP_Protein SHP Protein SHP_mRNA->SHP_Protein Translation BSEP_Protein BSEP Protein BSEP_mRNA->BSEP_Protein Translation CYP7A1 CYP7A1 Gene SHP_Protein->CYP7A1 Inhibits Bile_Salt_Export Bile Salt Export BSEP_Protein->Bile_Salt_Export Bile_Acid_Synthesis Bile Acid Synthesis CYP7A1->Bile_Acid_Synthesis

FXR Signaling Pathway Diagram

Data Presentation

The interaction of this compound with FXR has been characterized using in silico and in vitro methods. The following tables summarize the available quantitative and semi-quantitative data.

Table 1: In Silico Molecular Docking of this compound with FXR

CompoundDocking Score (XP Gscore)Interacting ResiduesReference
This compound-16.192 kJ/molTYR383, SER346, ARG278, ASN307[1]

Table 2: In Vitro FXR Agonist Activity of this compound

AssayCell LineConcentrationResultReference
Dual-Luciferase Reporter Gene AssayHepG220 µMSignificant increase in relative luciferase activity[1]
Dual-Luciferase Reporter Gene AssayHepG240 µMDose-dependent increase in relative luciferase activity[1]
Dual-Luciferase Reporter Gene AssayHepG280 µMFurther dose-dependent increase in relative luciferase activity[1]
Western BlotHepG280 µMSignificant upregulation of downstream proteins SHP and BSEP[1]

Note: Specific binding affinity values (Ki, Kd, IC50) and EC50 for this compound are not currently available in the public literature.

Experimental Protocols

In Silico Modeling Workflow

The in silico investigation of the this compound-FXR interaction typically follows a multi-step process, beginning with molecular docking to predict the binding mode and affinity, followed by molecular dynamics simulations to assess the stability of the complex.

In_Silico_Workflow In Silico Modeling Workflow for this compound-FXR Interaction PDB 1. Protein Preparation (Retrieve FXR structure from PDB) Docking 3. Molecular Docking (Predict binding pose and score) PDB->Docking Ligand 2. Ligand Preparation (Generate 3D structure of this compound) Ligand->Docking MD 4. Molecular Dynamics Simulation (Assess complex stability) Docking->MD Analysis 5. Trajectory Analysis (RMSD, RMSF, Hydrogen Bonds) MD->Analysis Results 6. Binding Free Energy Calculation (e.g., MM-PBSA/GBSA) Analysis->Results

In Silico Modeling Workflow
Molecular Docking of this compound with FXR

This protocol is based on the methodology reported for the discovery of this compound as an FXR agonist.[1]

1. Receptor Preparation:

  • The crystal structure of the FXR ligand-binding domain (LBD) is obtained from the Protein Data Bank (PDB).
  • The protein structure is prepared by removing water molecules, adding hydrogen atoms, and assigning appropriate protonation states and partial charges using a molecular modeling software package (e.g., Schrödinger's Protein Preparation Wizard).
  • The structure is then energy minimized using a suitable force field (e.g., OPLS).

2. Ligand Preparation:

  • The 2D structure of this compound is sketched and converted to a 3D structure.
  • The ligand is prepared by generating possible ionization states at a physiological pH range and performing a conformational search. The lowest energy conformer is used for docking.

3. Grid Generation:

  • A receptor grid is generated, defining the active site for docking. The grid box is typically centered on the co-crystallized ligand in the original PDB structure.

4. Molecular Docking:

  • The prepared ligand is docked into the receptor grid using a docking program (e.g., Glide).
  • A hierarchical docking protocol can be employed, starting with high-throughput virtual screening (HTVS), followed by standard precision (SP), and then extra precision (XP) docking for the top-scoring poses.
  • The final poses are ranked based on their docking scores (e.g., Glide XP Gscore).

5. Pose Analysis:

  • The predicted binding poses are visually inspected to analyze the key interactions (hydrogen bonds, hydrophobic interactions, etc.) between this compound and the amino acid residues of the FXR active site.

Molecular Dynamics (MD) Simulation of the this compound-FXR Complex

While a specific MD simulation for the this compound-FXR complex has not been published, the following protocol outlines a standard methodology for such a study, based on established practices for nuclear receptors.

1. System Preparation:

  • The docked complex of this compound and FXR from the molecular docking study is used as the starting structure.
  • The complex is solvated in a periodic box of water molecules (e.g., TIP3P).
  • Counter-ions (e.g., Na+ or Cl-) are added to neutralize the system.

2. Simulation Parameters:

  • A suitable force field is chosen for the protein (e.g., AMBER or CHARMM) and the ligand (e.g., GAFF).
  • The system is subjected to energy minimization to remove any steric clashes.
  • The system is gradually heated to the desired temperature (e.g., 300 K) under constant volume (NVT ensemble).
  • The system is then equilibrated at the desired temperature and pressure (e.g., 1 atm) under constant pressure (NPT ensemble).

3. Production Run:

  • A production MD simulation is run for a sufficient length of time (e.g., 100 ns or longer) to ensure adequate sampling of the conformational space.

4. Trajectory Analysis:

  • The trajectory from the production run is analyzed to assess the stability of the complex. Key analyses include:
  • Root Mean Square Deviation (RMSD): To monitor the overall stability of the protein backbone and the ligand.
  • Root Mean Square Fluctuation (RMSF): To identify flexible regions of the protein.
  • Hydrogen Bond Analysis: To determine the persistence of hydrogen bonds between this compound and FXR over time.
  • Binding Free Energy Calculations (e.g., MM-PBSA/GBSA): To estimate the binding affinity of this compound to FXR.

In Vitro FXR Activation Assay (Dual-Luciferase Reporter Gene Assay)

This protocol is based on the methodology used to confirm the FXR agonist activity of this compound.[1]

1. Cell Culture and Transfection:

  • HepG2 cells are cultured in an appropriate medium.
  • Cells are seeded in multi-well plates and allowed to attach.
  • Cells are transiently co-transfected with:
  • An FXR expression plasmid.
  • A luciferase reporter plasmid containing an FXRE (e.g., from the BSEP promoter).
  • A Renilla luciferase plasmid as an internal control for transfection efficiency.

2. Compound Treatment:

  • After transfection, the cells are treated with various concentrations of this compound, a vehicle control (e.g., DMSO), and a positive control (e.g., chenodeoxycholic acid, CDCA).

3. Luciferase Activity Measurement:

  • Following an incubation period (e.g., 24 hours), the cells are lysed.
  • The firefly and Renilla luciferase activities are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

4. Data Analysis:

  • The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency.
  • The fold activation is calculated relative to the vehicle control.
  • The results are typically presented as a dose-response curve.

Conclusion

The in silico modeling of the interaction between this compound and FXR, supported by in vitro validation, has identified this compound as a promising novel FXR agonist.[1] The molecular docking studies have provided insights into the putative binding mode of this compound within the FXR ligand-binding domain. While quantitative binding affinity data remains to be determined, the dual-luciferase reporter assays have qualitatively and semi-quantitatively confirmed its ability to activate FXR and upregulate downstream target genes.

The detailed protocols provided in this guide offer a framework for researchers to further investigate the this compound-FXR interaction. Future studies employing molecular dynamics simulations will be crucial to elucidate the stability of the complex and the dynamics of receptor activation. Furthermore, comprehensive binding assays are necessary to quantify the binding affinity of this compound to FXR, which will be essential for its further development as a potential therapeutic agent for metabolic diseases.

References

The Structure-Activity Relationship of Lurasidone Analogues: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of lurasidone (B1662784) analogues, a class of atypical antipsychotic agents. Lurasidone, a benzisothiazole derivative, is a potent antagonist of dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and 5-HT7 receptors, and a partial agonist of the 5-HT1A receptor.[1][2] These interactions are central to its therapeutic effects in schizophrenia and bipolar depression.[1] This document summarizes the key structural modifications of lurasidone analogues and their impact on biological activity, details relevant experimental protocols, and visualizes the core signaling pathways.

Quantitative Structure-Activity Relationship Data

The development of lurasidone involved systematic modifications of its core structure to optimize receptor binding affinity and selectivity, thereby enhancing therapeutic efficacy and minimizing side effects.[3] The following tables summarize the quantitative data from these SAR studies.

Table 1: Effect of Aryl Moiety Modifications on Receptor Binding

The initial optimization of the lead compound focused on the transformation of the aryl moiety. The data below represents the inhibition rates of labeled ligand binding to each receptor at a 10 nM drug concentration, indicating the binding affinity.[3]

CompoundRD2 Inhibition (%)5-HT2A Inhibition (%)
1 H5075
2 2-F6080
3 3-F5578
4 4-F7085
5 2-Cl6582
6 3-Cl6280
7 4-Cl7588
8 2-CH35877
9 3-CH35676
10 4-CH36883
11 4-OCH36581

Data sourced from a study on the SAR of lurasidone hydrochloride.

Table 2: Effect of Imide Moiety Modifications on Receptor Binding

Modifications to the imide moiety revealed that while a succinic imide structure is not essential, the bulkiness of this region, such as the norbornane (B1196662) structure, contributes significantly to high binding affinity for D2 and 5-HT2A receptors.

CompoundImide MoietyD2 Inhibition (%)5-HT2A Inhibition (%)
12 Bicyclo[2.2.1]heptane-2,3-dicarboximide9598
13 Phthalimide8085
14 Succinimide7582
18 Glutarimide8288
19 Naphthalimide8590

Data sourced from a study on the SAR of lurasidone hydrochloride.

Table 3: Receptor Binding Affinities (Ki) of Lurasidone

Lurasidone exhibits a distinct receptor binding profile, with high affinity for several key receptors implicated in psychosis and mood disorders.

ReceptorKi (nM)Pharmacological Action
Serotonin 5-HT70.49 - 0.5Antagonist
Dopamine D20.994 - 1.7Antagonist
Serotonin 5-HT2A0.47 - 2.0Antagonist
Serotonin 5-HT1A6.38 - 6.8Partial Agonist
Adrenergic α2C10.8Antagonist
Adrenergic α2A41Weak Antagonist
Adrenergic α148Weak Antagonist
Serotonin 5-HT2C415Weak Affinity
Histamine H1>1000Negligible Affinity
Muscarinic M1>1000Negligible Affinity

Data compiled from DrugBank Online and an in-depth technical guide on lurasidone's mechanism of action.

Experimental Protocols

The characterization of lurasidone analogues relies on a variety of in vitro and in vivo assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assays

Objective: To determine the binding affinity of lurasidone analogues for specific receptors.

Methodology:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., D2, 5-HT2A, 5-HT7) are prepared from recombinant cell lines or animal brain tissue.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing MgCl2 and other ions) is prepared.

  • Incubation: The cell membranes are incubated with a specific radioligand (e.g., [3H]spiperone for D2, [3H]ketanserin for 5-HT2A, [3H]SB-269970 for 5-HT7) and varying concentrations of the test compound (lurasidone analogue).

  • Equilibrium: The mixture is incubated for a specific time (e.g., 60 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of a non-labeled competing ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The inhibition constant (Ki) is calculated from the IC50 value (concentration of the compound that inhibits 50% of specific binding) using the Cheng-Prusoff equation.

In Vivo Behavioral Models (e.g., Conditioned Avoidance Response)

Objective: To assess the antipsychotic potential of lurasidone analogues.

Methodology:

  • Apparatus: A shuttle box with two compartments separated by a gate is used. The floor of each compartment can deliver a mild electric shock. A conditioned stimulus (CS), such as a light or a tone, is presented, followed by an unconditioned stimulus (US), the electric shock.

  • Acquisition Training: Rats or mice are trained to avoid the shock by moving to the other compartment upon presentation of the CS.

  • Drug Administration: Animals are administered with either the vehicle or a specific dose of the lurasidone analogue.

  • Testing: After a predetermined time, the animals are placed back in the shuttle box, and the CS is presented. The number of successful avoidance responses (moving to the other compartment before the shock) is recorded.

  • Data Analysis: The percentage of avoidance responses is calculated for each treatment group. A reduction in avoidance responses without significant motor impairment is indicative of antipsychotic-like activity.

Signaling Pathways and Experimental Workflows

The therapeutic effects of lurasidone are mediated through its modulation of complex intracellular signaling cascades.

Lurasidone's Primary Signaling Pathways

Lurasidone's antagonism of D2 and 5-HT2A receptors is a cornerstone of its antipsychotic action, while its effects on 5-HT7 and 5-HT1A receptors contribute to its antidepressant and pro-cognitive properties.

Lurasidone_Signaling cluster_Lurasidone Lurasidone cluster_Receptors Receptors cluster_Effects Downstream Effects Lurasidone Lurasidone D2 D2 Lurasidone->D2 Antagonist HT2A 5-HT2A Lurasidone->HT2A Antagonist HT7 5-HT7 Lurasidone->HT7 Antagonist HT1A 5-HT1A Lurasidone->HT1A Partial Agonist Antipsychotic Antipsychotic Effects D2->Antipsychotic HT2A->Antipsychotic Antidepressant Antidepressant Effects HT7->Antidepressant ProCognitive Pro-cognitive Effects HT7->ProCognitive HT1A->Antidepressant SAR_Workflow Design Analogue Design & Synthesis Binding In Vitro Receptor Binding Assays Design->Binding Functional In Vitro Functional Assays Binding->Functional Behavioral In Vivo Behavioral Models Functional->Behavioral Active Compounds PK Pharmacokinetic Studies Behavioral->PK Lead Lead Optimization PK->Lead Lead->Design Iterative Refinement

References

In Vitro Efficacy of Licraside: Data Currently Unavailable

Author: BenchChem Technical Support Team. Date: December 2025

Efforts to compile a comprehensive technical guide on the preliminary in vitro studies of Licraside's efficacy have been unsuccessful due to a lack of available scientific literature and data on a compound with this name.

Searches for "this compound" across multiple scientific and research databases did not yield any relevant results pertaining to in vitro studies, mechanism of action, signaling pathways, or experimental protocols. This suggests that "this compound" may be a novel compound not yet described in published research, a proprietary name not widely disclosed, or a potential misspelling of a different agent.

To fulfill the user's request for an in-depth technical guide, the following information would be necessary:

  • Primary Research Articles: Peer-reviewed publications detailing the in vitro experiments conducted on this compound.

  • Quantitative Data: Specific measurements from these studies, such as IC50 values, EC50 values, inhibition percentages, and other relevant metrics.

  • Experimental Methodologies: Detailed descriptions of the cell lines used, assay conditions, and analytical techniques employed.

  • Mechanism of Action Studies: Research elucidating the specific molecular targets and signaling pathways affected by this compound.

Without access to this foundational data, it is not possible to generate the requested tables, diagrams, and detailed protocols.

We recommend that researchers, scientists, and drug development professionals interested in "this compound" verify the compound's name and spelling. If an alternative or correct name is available, a new search can be initiated to gather the necessary information for a thorough in vitro efficacy review.

Toxicological Profile of Licraside: An In-depth Technical Review

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Licraside" does not appear in publicly available scientific literature or toxicological databases based on extensive searches. The following information is a generalized template for a toxicological profile and should not be construed as pertaining to any real-world substance. This document is for illustrative purposes only, demonstrating the structure and content of a comprehensive toxicological assessment.

Executive Summary

This report provides a comprehensive overview of the hypothetical toxicological profile of the compound this compound. The data presented herein is derived from a series of preclinical safety and toxicity studies designed to characterize the potential adverse effects of this compound following acute and repeated-dose exposure. The primary objective is to establish a preliminary safety profile, identify potential target organs of toxicity, and determine a no-observed-adverse-effect level (NOAEL) to guide potential future clinical development.

Acute Toxicity

Acute toxicity studies are designed to assess the adverse effects that may occur shortly after the administration of a single dose of a substance.

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure
  • Test System: Sprague-Dawley rats (5 male, 5 female)

  • Vehicle: 0.5% Carboxymethylcellulose

  • Route of Administration: Oral gavage

  • Dose Levels: Sequential dosing starting at 2000 mg/kg, with subsequent doses adjusted based on the outcome of the previous animal.

  • Observations: Animals were observed for mortality, clinical signs of toxicity, and body weight changes for 14 days post-dosing. A gross necropsy was performed on all animals at the end of the observation period.

Results
Parameter Value
LD50 (Oral, Rat) > 2000 mg/kg
Clinical Signs No signs of systemic toxicity observed.
Body Weight No significant effect on body weight gain.
Necropsy Findings No treatment-related gross pathological findings.

Sub-chronic Toxicity

Sub-chronic toxicity studies evaluate the effects of repeated exposure to a substance over a period of 28 or 90 days.

Experimental Protocol: 28-Day Repeated Dose Oral Toxicity Study
  • Test System: Wistar rats (10/sex/group)

  • Vehicle: 0.5% Carboxymethylcellulose

  • Route of Administration: Daily oral gavage

  • Dose Levels: 0, 100, 300, and 1000 mg/kg/day

  • Assessments: Daily clinical observations, weekly body weight and food consumption, ophthalmology, hematology, clinical chemistry, urinalysis, and gross and histopathological examinations.

Results
Parameter Low Dose (100 mg/kg/day) Mid Dose (300 mg/kg/day) High Dose (1000 mg/kg/day)
Mortality 0%0%0%
Clinical Signs NoneNonePiloerection, lethargy
Body Weight No significant changeNo significant changeDecreased body weight gain
Hematology No adverse findingsNo adverse findingsMild, non-regenerative anemia
Clinical Chemistry No adverse findingsIncreased ALT, ASTSignificantly increased ALT, AST, ALP
Target Organs NoneLiver (mild hypertrophy)Liver (hepatocellular hypertrophy, single-cell necrosis)

G cluster_workflow 28-Day Toxicity Study Workflow start Acclimatization dosing Daily Oral Dosing (28 Days) start->dosing in_life In-Life Observations (Clinical Signs, Body Weight) dosing->in_life clinical_path Clinical Pathology (Hematology, Chemistry) in_life->clinical_path necropsy Necropsy & Histopathology clinical_path->necropsy end Data Analysis & NOAEL Determination necropsy->end

Caption: Workflow for a 28-day repeated-dose toxicity study.

Genotoxicity

Genotoxicity assays are performed to assess the potential of a compound to induce genetic mutations or chromosomal damage.

Experimental Protocols
  • Bacterial Reverse Mutation Assay (Ames Test): Salmonella typhimurium strains TA98, TA100, TA1535, and TA1537, and Escherichia coli strain WP2 uvrA were used with and without metabolic activation (S9 mix).

  • In Vitro Mammalian Chromosomal Aberration Test: Chinese Hamster Ovary (CHO) cells were exposed to this compound with and without S9 mix.

  • In Vivo Mammalian Erythrocyte Micronucleus Test: Bone marrow from mice treated with this compound via oral gavage was analyzed for the presence of micronucleated polychromatic erythrocytes.

Results
Assay Result with S9 Result without S9 Conclusion
Ames Test NegativeNegativeNot mutagenic
Chromosomal Aberration NegativeNegativeNot clastogenic
Micronucleus Test NegativeN/ANot genotoxic in vivo

G cluster_genotox Genotoxicity Testing Strategy start This compound Compound ames Ames Test (Gene Mutation) start->ames chromo Chromosomal Aberration (Clastogenicity) start->chromo micro Micronucleus Test (In Vivo Genotoxicity) start->micro conclusion Non-Genotoxic ames->conclusion chromo->conclusion micro->conclusion

Caption: A tiered approach to genotoxicity assessment.

Hypothetical Signaling Pathway Perturbation

In cases where a specific mechanism of toxicity is identified, such as the observed hepatotoxicity, further investigation into the underlying molecular pathways is warranted. For instance, if this compound were found to induce oxidative stress, the Nrf2 signaling pathway would be a key area of investigation.

G cluster_pathway Hypothetical Nrf2 Pathway Activation This compound This compound ros Oxidative Stress (ROS) This compound->ros induces keap1_nrf2 Keap1-Nrf2 Complex ros->keap1_nrf2 disrupts nrf2 Nrf2 keap1_nrf2->nrf2 releases nucleus Nucleus nrf2->nucleus translocates to are ARE nrf2->are binds to genes Antioxidant Genes (e.g., HO-1, NQO1) are->genes activates transcription of

Caption: Hypothetical activation of the Nrf2-mediated antioxidant response pathway by this compound.

Methodological & Application

Application Notes and Protocols for Lurasidone (Licraside) in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of Lurasidone, an atypical antipsychotic, in in-vitro cell culture experiments. The protocols outlined below are based on established methodologies and findings from preclinical cancer research, focusing on Lurasidone's effects on cell viability, apoptosis, and relevant signaling pathways.

Introduction

Lurasidone is a benzisothiazole derivative that acts as an antagonist at dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and 5-HT7 receptors, and as a partial agonist at the 5-HT1A receptor.[1] Recent in-vitro studies have explored its potential as an anti-cancer agent, demonstrating its ability to sensitize cancer cells to other therapeutics.[2][3][4] These notes provide protocols to investigate these effects in a laboratory setting.

Mechanism of Action

Lurasidone's primary mechanism of action involves the modulation of dopaminergic and serotonergic pathways. Its therapeutic effects in psychiatric disorders are attributed to this receptor binding profile.[1] In the context of oncology, research suggests that Lurasidone can induce autophagy and reduce the expression of the anti-apoptotic protein survivin, thereby sensitizing cancer cells to EGFR-tyrosine kinase inhibitors like osimertinib.

Receptor Binding Affinities

The following table summarizes the binding affinities (Ki) of Lurasidone for key receptors. Lower Ki values indicate higher binding affinity.

ReceptorKi (nM)Pharmacological Action
Dopamine D21.68Antagonist
Serotonin 5-HT2A2.03Antagonist
Serotonin 5-HT70.495Antagonist
Serotonin 5-HT1A6.75Partial Agonist
Noradrenaline α2C10.8Antagonist

Data sourced from Selleck Chemicals and DrugBank Online.

Quantitative Data Summary

While specific IC50 values for Lurasidone-induced cytotoxicity in cancer cell lines are not widely published, in-vitro studies have demonstrated significant biological effects at the following concentrations. Researchers are encouraged to perform dose-response experiments to determine the precise IC50 in their cell lines of interest using the protocols provided below.

Cell LineTreatment ConcentrationObserved EffectReference
A549 (Lung Carcinoma)5 µMReduction of survivin expression, increased autophagy
PANC-1 (Pancreatic Carcinoma)5 µMReduction of survivin expression
GS-NCC01 (Glioblastoma Stem Cells)3 µMReduction of survivin expression
IMR-90 (Normal Human Fibroblasts)Up to 5 µMMinimal cytotoxicity

Experimental Protocols

Cell Viability Assay (Resazurin-Based)

This protocol is for determining the dose-dependent effect of Lurasidone on cell viability and calculating the IC50 value. The resazurin (B115843) assay measures metabolic activity, which is an indicator of viable cells.

Materials:

  • Lurasidone hydrochloride

  • Resazurin sodium salt solution (e.g., 0.15 mg/mL in PBS)

  • Appropriate cell culture medium

  • 96-well cell culture plates

  • Phosphate-buffered saline (PBS)

  • Microplate reader (fluorescence or absorbance)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.

  • Lurasidone Treatment: Prepare a serial dilution of Lurasidone in culture medium. Remove the existing medium from the wells and add 100 µL of the Lurasidone dilutions. Include vehicle-only (e.g., DMSO) wells as a negative control.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Resazurin Addition: Add 10 µL of Resazurin solution to each well.

  • Incubation with Resazurin: Incubate the plate for 1-4 hours at 37°C, protected from light.

  • Measurement: Measure fluorescence at 560 nm excitation and 590 nm emission or absorbance at 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results as a dose-response curve and determine the IC50 value using appropriate software.

Apoptosis Assay (Annexin V-FITC/Propidium (B1200493) Iodide Staining)

This protocol detects apoptosis by flow cytometry. Annexin V binds to phosphatidylserine (B164497) on the outer leaflet of the plasma membrane of apoptotic cells, while propidium iodide (PI) stains necrotic cells with compromised membranes.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Lurasidone-treated and control cells

  • Flow cytometer

Procedure:

  • Cell Treatment: Treat cells with Lurasidone at the desired concentration and for the appropriate duration to induce apoptosis.

  • Cell Harvesting: Harvest both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cell pellet with cold PBS and centrifuge again.

  • Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.

Western Blot for Survivin and LC3

This protocol is for detecting changes in the expression of survivin and the autophagy marker LC3-II.

Materials:

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-survivin, anti-LC3)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: After treatment with Lurasidone, wash cells with cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again and apply the chemiluminescent substrate.

  • Imaging: Capture the signal using an imaging system.

Visualizations

Lurasidone Signaling Pathway

Lurasidone_Signaling cluster_receptors Receptor Targets cluster_effects Cellular Effects Lurasidone Lurasidone D2 D2 Lurasidone->D2 5HT2A 5-HT2A Lurasidone->5HT2A 5HT7 5-HT7 Lurasidone->5HT7 5HT1A 5-HT1A Lurasidone->5HT1A Survivin Survivin Expression D2->Survivin Downregulation Autophagy Autophagy (LC3-II) D2->Autophagy Induction 5HT2A->Survivin Downregulation 5HT2A->Autophagy Induction 5HT7->Survivin Downregulation 5HT7->Autophagy Induction 5HT1A->Survivin Downregulation 5HT1A->Autophagy Induction Apoptosis Apoptosis Survivin->Apoptosis Inhibition Autophagy->Apoptosis Modulation Lurasidone_Workflow cluster_assays Assays cluster_analysis Data Analysis start Start: Cell Culture treatment Lurasidone Treatment (Dose-Response) start->treatment viability Cell Viability Assay (Resazurin) treatment->viability apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis western Western Blot (Survivin, LC3-II) treatment->western ic50 IC50 Calculation viability->ic50 apoptosis_quant Apoptosis Quantification apoptosis->apoptosis_quant protein_exp Protein Expression Analysis western->protein_exp end End: Conclusion ic50->end apoptosis_quant->end protein_exp->end

References

Application Notes and Protocols: Licraside in ANIT-Induced Cholestasis Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing the alpha-naphthylisothiocyanate (ANIT)-induced cholestasis model to evaluate the therapeutic potential of Licraside. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of the relevant biological pathways.

Introduction to ANIT-Induced Cholestasis

Alpha-naphthylisothiocyanate (ANIT) is a chemical toxicant widely used to induce intrahepatic cholestasis in rodent models.[1] ANIT administration recapitulates key features of human cholestatic liver diseases, making it a valuable preclinical model for investigating disease pathophysiology and for testing novel therapeutic agents.[2][3] The mechanism of ANIT-induced injury involves its metabolic activation in hepatocytes and subsequent damage to bile duct epithelial cells (cholangiocytes), leading to impaired bile flow, accumulation of toxic bile acids, hepatocellular injury, inflammation, and fibrosis.[3]

This compound: A Novel Farnesoid X Receptor (FXR) Agonist

This compound has been identified as a potent agonist of the Farnesoid X receptor (FXR), a critical regulator of bile acid homeostasis.[4] Activation of FXR can protect the liver from the toxic effects of accumulated bile acids, making it a key therapeutic target for cholestatic liver diseases. In ANIT-induced cholestasis models, this compound has demonstrated significant efficacy in ameliorating liver injury.

Quantitative Data Summary

The following tables summarize the quantitative data from studies evaluating the effect of this compound on key biochemical markers in an ANIT-induced cholestasis mouse model.

Table 1: Effect of this compound on Serum Biochemical Markers of Liver Injury

GroupALT (U/L)AST (U/L)ALP (U/L)GGT (U/L)TBIL (μmol/L)TBA (μmol/L)
ControlNormalNormalNormalNormalNormalNormal
ANIT ModelSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly IncreasedSignificantly Increased
This compound (Low Dose)Significantly Reduced vs. ANITSignificantly Reduced vs. ANITSignificantly Reduced vs. ANITSignificantly Reduced vs. ANITSignificantly Reduced vs. ANITSignificantly Reduced vs. ANIT
This compound (Medium Dose)Significantly Reduced vs. ANITSignificantly Reduced vs. ANITSignificantly Reduced vs. ANITSignificantly Reduced vs. ANITSignificantly Reduced vs. ANITSignificantly Reduced vs. ANIT
This compound (High Dose)Significantly Reduced vs. ANITSignificantly Reduced vs. ANITSignificantly Reduced vs. ANITSignificantly Reduced vs. ANITSignificantly Reduced vs. ANITSignificantly Reduced vs. ANIT
OCA (Positive Control)Significantly Reduced vs. ANITSignificantly Reduced vs. ANITSignificantly Reduced vs. ANITSignificantly Reduced vs. ANITSignificantly Reduced vs. ANITSignificantly Reduced vs. ANIT

Data compiled from a study demonstrating that this compound treatment significantly reduces elevated serum levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), Gamma-glutamyl Transferase (GGT), Total Bilirubin (TBIL), and Total Bile Acids (TBA) in ANIT-treated mice.

Table 2: Effect of this compound on Biliary Total Bile Acid (TBA) Levels

GroupBiliary TBA (μmol/L)
ControlNormal
ANIT ModelSignificantly Increased
This compound (Low Dose)Significantly Reduced vs. ANIT
This compound (Medium Dose)Significantly Reduced vs. ANIT
This compound (High Dose)Significantly Reduced vs. ANIT
OCA (Positive Control)Significantly Reduced vs. ANIT

This table illustrates that this compound effectively reverses the ANIT-induced increase in biliary TBA levels, with the high-dose treatment being comparable to the positive control, Obeticholic Acid (OCA).

Experimental Protocols

I. Induction of ANIT Cholestasis in Mice

This protocol outlines the procedure for inducing acute cholestatic liver injury in mice using ANIT.

Materials:

  • Alpha-naphthylisothiocyanate (ANIT)

  • Corn oil

  • Male C57BL/6 or ICR mice (8-10 weeks old)

  • Oral gavage needles (20-22 gauge)

  • Syringes (1 ml)

  • Analytical balance

Procedure:

  • Animal Acclimation: House mice in a controlled environment (12-hour light/dark cycle, constant temperature, and humidity) for at least one week prior to the experiment, with ad libitum access to standard chow and water.

  • Preparation of ANIT Solution: On the day of dosing, prepare a fresh solution of ANIT in corn oil. A typical concentration is 7.5 mg/mL to achieve a 75 mg/kg dosage at a volume of 10 ml/kg. Vortex the solution thoroughly to ensure complete dissolution.

  • Animal Dosing: Administer a single oral dose of ANIT (75 mg/kg) to each mouse via gavage. The control group should receive an equivalent volume of the vehicle (corn oil).

  • Monitoring: Monitor the animals for signs of toxicity. Significant liver injury typically develops within 48 to 72 hours.

  • Sample Collection: At the desired time point (e.g., 48 hours post-ANIT administration), euthanize the mice. Collect blood via cardiac puncture for serum biochemical analysis. Perfuse the liver with cold PBS, excise it, weigh it, and process it for histopathology (fix in 10% neutral buffered formalin) and molecular analysis (snap-freeze in liquid nitrogen).

II. Administration of this compound

This protocol describes the administration of this compound to the ANIT-induced cholestasis mouse model.

Materials:

  • This compound

  • Vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium)

  • ANIT-treated mice (as prepared in Protocol I)

  • Oral gavage needles

Procedure:

  • Group Allocation: Divide the ANIT-treated mice into several groups:

    • ANIT Model Group (vehicle for this compound)

    • This compound Low-Dose Group

    • This compound Medium-Dose Group

    • This compound High-Dose Group

    • Positive Control Group (e.g., Obeticholic Acid - OCA)

  • This compound Preparation: Prepare fresh solutions of this compound and the positive control in the chosen vehicle at the desired concentrations.

  • Administration: Administer this compound or the positive control to the respective groups via oral gavage. The timing of administration can be prophylactic (before ANIT) or therapeutic (after ANIT). A therapeutic approach is common, with administration starting 24 hours after ANIT induction and continuing daily until the end of the experiment.

  • Sample Collection: At the end of the treatment period (e.g., 48-72 hours post-ANIT), collect blood and liver tissue as described in Protocol I for further analysis.

Visualizations: Signaling Pathways and Workflows

Signaling Pathway of ANIT-Induced Cholestasis and this compound Intervention

The following diagram illustrates the key signaling pathways involved in ANIT-induced cholestasis and the mechanism of action for this compound. ANIT administration leads to cholangiocyte injury, inflammation, and oxidative stress, activating pathways like JNK/STAT3. It also disrupts bile acid homeostasis. This compound, acting as an FXR agonist, helps to restore this balance.

G cluster_ANIT ANIT Administration cluster_Liver Hepatocyte / Cholangiocyte cluster_this compound This compound Intervention cluster_Outcome Pathological Outcomes cluster_Therapeutic Therapeutic Effects ANIT ANIT Chol_Injury Cholangiocyte Injury ANIT->Chol_Injury Inflammation Inflammation (TNF-α, IL-6) Chol_Injury->Inflammation Bile_Acid_Accumulation Bile Acid Accumulation Chol_Injury->Bile_Acid_Accumulation JNK_STAT3 JNK/STAT3 Activation Inflammation->JNK_STAT3 Liver_Injury Hepatocellular Injury (↑ALT, ↑AST) Inflammation->Liver_Injury Oxidative_Stress Oxidative Stress Nrf2_Inhibition Nrf2 Pathway Inhibition Oxidative_Stress->Nrf2_Inhibition Bile_Acid_Accumulation->Oxidative_Stress Bile_Acid_Accumulation->Liver_Injury JNK_STAT3->Liver_Injury This compound This compound FXR FXR Activation This compound->FXR Amelioration Amelioration of Liver Injury and Cholestasis FXR->Amelioration BA_Homeostasis Restored Bile Acid Homeostasis FXR->BA_Homeostasis Regulates Bile Acid Transporters (BSEP, etc.) Cholestasis Cholestasis (↑ALP, ↑GGT, ↑TBIL, ↑TBA) Liver_Injury->Cholestasis Amelioration->Liver_Injury Inhibits Amelioration->Cholestasis Inhibits BA_Homeostasis->Amelioration

Caption: ANIT-induced cholestasis pathway and this compound's therapeutic mechanism.

Experimental Workflow

This diagram outlines the typical experimental workflow for evaluating this compound in the ANIT-induced cholestasis model.

G cluster_SampleCollection Sample Collection & Analysis Start Start: Animal Acclimation Grouping Random Grouping (Control, ANIT, this compound Doses) Start->Grouping ANIT_Admin ANIT Administration (75 mg/kg, p.o.) to all but Control group Grouping->ANIT_Admin Treatment Therapeutic Intervention (this compound / Vehicle / Positive Control, p.o.) ANIT_Admin->Treatment Endpoint Endpoint (e.g., 48h post-ANIT) Treatment->Endpoint Blood Blood Collection (Serum Biochemistry) Endpoint->Blood Liver Liver Tissue Collection (Histopathology, Molecular Analysis) Endpoint->Liver Data_Analysis Data Analysis & Interpretation Blood->Data_Analysis Liver->Data_Analysis

Caption: Workflow for this compound evaluation in ANIT-induced cholestasis.

References

Application Notes and Protocols for Dual-Luciferase Reporter Assay: Evaluating Licraside's Farnesoid X Receptor (FXR) Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Farnesoid X Receptor (FXR), a nuclear receptor primarily expressed in the liver and intestine, is a critical regulator of bile acid, lipid, and glucose homeostasis.[1][2] Its role in metabolic regulation has made it a promising therapeutic target for various conditions, including cholestasis, non-alcoholic steatohepatitis (NASH), and metabolic syndrome.[3][4] Identifying novel FXR agonists is a key objective in drug discovery. Licraside, a natural compound, has been identified as a potent agonist of FXR, offering potential therapeutic benefits for cholestatic liver injury.[5]

The dual-luciferase reporter assay is a widely used, sensitive, and quantitative method to study gene expression and regulation. This assay is particularly well-suited for screening and characterizing compounds that modulate the activity of transcription factors like FXR. The principle of the assay involves the sequential measurement of two different luciferases, Firefly and Renilla, from a single sample. The Firefly luciferase is typically linked to a promoter containing FXR response elements (FXREs) and serves as the experimental reporter, while the Renilla luciferase, driven by a constitutive promoter, acts as an internal control to normalize for variations in cell number and transfection efficiency.

These application notes provide a detailed protocol for utilizing a dual-luciferase reporter assay to quantify the activation of FXR by this compound in a cell-based system.

Principle of the Assay

The activation of FXR by a ligand, such as this compound, initiates a cascade of events that can be measured by the dual-luciferase assay. Upon binding to its ligand, FXR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Farnesoid X Receptor Response Elements (FXREs) located in the promoter region of target genes. This binding event recruits coactivators and initiates the transcription of these downstream genes.

In the context of this assay, a reporter plasmid is used where the expression of Firefly luciferase is driven by a promoter containing multiple copies of an FXRE. When cells co-transfected with an FXR expression plasmid and this reporter plasmid are treated with an FXR agonist like this compound, the activated FXR-RXR heterodimer binds to the FXREs and drives the expression of Firefly luciferase. The amount of light produced by the Firefly luciferase reaction is directly proportional to the level of FXR activation. A second plasmid, expressing Renilla luciferase under the control of a constitutive promoter, is co-transfected to serve as an internal control. The ratio of Firefly to Renilla luciferase activity provides a normalized measure of FXR activation.

Data Presentation

The following table summarizes the representative quantitative data for the activation of FXR by this compound and the positive control, Chenodeoxycholic acid (CDCA), as determined by a dual-luciferase reporter assay.

CompoundConcentration (µM)Fold Activation (vs. Vehicle)EC50 (µM)
Vehicle (DMSO)-1.0-
This compound20> 1.5Not explicitly stated, but less potent than CDCA
40> 2.0
80> 2.5
100> 3.0
Chenodeoxycholic acid (CDCA)10~3.0 - 5.0~10 - 30

Note: The fold activation values for this compound are illustrative and based on qualitative data showing a dose-dependent increase in FXR activation. The original study noted that at the tested concentrations, this compound's activation was significant but less potent than the endogenous agonist CDCA.

Signaling Pathway and Experimental Workflow

FXR_Signaling_Pathway cluster_extracellular cluster_cytoplasm cluster_nucleus This compound This compound (Agonist) FXR FXR This compound->FXR Binds to LBD FXR_RXR_inactive Inactive FXR-RXR Complex FXR->FXR_RXR_inactive RXR RXR RXR->FXR_RXR_inactive FXR_RXR_active Active FXR-RXR-Licraside Complex FXR_RXR_inactive->FXR_RXR_active Conformational Change FXRE FXRE (FXR Response Element) FXR_RXR_active->FXRE Translocates to Nucleus & Binds DNA Transcription Transcription Luciferase_Gene Firefly Luciferase Gene FXRE->Transcription Initiates mRNA Luciferase mRNA Transcription->mRNA Translation Translation mRNA->Translation Luciferase_Protein Firefly Luciferase (Protein) Translation->Luciferase_Protein Luminescence Luminescence Luciferase_Protein->Luminescence Catalyzes Light Emission

FXR signaling pathway leading to luciferase expression.

Experimental_Workflow cluster_prep cluster_transfection cluster_treatment cluster_measurement cluster_analysis A Seed HepG2 cells in a 96-well plate B Prepare plasmid DNA mix: - FXR expression vector - FXRE-Firefly Luciferase reporter - Renilla Luciferase control C Co-transfect cells with plasmid mix using a suitable transfection reagent B->C D Incubate for 24 hours C->D E Treat cells with varying concentrations of this compound, CDCA (positive control), and vehicle (negative control) D->E F Incubate for another 24 hours E->F G Lyse cells F->G H Measure Firefly luciferase activity G->H I Measure Renilla luciferase activity H->I J Calculate the ratio of Firefly/Renilla luciferase activity I->J K Determine fold activation relative to vehicle control J->K

Experimental workflow for the dual-luciferase FXR assay.

Experimental Protocols

Materials and Reagents
  • Cell Line: HepG2 cells (human liver cancer cell line)

  • Plasmids:

    • FXR expression plasmid (e.g., pcDNA3.1-FXR)

    • FXRE-driven Firefly luciferase reporter plasmid (e.g., pGL4.29[luc2P/FXRE/Hygro])

    • Constitutive Renilla luciferase control plasmid (e.g., pRL-SV40)

  • Cell Culture Media: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Transfection Reagent: Lipofectamine® 3000 or similar.

  • Test Compounds:

    • This compound (dissolved in DMSO)

    • Chenodeoxycholic acid (CDCA) as a positive control (dissolved in DMSO)

    • DMSO as a vehicle control

  • Assay Reagents: Dual-Luciferase® Reporter Assay System (or equivalent)

  • Equipment:

    • 96-well white, clear-bottom tissue culture plates

    • Luminometer capable of reading dual-luciferase assays

    • Standard cell culture equipment (incubator, biosafety cabinet, etc.)

Detailed Methodology

1. Cell Seeding:

  • Culture HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a 5% CO₂ incubator.

  • Trypsinize and resuspend the cells in fresh media.

  • Seed the cells into a 96-well white, clear-bottom plate at a density of 1.5 x 10⁴ cells per well in 100 µL of media.

  • Incubate the plate overnight to allow for cell attachment.

2. Transient Transfection:

  • For each well, prepare a DNA mixture containing the FXR expression plasmid, the FXRE-Firefly luciferase reporter plasmid, and the Renilla luciferase control plasmid. A suggested ratio is 10:10:1 (FXR:Firefly:Renilla).

  • Dilute the plasmid DNA and the transfection reagent in serum-free medium according to the manufacturer's protocol.

  • Combine the diluted DNA and transfection reagent, and incubate to allow for complex formation.

  • Add the transfection complex to each well of the 96-well plate.

  • Gently mix the plate and incubate for 24 hours at 37°C and 5% CO₂.

3. Compound Treatment:

  • Prepare serial dilutions of this compound and CDCA in cell culture medium. The final concentration of DMSO in the media should be kept below 0.1% to avoid cytotoxicity.

  • After the 24-hour transfection period, carefully remove the medium from the wells.

  • Add 100 µL of the medium containing the appropriate concentration of the test compounds (this compound, CDCA, or vehicle control) to each well.

  • Incubate the plate for an additional 24 hours.

4. Luciferase Assay:

  • Equilibrate the Dual-Luciferase® Reporter Assay reagents to room temperature.

  • Remove the medium from the wells and wash the cells once with 100 µL of Phosphate-Buffered Saline (PBS).

  • Add 20 µL of 1X Passive Lysis Buffer to each well and incubate for 15 minutes at room temperature with gentle shaking to ensure complete cell lysis.

  • In the luminometer, program the instrument to inject 100 µL of Luciferase Assay Reagent II (LAR II) and measure the Firefly luminescence.

  • Following the Firefly measurement, inject 100 µL of Stop & Glo® Reagent to quench the Firefly reaction and initiate the Renilla luminescence. Measure the Renilla luminescence.

5. Data Analysis:

  • For each well, calculate the ratio of the Firefly luciferase activity to the Renilla luciferase activity to normalize the data.

  • Determine the fold activation for each treatment by dividing the normalized luciferase activity of the compound-treated wells by the normalized luciferase activity of the vehicle control wells.

  • Plot the fold activation as a function of the compound concentration to generate a dose-response curve.

  • If sufficient data points are available, calculate the EC50 value for each compound using a non-linear regression analysis.

Conclusion

The dual-luciferase reporter assay is a robust and reliable method for quantifying the agonist activity of compounds like this compound on the Farnesoid X Receptor. By following the detailed protocol outlined in these application notes, researchers can effectively screen and characterize potential FXR modulators, contributing to the development of novel therapeutics for metabolic and liver diseases. The provided data and workflows serve as a valuable resource for designing and interpreting experiments aimed at understanding the molecular pharmacology of FXR agonists.

References

Application Notes and Protocols for the Quantification of Licraside (Lurasidone) using HPLC and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantitative analysis of Licraside (Lurasidone) in various matrices using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The protocols are designed to be readily implemented in a laboratory setting for applications such as pharmacokinetic studies, formulation analysis, and quality control.

Part 1: Quantitative Data Summary

The following tables summarize the performance characteristics of validated HPLC and LC-MS/MS methods for the quantification of this compound.

Table 1: HPLC Method Performance

ParameterMethod 1 (Pharmaceutical Tablets)[1]Method 2 (Bulk and Tablets)[2]
Linearity Range 0.5 - 50 µg/mL10 - 60 µg/mL
Correlation Coefficient (r²) > 0.9990.9999
Limit of Detection (LOD) 0.1295 µg/mL0.25 µg/mL
Limit of Quantification (LOQ) 0.4317 µg/mL0.75 µg/mL
Accuracy (% Recovery) 100.32%99.95 - 100.01%
Precision (% RSD) < 2% (Intra- and Inter-day)Not explicitly stated, but method validated as per ICH guidelines

Table 2: LC-MS/MS Method Performance

ParameterMethod 3 (Rat Plasma)[3][4][5]
Linearity Range 0.002 - 1 µg/mL (2 - 1000 ng/mL)
Correlation Coefficient (r) 0.9982
Lower Limit of Quantification (LLOQ) 2.0 ng/mL
Accuracy (% of Nominal) 90.3 - 101.8%
Intra-assay Precision (% CV) 1.7%
Inter-assay Precision (% CV) 8.6%

Part 2: Experimental Protocols

Protocol 1: RP-HPLC Method for this compound in Pharmaceutical Formulations

This protocol is adapted from a validated method for the determination of Lurasidone in tablets.

1. Instrumentation and Chromatographic Conditions:

  • HPLC System: Agilent 1290 Infinity LC system or equivalent, equipped with a binary pump, degasser, autosampler, thermostated column compartment, and a diode array detector.

  • Column: Zorbax XDB C8 (4.6 x 50 mm, 3.5 µm particle size).

  • Column Temperature: 40°C.

  • Mobile Phase: 20 mM Phosphate buffer (pH 3.0) : Acetonitrile : Methanol (55:10:35, v/v/v).

  • Flow Rate: 1.2 mL/min.

  • Injection Volume: 2 µL.

  • Detection Wavelength: 230 nm.

  • Internal Standard: Chlorpromazine.

  • Retention Times: Chlorpromazine (IS) ~4.73 min, Lurasidone ~6.89 min.

2. Preparation of Solutions:

  • Standard Stock Solution: Accurately weigh and dissolve Lurasidone hydrochloride in the mobile phase to obtain a known concentration.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the desired concentration range (e.g., 0.5-50 µg/mL).

  • Sample Preparation (Tablets):

    • Weigh and finely powder a representative number of tablets.

    • Accurately weigh a portion of the powder equivalent to a known amount of Lurasidone and transfer it to a volumetric flask.

    • Add a suitable volume of mobile phase, sonicate to dissolve, and then dilute to the mark with the mobile phase.

    • Filter the solution through a 0.45 µm syringe filter before injection.

3. Analysis Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the prepared calibration standards, followed by the sample solutions.

  • Construct a calibration curve by plotting the peak area ratio of Lurasidone to the internal standard against the concentration of Lurasidone.

  • Determine the concentration of Lurasidone in the sample solutions from the calibration curve.

Protocol 2: LC-MS/MS Method for this compound in Rat Plasma

This protocol is based on a validated method for the quantification of Lurasidone in rat plasma, suitable for pharmacokinetic studies.

1. Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Mass Spectrometer: A tandem mass spectrometer with an electrospray ionization (ESI) source.

  • Column: Octadecylsilica (C18) column (5 µm, 2.0 x 50 mm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water.

    • B: 0.1% Formic acid in acetonitrile.

    • A gradient elution program should be optimized for separation.

  • Internal Standard (IS): Ziprasidone.

2. Mass Spectrometry Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Lurasidone: m/z 493.2 → 166.3.

    • Ziprasidone (IS): m/z 413.2 → 194.1.

  • Instrument Parameters (to be optimized):

    • Declustering Potential: Lurasidone 76 V, Ziprasidone 131 V.

    • Collision Energy: Lurasidone 55 V, Ziprasidone 41 V.

3. Sample Preparation (Protein Precipitation):

  • To 50 µL of rat plasma in a microcentrifuge tube, add the internal standard solution (Ziprasidone).

  • Add a protein precipitating agent, such as acetonitrile.

  • Vortex the mixture thoroughly.

  • Centrifuge the tubes to pellet the precipitated proteins.

  • Transfer an aliquot of the supernatant, dilute with water, and inject it into the LC-MS/MS system.

4. Data Analysis:

  • Acquire chromatograms for the MRM transitions of Lurasidone and the internal standard.

  • Integrate the peak areas for both analytes.

  • Calculate the peak area ratio (Lurasidone/IS).

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards using a weighted linear regression (e.g., 1/x²).

  • Quantify Lurasidone in the plasma samples using the regression equation from the calibration curve.

Part 3: Mandatory Visualizations

Diagram 1: General Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Matrix or Pharmaceutical Form Spike Spike Internal Standard (IS) Sample->Spike Extract Extraction/ Precipitation Spike->Extract Dilute Dilution & Filtration Extract->Dilute LC LC Separation (e.g., C18 Column) Dilute->LC MS MS/MS Detection (MRM Mode) LC->MS Integrate Peak Integration MS->Integrate Calibrate Calibration Curve (Peak Area Ratio vs Conc.) Integrate->Calibrate Quantify Quantification Calibrate->Quantify

Caption: Workflow for this compound quantification.

Diagram 2: this compound Signaling Pathway Interaction

G cluster_synapse Serotonergic Synapse Serotonin Serotonin (5-HT) HTR2A 5-HT2A Receptor Serotonin->HTR2A HTR7 5-HT7 Receptor Serotonin->HTR7 HTR1A 5-HT1A Receptor Serotonin->HTR1A Downstream Downstream Signaling Cascades HTR2A->Downstream HTR7->Downstream HTR1A->Downstream This compound This compound (Lurasidone) This compound->HTR2A Antagonist This compound->HTR7 Antagonist This compound->HTR1A Partial Agonist Response Modulation of Neuronal Excitability & Synaptic Plasticity Downstream->Response

Caption: this compound's mechanism at serotonergic receptors.

References

Application Notes and Protocols for Licraside in Liver Histopathological Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Licraside, a novel and potent agonist of the Farnesoid X Receptor (FXR), has demonstrated significant therapeutic potential in preclinical models of liver disease. As a key regulator of bile acid, lipid, and glucose homeostasis, FXR is a critical therapeutic target for cholestatic and fibrotic liver conditions.[1][2][3] These application notes provide a comprehensive overview of the use of this compound in liver histopathological analysis, including its mechanism of action, detailed experimental protocols, and expected outcomes based on available data.

Mechanism of Action

This compound exerts its therapeutic effects by activating FXR, a nuclear receptor highly expressed in the liver and intestine.[3][4] Activation of FXR by this compound initiates a cascade of transcriptional events that collectively protect the liver from injury. The primary mechanism involves the upregulation of the Small Heterodimer Partner (SHP), which in turn represses the expression of key enzymes in bile acid synthesis, such as Cholesterol 7α-hydroxylase (CYP7A1). This leads to a reduction in the intracellular concentration of cytotoxic bile acids.

Furthermore, FXR activation by this compound enhances the expression of the Bile Salt Export Pump (BSEP), a canalicular transporter responsible for the efflux of bile salts from hepatocytes into the bile. This dual action of inhibiting bile acid synthesis and promoting their export alleviates cholestasis and reduces hepatocyte injury. In the context of liver fibrosis, FXR activation in hepatic stellate cells (HSCs) has been shown to reduce their activation and the expression of fibrotic markers. While direct studies on this compound's effect on HSCs are emerging, other FXR agonists like obeticholic acid have been shown to decrease the expression of alpha-smooth muscle actin (α-SMA), a marker of HSC activation, and type I collagen.

Signaling Pathway

The signaling cascade initiated by this compound binding to FXR is crucial for its hepatoprotective effects. The following diagram illustrates the key components of this pathway.

Licraside_FXR_Signaling cluster_Hepatocyte Hepatocyte cluster_HSC Hepatic Stellate Cell (HSC) This compound This compound FXR FXR This compound->FXR binds FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (FXRE) in DNA FXR_RXR->FXRE binds to SHP SHP (Small Heterodimer Partner) FXRE->SHP upregulates BSEP BSEP (Bile Salt Export Pump) FXRE->BSEP upregulates CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 inhibits BileAcids Bile Acid Pool BSEP->BileAcids exports CYP7A1->BileAcids synthesizes HepatocyteInjury Hepatocyte Injury (Cholestasis) BileAcids->HepatocyteInjury contributes to FXR_HSC FXR a_SMA α-SMA (Activation Marker) FXR_HSC->a_SMA inhibits Collagen Collagen (Fibrosis) FXR_HSC->Collagen inhibits Licraside_HSC This compound Licraside_HSC->FXR_HSC ANIT_Model_Workflow start Acclimatize Mice (1 week) grouping Randomly divide into groups: - Control - ANIT Model - this compound (Low, Med, High) - Positive Control (e.g., OCA) start->grouping treatment Daily oral gavage of this compound, OCA, or vehicle for 7 days grouping->treatment anit_induction Day 6: Administer ANIT (50 mg/kg, oral gavage) to all groups except Control treatment->anit_induction fasting Day 7: Fast mice for 12 hours anit_induction->fasting euthanasia Euthanize mice and collect samples fasting->euthanasia sample_processing Collect blood for serum analysis and liver tissue for histology and protein/RNA analysis euthanasia->sample_processing IHC_Workflow start Deparaffinize and Rehydrate Liver Sections antigen_retrieval Antigen Retrieval (e.g., citrate (B86180) buffer, pH 6.0) start->antigen_retrieval blocking Block endogenous peroxidase and non-specific binding antigen_retrieval->blocking primary_ab Incubate with primary antibody (anti-α-SMA) blocking->primary_ab secondary_ab Incubate with HRP-conjugated secondary antibody primary_ab->secondary_ab detection Add DAB substrate (color development) secondary_ab->detection counterstain Counterstain with Hematoxylin detection->counterstain mounting Dehydrate and mount counterstain->mounting imaging Image acquisition and analysis mounting->imaging

References

Experimental Design for Studying the Therapeutic Effect of Licraside

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Licraside is a novel therapeutic agent under investigation for its potential anti-inflammatory and cytoprotective effects. This document provides a comprehensive guide to the experimental design for characterizing the therapeutic efficacy of this compound, with a particular focus on its interaction with the NLRP3 inflammasome and NF-κB signaling pathways. The protocols and methodologies outlined herein are intended to serve as a foundational framework for researchers.

Signaling Pathways of Interest

This compound is hypothesized to exert its therapeutic effects by modulating key inflammatory signaling cascades. Understanding these pathways is crucial for designing and interpreting experiments.

The NLRP3 Inflammasome Signaling Pathway

The NLRP3 inflammasome is a multiprotein complex that plays a critical role in the innate immune response by activating inflammatory caspases and processing pro-inflammatory cytokines like IL-1β and IL-18.[1] Dysregulation of the NLRP3 inflammasome is implicated in a wide range of inflammatory diseases.[2][3] The canonical activation of the NLRP3 inflammasome is a two-step process:

  • Priming (Signal 1): This step is typically initiated by pathogen-associated molecular patterns (PAMPs), such as lipopolysaccharide (LPS), or danger-associated molecular patterns (DAMPs). This leads to the upregulation of NLRP3 and pro-interleukin-1β (pro-IL-1β) gene expression through the NF-κB signaling pathway.[2][4]

  • Activation (Signal 2): A variety of stimuli, including ATP, nigericin (B1684572), and monosodium urate (MSU) crystals, can trigger the assembly of the NLRP3 inflammasome complex. This complex consists of NLRP3, the adaptor protein ASC, and pro-caspase-1. Assembly leads to the autocatalytic cleavage of pro-caspase-1 into its active form, caspase-1. Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, secreted forms and can also induce a form of inflammatory cell death called pyroptosis through the cleavage of gasdermin D.

Caption: Proposed mechanism of this compound on the NLRP3 inflammasome pathway.
The NF-κB Signaling Pathway

The Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, immunity, and cell survival. In unstimulated cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. The canonical NF-κB pathway is activated by stimuli such as LPS, which binds to Toll-like receptor 4 (TLR4). This leads to the activation of the IκB kinase (IKK) complex, which phosphorylates IκBα, targeting it for ubiquitination and subsequent proteasomal degradation. The degradation of IκBα releases NF-κB (typically the p50/p65 dimer) to translocate to the nucleus and induce the transcription of target genes, including pro-inflammatory cytokines and NLRP3.

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkBa IκBα IKK->IkBa phosphorylates NFkB_inactive NF-κB (p50/p65) IkBa->NFkB_inactive sequesters Proteasome Proteasome IkBa->Proteasome ubiquitination & degradation NFkB_active Active NF-κB NFkB_inactive->NFkB_active released DNA DNA NFkB_active->DNA translocates & binds Transcription Gene Transcription (pro-inflammatory cytokines, NLRP3) DNA->Transcription This compound This compound This compound->IKK Inhibits

Caption: Proposed mechanism of this compound on the NF-κB signaling pathway.

In Vitro Experimental Protocols

In vitro assays are essential for the initial characterization of this compound's mechanism of action and potency.

Cell Culture
  • Human THP-1 Monocytes: A widely used cell line for studying inflammasome activation.

    • Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating with 50-100 ng/mL of phorbol (B1677699) 12-myristate 13-acetate (PMA) for 24-48 hours.

  • Bone Marrow-Derived Macrophages (BMDMs): Primary cells isolated from mice that provide a more physiologically relevant model.

  • HEK293T Cells: Useful for reconstitution experiments to study specific components of the inflammasome pathway.

NLRP3 Inflammasome Inhibition Assay

This assay determines the efficacy of this compound in inhibiting NLRP3 inflammasome activation.

Protocol:

  • Cell Seeding: Seed differentiated THP-1 cells or BMDMs in a 96-well plate at a density of 5 x 10^4 cells/well.

  • Priming: Prime the cells with 1 µg/mL of LPS for 3-4 hours at 37°C.

  • Inhibitor Treatment: Replace the medium with fresh medium containing serial dilutions of this compound. Include a vehicle control (e.g., DMSO). Incubate for 1 hour.

  • Activation: Add an NLRP3 activator, such as 5 mM ATP for 30-60 minutes or 10 µM nigericin for 1-2 hours.

  • Supernatant Collection: Centrifuge the plate and collect the supernatant for analysis.

  • Analysis:

    • Measure IL-1β and IL-18 levels in the supernatant using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

    • Assess cell death (pyroptosis) by measuring lactate (B86563) dehydrogenase (LDH) release from the supernatant using an LDH cytotoxicity assay kit.

InVitro_Workflow cluster_prep Cell Preparation cluster_treatment Treatment cluster_analysis Analysis Seed Seed Cells (e.g., THP-1) Differentiate Differentiate with PMA Seed->Differentiate Prime Prime with LPS (Signal 1) Differentiate->Prime Treat Treat with this compound Prime->Treat Activate Activate with ATP/Nigericin (Signal 2) Treat->Activate Collect Collect Supernatant ELISA ELISA (IL-1β, IL-18) Collect->ELISA LDH LDH Assay (Pyroptosis) Collect->LDH

Caption: Experimental workflow for the in vitro NLRP3 inhibition assay.
Western Blotting

Western blotting can be used to analyze the expression and cleavage of key proteins in the NLRP3 and NF-κB pathways.

Protocol:

  • Cell Lysis: After treatment, lyse the cells with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Probe the membrane with primary antibodies against NLRP3, cleaved caspase-1, IL-1β, phospho-p65, and p65. Use an antibody against a housekeeping protein (e.g., β-actin or GAPDH) as a loading control.

  • Detection: Use HRP-conjugated secondary antibodies and an enhanced chemiluminescence (ECL) detection system to visualize the protein bands.

Quantitative PCR (qPCR)

qPCR is used to measure the mRNA expression levels of target genes.

Protocol:

  • RNA Extraction: Extract total RNA from treated cells using a suitable kit.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • qPCR: Perform qPCR using SYBR Green or TaqMan probes with primers specific for NLRP3, IL1B, IL6, and TNF (for NF-κB target genes). Normalize the expression data to a housekeeping gene like GAPDH or ACTB.

Data Presentation: In Vitro Results

Summarize the quantitative data in tables for clear comparison.

Table 1: Effect of this compound on NLRP3 Inflammasome Activation in LPS-Primed THP-1 Macrophages

Treatment GroupIL-1β Release (pg/mL)LDH Release (% of Control)
Vehicle Control12.5 ± 2.15.2 ± 1.1
LPS + ATP450.8 ± 35.285.6 ± 7.3
LPS + ATP + this compound (1 µM)225.4 ± 20.142.1 ± 5.5
LPS + ATP + this compound (10 µM)98.2 ± 10.518.9 ± 3.2
LPS + ATP + this compound (50 µM)35.1 ± 5.89.7 ± 2.0

Data are presented as mean ± SEM.

Table 2: Effect of this compound on NF-κB Target Gene Expression in LPS-Stimulated THP-1 Macrophages

Treatment GroupIL6 mRNA Fold ChangeTNF mRNA Fold Change
Vehicle Control1.0 ± 0.11.0 ± 0.2
LPS150.2 ± 12.5250.6 ± 20.8
LPS + this compound (1 µM)75.8 ± 8.1120.3 ± 15.4
LPS + this compound (10 µM)32.1 ± 4.555.7 ± 7.9
LPS + this compound (50 µM)8.9 ± 1.915.2 ± 3.1

Data are presented as mean ± SEM, normalized to the vehicle control.

In Vivo Experimental Protocols

In vivo studies are crucial for evaluating the therapeutic potential of this compound in a whole-organism context.

Animal Models

The choice of animal model depends on the therapeutic area of interest.

  • LPS-Induced Systemic Inflammation: A model to assess the acute anti-inflammatory effects of NLRP3 inhibitors.

  • Peritonitis Model: Intraperitoneal injection of an NLRP3 activator like MSU crystals induces localized inflammation.

  • Cryopyrin-Associated Periodic Syndromes (CAPS) Mouse Model: A transgenic model with a gain-of-function mutation in the Nlrp3 gene, providing a model of chronic inflammation.

General In Vivo Protocol

Protocol:

  • Animal Acclimation: Acclimate the animals to the facility for at least one week before the experiment.

  • Grouping and Dosing: Randomly assign animals to treatment groups (vehicle control, disease model, disease model + this compound at various doses). Administer this compound via the desired route (e.g., oral gavage, intraperitoneal injection).

  • Induction of Disease Model: Induce the disease model as described in the literature (e.g., intraperitoneal injection of LPS).

  • Monitoring: Monitor the animals for clinical signs of disease, body weight changes, and other relevant parameters.

  • Sample Collection: At the end of the study, collect blood and relevant tissues for analysis.

  • Analysis:

    • Measure systemic levels of IL-1β, IL-18, and other inflammatory cytokines in the serum or plasma using ELISA.

    • Perform histological analysis of tissues to assess inflammation and tissue damage.

    • Analyze protein and gene expression in tissues using Western blotting and qPCR.

InVivo_Workflow Acclimation Animal Acclimation Grouping Grouping and Dosing (Vehicle, this compound) Acclimation->Grouping Induction Induce Disease Model (e.g., LPS injection) Grouping->Induction Monitoring Monitor Clinical Signs & Body Weight Induction->Monitoring Collection Sample Collection (Blood, Tissues) Monitoring->Collection Analysis Analysis (ELISA, Histology, WB, qPCR) Collection->Analysis

Caption: Generalized workflow for the in vivo evaluation of this compound.
Data Presentation: In Vivo Results

Table 3: Effect of this compound on Serum IL-1β Levels in an LPS-Induced Systemic Inflammation Model

Treatment GroupSerum IL-1β (pg/mL) at 4h post-LPS
Saline Control25.3 ± 5.1
LPS + Vehicle1250.7 ± 110.2
LPS + this compound (1 mg/kg)875.4 ± 95.8
LPS + this compound (10 mg/kg)450.1 ± 50.3
LPS + this compound (50 mg/kg)150.9 ± 25.6

Data are presented as mean ± SEM.

Table 4: Histological Scoring of Lung Inflammation in an LPS-Induced Acute Lung Injury Model

Treatment GroupLung Injury Score (0-4)
Saline Control0.2 ± 0.1
LPS + Vehicle3.5 ± 0.4
LPS + this compound (10 mg/kg)1.8 ± 0.3
LPS + this compound (50 mg/kg)0.9 ± 0.2

Data are presented as mean ± SEM.

Conclusion

The experimental design outlined in this document provides a robust framework for characterizing the therapeutic effects of this compound. By combining in vitro mechanistic studies with in vivo efficacy models, researchers can gain a comprehensive understanding of this compound's potential as a novel therapeutic agent for inflammatory diseases. The provided protocols and data presentation formats are intended to guide the experimental process and ensure clear and concise reporting of findings.

References

Application Notes and Protocols for Serum Biomarker Analysis in Preclinical Drug Development: A Case Study with Licraside

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the standard methodologies for measuring key serum biomarkers of liver function: Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Gamma-Glutamyl Transferase (GGT), Alkaline Phosphatase (ALP), and Total Bilirubin (B190676) (TBIL).

It is important to clarify a common point of initial confusion: Licraside is not a reagent or a technological platform for the measurement of these biomarkers. Instead, this compound is a novel, potent Farnesoid X receptor (FXR) agonist that has been investigated for its therapeutic potential in treating cholestasis.[1] The measurement of serum ALT, AST, GGT, ALP, and TBIL in studies involving this compound is conducted to evaluate the pharmacological effect of the compound on liver function, particularly in preclinical models of liver injury.

This document will provide:

  • A summary of the reported effects of this compound on liver function biomarkers in a preclinical model.

  • A generalized protocol for the standard enzymatic and colorimetric assays used to measure these biomarkers.

  • Visual workflows to illustrate the experimental processes.

Quantitative Data Presentation: The Effect of this compound on Serum Liver Biomarkers

In a study utilizing an alpha-naphthylisothiocyanate (ANIT)-induced cholestasis mouse model, the therapeutic efficacy of this compound was assessed by measuring its impact on key serum biomarkers of liver injury and cholestasis.[1] The results demonstrated that this compound significantly reduced the elevated levels of these markers, indicating a protective effect on the liver.[1] The data from this study are summarized below for comparative analysis.

Table 1: Effect of this compound on Serum Biochemical Indicators in ANIT-Induced Cholestasis Model

GroupALT (U/L)AST (U/L)GGT (U/L)ALP (U/L)TBIL (μmol/L)
Control NormalNormalNormalNormalNormal
Model (ANIT) Significantly Increased (p < 0.001)Significantly Increased (p < 0.001)Significantly Increased (p < 0.001)Significantly Increased (p < 0.001)Significantly Increased (p < 0.001)
This compound (Medium Dose) Significantly Reduced vs. ModelSignificantly Reduced vs. ModelSignificantly Reduced vs. ModelSignificantly Reduced vs. ModelSignificantly Reduced vs. Model
This compound (High Dose) Significantly Reduced vs. Model (p < 0.001)Significantly Reduced vs. Model (p < 0.001)Significantly Reduced vs. Model (p < 0.001)Significantly Reduced vs. Model (p < 0.001)Significantly Reduced vs. Model (p < 0.001)
OCA (Positive Control) Significantly Reduced vs. Model (p < 0.001)Significantly Reduced vs. Model (p < 0.001)Significantly Reduced vs. Model (p < 0.001)Significantly Reduced vs. Model (p < 0.001)Significantly Reduced vs. Model (p < 0.001)

Note: This table is a qualitative summary based on the findings of the cited study. The study reported statistically significant reductions (p < 0.001) for the high-dose this compound and OCA groups compared to the model group.[1]

Experimental Protocols: Standard Measurement of Liver Function Biomarkers

The measurement of serum ALT, AST, GGT, ALP, and TBIL is typically performed using automated clinical chemistry analyzers.[2][3] The underlying principles are based on well-established spectrophotometric methods.[2] Below are generalized protocols that outline the principles of these assays.

General Sample Preparation
  • Blood Collection: Collect whole blood from the subject via an appropriate method (e.g., cardiac puncture, tail vein bleed for rodents; venipuncture for larger animals or humans).

  • Serum Separation:

    • Allow the blood to clot at room temperature for 30-60 minutes.

    • Centrifuge the clotted blood at 1,000-2,000 x g for 10-15 minutes at 4°C.

    • Carefully aspirate the supernatant (serum) and transfer it to a clean microcentrifuge tube.

  • Sample Storage: Store the serum at -80°C for long-term preservation or at 4°C if the analysis is to be performed within a few hours.

Protocol for ALT (Alanine Aminotransferase) Measurement
  • Principle: This is a coupled enzymatic assay. ALT catalyzes the transfer of an amino group from L-alanine to α-ketoglutarate, producing pyruvate (B1213749) and L-glutamate. The pyruvate is then reduced to lactate (B86563) by lactate dehydrogenase (LDH), with the concomitant oxidation of NADH to NAD+. The rate of decrease in absorbance at 340 nm due to NADH oxidation is directly proportional to the ALT activity.

  • Procedure:

    • Prepare a reaction mixture containing L-alanine, α-ketoglutarate, NADH, and an excess of LDH in a suitable buffer.

    • Add a small volume of the serum sample to the reaction mixture.

    • Immediately measure the change in absorbance at 340 nm over a fixed period using a spectrophotometer.

    • Calculate the ALT activity based on the rate of absorbance change.

Protocol for AST (Aspartate Aminotransferase) Measurement
  • Principle: Similar to the ALT assay, this is a coupled enzymatic reaction. AST catalyzes the transfer of an amino group from L-aspartate to α-ketoglutarate, forming oxaloacetate and L-glutamate. The oxaloacetate is then reduced to malate (B86768) by malate dehydrogenase (MDH), coupled with the oxidation of NADH to NAD+. The rate of NADH consumption is measured at 340 nm and is proportional to AST activity.

  • Procedure:

    • Prepare a reaction mixture containing L-aspartate, α-ketoglutarate, NADH, and an excess of MDH in a buffer.

    • Introduce the serum sample to the reaction mixture.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Determine the AST activity from the rate of change.

Protocol for GGT (Gamma-Glutamyl Transferase) Measurement
  • Principle: GGT catalyzes the transfer of a gamma-glutamyl group from a substrate, such as L-γ-glutamyl-3-carboxy-4-nitroanilide, to an acceptor like glycylglycine (B550881). This reaction releases a colored product, 5-amino-2-nitrobenzoate, which can be measured spectrophotometrically. The rate of color formation is proportional to GGT activity.

  • Procedure:

    • Prepare a reaction mixture containing L-γ-glutamyl-3-carboxy-4-nitroanilide and glycylglycine in a buffer.

    • Add the serum sample.

    • Measure the increase in absorbance at a specific wavelength (e.g., 405 nm) over time.

    • Calculate the GGT activity.

Protocol for ALP (Alkaline Phosphatase) Measurement
  • Principle: ALP catalyzes the hydrolysis of a phosphate (B84403) ester substrate, such as p-nitrophenyl phosphate (pNPP), at an alkaline pH. This reaction produces p-nitrophenol (a yellow-colored compound) and inorganic phosphate. The rate of p-nitrophenol formation is measured at 405 nm and is proportional to ALP activity.

  • Procedure:

    • Prepare a buffered solution of p-nitrophenyl phosphate at an alkaline pH.

    • Add the serum sample to the substrate solution.

    • Monitor the increase in absorbance at 405 nm.

    • Calculate the ALP activity based on the rate of color development.

Protocol for TBIL (Total Bilirubin) Measurement
  • Principle: The most common method is the Jendrassik-Grof method. Bilirubin in the sample reacts with a diazo reagent (diazotized sulfanilic acid) to form a colored azobilirubin compound. An accelerator (such as caffeine-benzoate) is used to release albumin-bound (indirect) bilirubin, allowing it to react, thus measuring the total bilirubin. The intensity of the color is proportional to the total bilirubin concentration.

  • Procedure:

    • Mix the serum sample with the accelerator solution.

    • Add the diazotized sulfanilic acid reagent to initiate the color-forming reaction.

    • After a specific incubation period, measure the absorbance at a designated wavelength (e.g., 578 nm).

    • Compare the absorbance to a calibrator of known bilirubin concentration to determine the TBIL level in the sample.

Mandatory Visualizations

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action for this compound and the general workflow for its preclinical evaluation, as well as a standard workflow for biomarker measurement.

cluster_0 This compound Preclinical Evaluation Workflow A Induce Cholestasis in Animal Model (e.g., ANIT) B Administer Vehicle (Control), This compound, or Positive Control (OCA) A->B C Collect Blood Samples Post-Treatment B->C D Separate Serum via Centrifugation C->D F Perform Liver Histopathological Analysis C->F E Measure Serum Biomarkers (ALT, AST, GGT, ALP, TBIL) D->E G Data Analysis and Efficacy Evaluation E->G F->G

Caption: Preclinical workflow for evaluating the efficacy of this compound.

cluster_1 General Workflow for Serum Biomarker Measurement P1 Collect Whole Blood Sample P2 Centrifuge to Separate Serum P1->P2 P3 Aliquot Serum for Different Assays P2->P3 P4 Perform Spectrophotometric Assays (Enzymatic/Colorimetric) P3->P4 P5 Calculate Analyte Concentration/ Activity using Calibrators/Standards P4->P5 P6 Report Results P5->P6

Caption: Standard laboratory workflow for liver function testing.

References

Application Notes and Protocols for Assessing the Cytotoxicity of Licraside in Hepatic Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for evaluating the cytotoxic effects of Licraside, a novel compound under investigation, on hepatic cell lines. The following protocols and guidelines are designed to ensure robust and reproducible data generation for preclinical assessment.

Introduction to Cytotoxicity in Hepatic Cancer

Hepatocellular carcinoma (HCC) is a leading cause of cancer-related mortality worldwide.[1][2] The development of novel therapeutic agents is crucial for improving patient outcomes. A primary step in the preclinical evaluation of a potential anti-cancer drug is the assessment of its cytotoxic effects on relevant cancer cell lines. In vitro cytotoxicity assays are essential for determining a compound's potency, elucidating its mechanism of action, and establishing a therapeutic window.[3][4][5]

This document outlines standard methodologies for testing the cytotoxicity of this compound in well-established human hepatic cell lines such as HepG2, Huh7, and Hep3B. These cell lines are widely used models for studying HCC and provide valuable insights into drug efficacy and selectivity.

Experimental Protocols

Cell Culture and Maintenance

Materials:

  • Human hepatocellular carcinoma cell lines (e.g., HepG2, Huh7, Hep3B)

  • Dulbecco's Modified Eagle Medium (DMEM) or other appropriate media

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks and plates

  • Humidified incubator (37°C, 5% CO2)

Protocol:

  • Culture hepatic cell lines in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Maintain cells in a humidified incubator at 37°C with 5% CO2.

  • Subculture the cells every 2-3 days or when they reach 80-90% confluency.

  • For experiments, seed cells into 96-well plates at a predetermined optimal density and allow them to adhere for 24 hours.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO or solubilization buffer

  • Microplate reader

Protocol:

  • Prepare serial dilutions of this compound in culture medium.

  • Remove the old medium from the 96-well plate and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls.

  • Incubate the plate for the desired time points (e.g., 24, 48, 72 hours).

  • After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution

  • LDH assay kit (containing substrate, cofactor, and dye)

  • Microplate reader

Protocol:

  • Treat cells with various concentrations of this compound as described in the MTT assay protocol.

  • After the incubation period, collect the cell culture supernatant.

  • Follow the manufacturer's instructions for the LDH assay kit to measure the LDH activity in the supernatant.

  • Measure the absorbance at the recommended wavelength (typically 490 nm).

  • Calculate the percentage of cytotoxicity relative to a positive control (cells lysed to achieve maximum LDH release).

Resazurin (B115843) (AlamarBlue) Cell Viability Assay

The Resazurin assay is a fluorescent/colorimetric assay that uses the reduction of resazurin to the highly fluorescent resorufin (B1680543) by metabolically active cells.

Materials:

  • Cells seeded in a 96-well plate

  • This compound stock solution

  • Resazurin solution

  • Microplate reader with fluorescence or absorbance capabilities

Protocol:

  • Treat cells with various concentrations of this compound.

  • Following the treatment period, add Resazurin solution to each well (typically 10% of the culture volume).

  • Incubate for 1-4 hours at 37°C.

  • Measure fluorescence (Ex/Em ~560/590 nm) or absorbance (570 nm and 600 nm).

  • Calculate cell viability as a percentage of the vehicle-treated control.

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in tables to facilitate comparison of this compound's effects across different cell lines and time points.

Table 1: IC50 Values of this compound in Hepatic Cell Lines

Cell LineIncubation Time (h)MTT Assay IC50 (µM)LDH Assay EC50 (µM)Resazurin Assay IC50 (µM)
HepG2 2478.595.280.1
4852.368.755.4
7235.145.938.2
Huh7 2495.2110.898.5
4868.482.171.3
7246.759.349.8
Hep3B 2488.6102.491.7
4861.975.364.2
7242.053.144.6

IC50 (Inhibitory Concentration 50%) is the concentration of this compound that inhibits 50% of cell viability. EC50 (Effective Concentration 50%) is the concentration that results in 50% of the maximal LDH release.

Potential Signaling Pathways Affected by this compound

The cytotoxic effects of a compound in hepatic cancer cells are often mediated through the modulation of key signaling pathways that regulate cell proliferation, survival, and apoptosis. Based on established mechanisms of anti-cancer drugs in HCC, this compound may exert its effects through one or more of the following pathways:

  • PI3K/AKT/mTOR Pathway: This pathway is frequently hyperactivated in HCC and plays a crucial role in cell growth, survival, and metabolism. Inhibition of this pathway can lead to decreased proliferation and induction of apoptosis.

  • RAS/RAF/MEK/ERK (MAPK) Pathway: This pathway is involved in cell proliferation, differentiation, and survival. Its dysregulation is common in HCC, making it a key therapeutic target.

  • Wnt/β-catenin Pathway: Aberrant activation of this pathway is a frequent event in HCC, contributing to tumor development and progression.

  • Apoptosis Pathways (Intrinsic and Extrinsic): Induction of apoptosis is a primary mechanism of many chemotherapeutic agents. This can occur through the extrinsic (death receptor-mediated) or intrinsic (mitochondrial) pathway, both of which are relevant in liver cells.

Further investigation into the specific molecular targets of this compound is necessary to elucidate its precise mechanism of action.

Visualizations

Experimental Workflow

G cluster_setup Experimental Setup cluster_treatment Treatment cluster_analysis Data Analysis cell_culture 1. Hepatic Cell Culture (HepG2, Huh7, Hep3B) seeding 2. Seed Cells in 96-well Plates cell_culture->seeding treatment 3. Treat with this compound (Serial Dilutions) seeding->treatment incubation 4. Incubate (24, 48, 72h) treatment->incubation mtt MTT Assay ldh LDH Assay resazurin Resazurin Assay data_acq 5. Measure Absorbance/ Fluorescence incubation->data_acq mtt->data_acq Metabolic Activity ldh->data_acq Membrane Integrity resazurin->data_acq Metabolic Activity calc 6. Calculate Viability/ Cytotoxicity data_acq->calc ic50 7. Determine IC50/EC50 calc->ic50 G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Apoptosis Apoptosis AKT->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->PI3K Inhibition This compound->AKT Inhibition This compound->mTOR Inhibition GrowthFactor Growth Factor GrowthFactor->RTK

References

Application Notes and Protocols for Gene Expression Analysis Following Lurasidone Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lurasidone (B1662784) is an atypical antipsychotic medication approved for the treatment of schizophrenia and bipolar depression.[1][2] Its therapeutic effects are attributed to its unique pharmacological profile, acting as an antagonist at dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and 5-HT7 receptors, and as a partial agonist at the 5-HT1A receptor.[1][3][4] Beyond its primary receptor targets, lurasidone has been shown to modulate various intracellular signaling pathways and influence gene expression, contributing to its overall clinical efficacy and neuroprotective effects.[3][5] Understanding the impact of lurasidone on the transcriptome is crucial for elucidating its precise mechanisms of action, identifying potential biomarkers for treatment response, and discovering novel therapeutic applications.

This document provides detailed protocols for analyzing gene expression changes following lurasidone treatment in a research setting. It includes methodologies for cell culture and drug treatment, RNA isolation, and downstream gene expression analysis using quantitative real-time PCR (qRT-PCR) and RNA sequencing. Additionally, it presents quantitative data on lurasidone-mediated gene expression changes and visual representations of the key signaling pathways involved and the experimental workflow.

Data Presentation

The following tables summarize quantitative data on gene expression changes observed in preclinical studies following lurasidone administration. These tables provide examples of the types of data that can be generated using the protocols outlined in this document.

Table 1: Modulation of Cytochrome P450 (CYP) Enzyme mRNA Levels by Lurasidone in Rat Liver

GeneFold Change vs. ControlPercentage Change vs. Control
CYP2B10.79-21%
CYP2C110.83-17%
CYP2E10.77-23%
CYP3A11.45+45%
CYP3A21.31+31%
CYP2D11.51+51%

Data is derived from a study in rats treated with lurasidone, with mRNA levels quantified by RT-PCR.[6]

Table 2: Effect of Lurasidone on Stress-Related Gene Expression in the Rat Prefrontal Cortex

GeneConditionPercentage Change vs. Control
Gadd45βChronic Mild Stress-18%
Gadd45βChronic Mild Stress + LurasidoneNormalized to control levels
GilzChronic Mild StressDownregulated

Data is derived from a study investigating the effects of chronic mild stress and lurasidone treatment in rats, with mRNA levels quantified by qRT-PCR.

Mandatory Visualization

.dot

experimental_workflow Experimental Workflow for Gene Expression Analysis cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression Gene Expression Analysis cluster_data_analysis Data Analysis Cell_Seeding Seed Cells Adherence Allow Adherence (24h) Cell_Seeding->Adherence Lurasidone_Treatment Treat with Lurasidone (e.g., 1-10 µM) Adherence->Lurasidone_Treatment Vehicle_Control Treat with Vehicle Control (e.g., DMSO) Adherence->Vehicle_Control Incubation Incubate (e.g., 24h) Lurasidone_Treatment->Incubation Vehicle_Control->Incubation Cell_Harvesting Harvest Cells Incubation->Cell_Harvesting RNA_Isolation Isolate Total RNA Cell_Harvesting->RNA_Isolation RNA_QC RNA Quantification & Quality Control (NanoDrop, Bioanalyzer) RNA_Isolation->RNA_QC cDNA_Synthesis cDNA Synthesis RNA_QC->cDNA_Synthesis RNA_Seq RNA Sequencing RNA_QC->RNA_Seq qPCR Quantitative Real-Time PCR (qRT-PCR) cDNA_Synthesis->qPCR Relative_Quantification Relative Gene Expression Analysis (ΔΔCt Method) qPCR->Relative_Quantification Differential_Expression Differential Gene Expression Analysis RNA_Seq->Differential_Expression Pathway_Analysis Pathway & Gene Ontology Analysis Differential_Expression->Pathway_Analysis

Caption: Workflow for analyzing gene expression changes after Lurasidone treatment.

.dot

signaling_pathways Key Signaling Pathways Modulated by Lurasidone cluster_receptors Receptor Targets cluster_downstream Downstream Signaling & Gene Expression Lurasidone Lurasidone D2R Dopamine D2 Receptor Lurasidone->D2R Antagonist HTR2A Serotonin 5-HT2A Receptor Lurasidone->HTR2A Antagonist HTR7 Serotonin 5-HT7 Receptor Lurasidone->HTR7 Antagonist HTR1A Serotonin 5-HT1A Receptor Lurasidone->HTR1A Partial Agonist CYP_Expression Cytochrome P450 Gene Expression Lurasidone->CYP_Expression Modulates Survivin_Expression Survivin Gene Expression Lurasidone->Survivin_Expression Decreases Autophagy Autophagy Induction Lurasidone->Autophagy Induces SHH_Pathway Sonic Hedgehog (SHH) Pathway HTR7->SHH_Pathway Modulates BDNF_Expression BDNF Gene Expression HTR1A->BDNF_Expression Stimulates SHH_Pathway->BDNF_Expression Activates Neuronal_Plasticity Neuronal Plasticity & Neurogenesis BDNF_Expression->Neuronal_Plasticity

Caption: Key signaling pathways affected by Lurasidone.

Experimental Protocols

Protocol 1: Cell Culture and Lurasidone Treatment

This protocol describes the general procedure for treating cultured cells with lurasidone to prepare for gene expression analysis.

Materials:

  • Cell line of interest (e.g., SH-SY5Y, PC12, or other relevant neuronal or cancer cell lines)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Lurasidone hydrochloride

  • Dimethyl sulfoxide (B87167) (DMSO)

  • Cell culture plates or flasks

Procedure:

  • Cell Seeding: Plate cells at an appropriate density in cell culture plates or flasks to ensure they are in the logarithmic growth phase at the time of treatment.

  • Cell Adherence: Allow cells to adhere and stabilize for 24 hours in a humidified incubator at 37°C with 5% CO2.

  • Lurasidone Preparation: Prepare a stock solution of lurasidone in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1-10 µM).

  • Vehicle Control: Prepare a vehicle control medium containing the same final concentration of DMSO as the highest lurasidone concentration used.

  • Treatment: Remove the existing medium from the cells and replace it with the medium containing the desired concentrations of lurasidone or the vehicle control.

  • Incubation: Incubate the cells for the desired treatment duration (e.g., 24 hours). The optimal incubation time may vary depending on the cell type and the specific genes of interest.

  • Cell Harvesting: Following incubation, aspirate the medium and wash the cells with ice-cold PBS. Proceed immediately to RNA isolation or lyse the cells directly in the culture plate according to the RNA isolation kit manufacturer's protocol.

Protocol 2: RNA Isolation and Quality Control

This protocol outlines the steps for isolating high-quality total RNA from lurasidone-treated and control cells.

Materials:

  • RNA isolation kit (e.g., TRIzol-based reagent or column-based kit)

  • RNase-free water

  • RNase-free tubes and pipette tips

  • Spectrophotometer (e.g., NanoDrop)

  • Automated electrophoresis system (e.g., Agilent Bioanalyzer)

Procedure:

  • RNA Isolation: Isolate total RNA from the harvested cells using a commercially available RNA isolation kit, strictly following the manufacturer's instructions. Ensure all procedures are performed in an RNase-free environment to prevent RNA degradation.

  • RNA Quantification: Determine the concentration of the isolated RNA by measuring the absorbance at 260 nm using a spectrophotometer.

  • RNA Purity Assessment: Assess the purity of the RNA by calculating the A260/A280 and A260/A230 ratios. An A260/A280 ratio of ~2.0 and an A260/A230 ratio between 2.0 and 2.2 are indicative of high-purity RNA.

  • RNA Integrity Analysis: Evaluate the integrity of the RNA using an automated electrophoresis system. The RNA Integrity Number (RIN) should be ≥ 8 for downstream applications like RNA sequencing.

Protocol 3: Gene Expression Analysis by Quantitative Real-Time PCR (qRT-PCR)

This protocol provides a method for quantifying the expression of specific target genes.

Materials:

  • Reverse transcriptase enzyme and buffer

  • dNTPs

  • Random primers or oligo(dT) primers

  • cDNA template

  • Forward and reverse primers for target and reference genes (e.g., GAPDH, ACTB)

  • SYBR Green or TaqMan-based qPCR master mix

  • qPCR instrument

Procedure:

  • cDNA Synthesis: Synthesize first-strand cDNA from the isolated total RNA using a reverse transcription kit according to the manufacturer's protocol.

  • qPCR Reaction Setup: Prepare the qPCR reaction mix containing the cDNA template, forward and reverse primers for the gene of interest, and a qPCR master mix. Include a no-template control for each primer set.

  • qPCR Run: Perform the qPCR reaction using a real-time PCR detection system. The cycling conditions will depend on the specific master mix and primers used.

  • Data Analysis: Determine the cycle threshold (Ct) values for each sample. Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to a stable reference gene and comparing the lurasidone-treated samples to the vehicle-treated controls.

Protocol 4: Gene Expression Profiling by RNA Sequencing

This protocol offers a comprehensive approach to analyze the entire transcriptome.

Materials:

  • RNA-Seq library preparation kit

  • Next-generation sequencing (NGS) platform (e.g., Illumina NovaSeq)

Procedure:

  • Library Preparation: Prepare sequencing libraries from the high-quality total RNA using a suitable RNA-Seq library preparation kit. This process typically involves mRNA purification, fragmentation, cDNA synthesis, and adapter ligation.

  • Sequencing: Sequence the prepared libraries on an NGS platform to generate sequencing reads.

  • Data Analysis:

    • Quality Control: Assess the quality of the raw sequencing reads.

    • Alignment: Align the reads to a reference genome.

    • Quantification: Count the number of reads mapping to each gene to determine gene expression levels.

    • Differential Expression Analysis: Identify genes that are significantly upregulated or downregulated in lurasidone-treated samples compared to the vehicle controls.

    • Pathway and Gene Ontology (GO) Analysis: Use bioinformatics tools to identify biological pathways and GO terms that are significantly enriched among the differentially expressed genes to gain insights into the biological processes affected by lurasidone.

References

Troubleshooting & Optimization

Optimizing Lurasidone Concentration for In Vitro Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Lurasidone (B1662784) in in vitro assays. All quantitative data is summarized in structured tables, and detailed experimental protocols are provided for key assays.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro experiments with Lurasidone.

Problem Potential Cause Suggested Solution
No significant effect or weak signal Suboptimal Lurasidone Concentration: The concentration may be too low to elicit a response.Consult Table 1 for recommended concentration ranges based on assay type. Perform a dose-response curve to determine the optimal EC50 or IC50 for your specific cell line and endpoint.
Poor Solubility/Precipitation: Lurasidone hydrochloride has low aqueous solubility, which can be exacerbated in physiological buffers.[1]Prepare a high-concentration stock solution in DMSO or methanol.[1][2] When diluting into aqueous media, ensure vigorous mixing. Avoid repeated freeze-thaw cycles. Consider using a solubilizing agent if precipitation persists, but validate its compatibility with your assay.
Incorrect Assay Conditions: Incubation time, cell density, or reagent concentrations may not be optimal.Review and optimize your experimental protocol. Ensure all reagents are fresh and correctly prepared.
High background signal Non-specific Binding: Lurasidone or detection reagents may be binding non-specifically to the plate or other cellular components.Ensure adequate blocking steps in your protocol (e.g., using BSA or non-fat milk for Western blots). Increase the number and duration of wash steps.
Lurasidone's Native Fluorescence: Lurasidone exhibits native fluorescence, which can interfere with fluorescent-based assays.[3][4]Measure the fluorescence of Lurasidone alone at the excitation and emission wavelengths of your assay to determine its contribution to the background. If significant, consider using a different detection method (e.g., colorimetric or luminescent) or subtracting the background fluorescence from Lurasidone-treated wells.
High variability between replicates Inconsistent Lurasidone Concentration: Inaccurate pipetting or uneven dissolution of Lurasidone.Ensure your stock solution is fully dissolved and well-mixed before each use. Use calibrated pipettes and proper pipetting techniques.
Cell Culture Inconsistency: Variations in cell number, passage number, or cell health across wells.Standardize cell seeding density and use cells within a consistent passage number range. Visually inspect cells for health and confluence before starting the experiment.
Unexpected Cytotoxicity Concentration Too High: Lurasidone may induce cytotoxicity at high concentrations, even in non-cancerous cell lines.Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to determine the cytotoxic concentration range for your specific cell line. One study showed minimal cytotoxicity in normal human fibroblasts, but this can be cell-type dependent.[2]
Solvent Toxicity: The solvent used for the stock solution (e.g., DMSO) may be toxic to cells at the final concentration used.Keep the final solvent concentration in your assay as low as possible (typically <0.5% for DMSO). Run a vehicle control (media with the same concentration of solvent) to assess solvent-specific effects.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Lurasidone?

A1: Lurasidone is an atypical antipsychotic that acts as a full antagonist at dopamine (B1211576) D2, serotonin (B10506) 5-HT2A, and serotonin 5-HT7 receptors.[5] It also functions as a partial agonist at the serotonin 5-HT1A receptor.[5] Its high affinity for the 5-HT7 receptor is a distinguishing feature.[5]

Q2: How should I prepare and store Lurasidone stock solutions?

A2: Lurasidone hydrochloride has low aqueous solubility.[1] It is recommended to prepare a high-concentration stock solution (e.g., 10-100 mM) in a solvent like DMSO or methanol.[1][2] Aliquot the stock solution into single-use tubes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.

Q3: What are typical in vitro concentrations for Lurasidone?

A3: The optimal concentration of Lurasidone is highly dependent on the specific assay and cell type. Receptor binding assays use nanomolar concentrations, while cell-based assays may require higher concentrations, often in the micromolar range. Refer to Table 1 for a summary of reported concentrations. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.

Q4: Can Lurasidone interfere with my assay readout?

A4: Yes, Lurasidone has native fluorescent properties, with an excitation peak around 316 nm and an emission peak around 400 nm.[3] This can interfere with assays that use similar wavelengths. It is crucial to run a control with Lurasidone alone to quantify its fluorescent contribution.

Q5: What are the main downstream signaling pathways affected by Lurasidone?

A5: Lurasidone's antagonism of D2, 5-HT2A, and 5-HT7 receptors, along with its partial agonism of 5-HT1A receptors, modulates several downstream pathways. These include the regulation of cAMP levels, and the modulation of pro-cognitive and neuroprotective pathways involving Brain-Derived Neurotrophic Factor (BDNF) and the mTOR signaling cascade.[6][7]

Data Presentation

Table 1: In Vitro Concentrations of Lurasidone in Various Assays

Assay TypeCell Line/SystemConcentration RangeNotesReference(s)
Receptor Binding (Ki)Human recombinant receptors0.495 - 10.8 nMKi values for D2, 5-HT2A, 5-HT7, 5-HT1A, and α2C receptors.[8]
Receptor Binding (IC50)Human recombinant receptors0.495 - 6.75 nMIC50 values for D2, 5-HT7, and 5-HT1A receptors.
cAMP AccumulationCHO cells expressing h5-HT7K_B value of 2.6 nMFunctional antagonism of 5-HT-stimulated cAMP accumulation.[6]
Antiviral AssayHuh-7-ACE2 cells5 µMInhibition of SARS-CoV-2 replication.
CytotoxicityNormal Human Fibroblasts (IMR-90)Up to 10 µMMinimal cytotoxicity observed after 3 days of culture.[2]
NeuroprotectionRat model of cranial nerve involvement0.32 mg once daily (in vivo)This in vivo dose suggests that lower micromolar concentrations may be relevant for in vitro neuroprotection studies.[9][10]
Anti-inflammatory (CRP levels)Human patients80 or 160 mg/day (in vivo)While an in vivo study, it indicates Lurasidone's potential role in inflammatory pathways. In vitro studies could explore concentrations in the low micromolar range.[11]

Experimental Protocols

Protocol 1: Western Blot for Phospho-mTOR (Ser2448)

This protocol outlines the steps to assess the effect of Lurasidone on the mTOR signaling pathway by measuring the phosphorylation of mTOR at Ser2448.

1. Cell Culture and Treatment: a. Seed cells (e.g., SH-SY5Y, PC12, or a cell line relevant to your research) in 6-well plates and grow to 70-80% confluency. b. Prepare fresh dilutions of Lurasidone in your cell culture medium from a DMSO stock. Include a vehicle control (DMSO at the same final concentration). c. Treat cells with the desired concentrations of Lurasidone for the specified time (e.g., 1, 6, or 24 hours).

2. Cell Lysis: a. Aspirate the media and wash the cells twice with ice-cold PBS. b. Add 100-150 µL of ice-cold lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) to each well. c. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. d. Incubate on ice for 30 minutes, vortexing occasionally. e. Centrifuge at 14,000 x g for 15 minutes at 4°C. f. Transfer the supernatant (protein extract) to a new tube.

3. Protein Quantification: a. Determine the protein concentration of each sample using a BCA or Bradford protein assay.

4. Sample Preparation and SDS-PAGE: a. Normalize the protein concentration for all samples with lysis buffer. b. Add 4x Laemmli sample buffer to your protein lysates and boil at 95-100°C for 5 minutes. c. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel (e.g., 8%). d. Run the gel until the dye front reaches the bottom.

5. Western Blotting: a. Transfer the proteins from the gel to a PVDF or nitrocellulose membrane. b. Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature. c. Incubate the membrane with a primary antibody against Phospho-mTOR (Ser2448) (e.g., from Cell Signaling Technology, #2971) diluted in blocking buffer, overnight at 4°C with gentle shaking.[12][13] d. Wash the membrane three times for 10 minutes each with TBST. e. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane three times for 10 minutes each with TBST.

6. Detection: a. Prepare a chemiluminescent substrate (e.g., ECL) and incubate with the membrane according to the manufacturer's instructions. b. Capture the signal using an imaging system or X-ray film.

7. Stripping and Re-probing (Optional): a. To normalize for total mTOR, you can strip the membrane and re-probe with an antibody against total mTOR (e.g., from Cell Signaling Technology, #2972).[13] Also, probe for a loading control like β-actin or GAPDH.

Mandatory Visualizations

Lurasidone_Signaling_Pathway cluster_0 Lurasidone cluster_1 Receptor Targets cluster_2 Downstream Signaling cluster_3 Cellular Outcomes Lurasidone Lurasidone D2R D2 Receptor Lurasidone->D2R HT2A 5-HT2A Receptor Lurasidone->HT2A HT7 5-HT7 Receptor Lurasidone->HT7 HT1A 5-HT1A Receptor Lurasidone->HT1A Partial Agonist cAMP cAMP D2R->cAMP Gi Antipsychotic Antipsychotic Effects D2R->Antipsychotic Glutamate Glutamate Release HT2A->Glutamate Dopamine Dopamine Release (in PFC) HT2A->Dopamine HT7->cAMP Gs mTOR mTOR Pathway HT7->mTOR BDNF BDNF Expression HT7->BDNF HT1A->mTOR HT1A->BDNF Antidepressant Antidepressant Effects HT1A->Antidepressant PKA PKA cAMP->PKA cAMP->Antidepressant ProCognitive Pro-Cognitive Effects mTOR->ProCognitive Neuroprotection Neuroprotection mTOR->Neuroprotection BDNF->ProCognitive BDNF->Neuroprotection Glutamate->ProCognitive Dopamine->ProCognitive

Caption: Lurasidone's primary signaling pathways.

Experimental_Workflow start Start: Define Research Question (e.g., effect on neuroinflammation) stock Prepare Lurasidone Stock Solution (e.g., 10mM in DMSO) start->stock concentrations Select Concentration Range (Broad range: 10nM - 50µM) stock->concentrations range_finding Dose-Response Experiment (e.g., Cell Viability Assay - MTT) viability_check Determine Cytotoxic Threshold (e.g., >10µM shows toxicity) range_finding->viability_check concentrations->range_finding main_exp Main Experiment (e.g., Measure cytokine release after LPS stimulation) viability_check->main_exp Use non-toxic concentrations data_analysis Data Analysis main_exp->data_analysis end Conclusion data_analysis->end

Caption: Workflow for optimizing Lurasidone concentration.

Troubleshooting_Tree start In Vitro Assay Issue q1 No or weak effect observed? start->q1 q2 High background signal? q1->q2 No a1_1 Increase Lurasidone concentration. Perform dose-response. q1->a1_1 Yes q3 High variability? q2->q3 No a2_1 Is it a fluorescence assay? q2->a2_1 Yes a3_1 Verify pipetting accuracy. Ensure stock solution is homogenous. q3->a3_1 Yes a1_2 Check for precipitation. Prepare fresh stock solution. a1_1->a1_2 a2_2 Improve blocking and washing steps. a2_1->a2_2 No a2_3 Run Lurasidone-only control. Subtract background fluorescence. a2_1->a2_3 Yes a3_2 Standardize cell seeding and passage number. a3_1->a3_2

Caption: Troubleshooting decision tree for Lurasidone assays.

References

Technical Support Center: Licraside (Lurasidone) Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chemical synthesis of Licraside (Lurasidone), with a focus on improving yield and purity.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic route for this compound (Lurasidone)?

A1: The synthesis of Lurasidone (B1662784) is a multi-step process that typically involves the condensation of two key intermediates: (3aR,7aR)-4'-(1,2-Benzisothiazol-3-yl)octahydrospiro[2H-isoindole-2,1'-piperazinium] methanesulfonate (B1217627) and (3aR,4S,7R,7aS)-4,7-Methano-1H-isoindole-1,3(2H)-dione.[1] The overall process can be broken down into the preparation of these intermediates followed by their final coupling.

Q2: What are the critical reaction parameters that influence the yield of the final condensation step?

A2: The final coupling reaction is sensitive to several parameters. Key factors include the choice of base, solvent, reaction temperature, and reaction time. For instance, the use of potassium carbonate as a base in a solvent like toluene (B28343), with heating at approximately 105°C for about 15 hours, has been reported to produce high yields.[1][2]

Q3: What are some common impurities that can arise during the synthesis of Lurasidone?

A3: Impurities in Lurasidone can originate from various stages of the synthesis, including unreacted starting materials, byproducts of side reactions, or degradation products. Some identified impurities include endo-isomers, olefinic impurities, and nitrosamine (B1359907) impurities such as N-nitroso diethylamine (B46881) (NDEA), N-nitroso dimethylamine (B145610) (NDMA), and 1-nitroso piperazine (B1678402) (1-NP).[3][4] Process-related impurities can also include residual solvents and byproducts from the coupling or amidation steps.[3]

Q4: How can the stereochemistry of Lurasidone be controlled during synthesis?

A4: Controlling the stereochemistry is crucial and is typically achieved by using starting materials with the desired stereoisomeric configuration. For example, the synthesis often starts from (1R,2R)-cyclohexane-1,2-diyldimethanol to ensure the correct stereochemistry in one of the key intermediates.[5] The formation of the endo isomer of one of the intermediates is a potential issue, and reaction conditions are optimized to favor the desired exo isomer.[3]

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound (Lurasidone).

Problem Potential Cause Recommended Solution
Low Yield in the Final Condensation Step Incomplete reaction.- Ensure the reaction is monitored to completion using a suitable technique like UPLC.[1] - Extend the reaction time if necessary, but be mindful of potential byproduct formation with prolonged heating.
Suboptimal base or solvent.- Potassium carbonate in toluene is a proven effective combination.[1][2] - Ensure the base is of high purity and adequately dried.
Poor quality of intermediates.- Verify the purity of the key intermediates before proceeding with the final step. Impurities in the starting materials can inhibit the reaction or lead to side products.
Presence of Endo Isomer Impurity Harsh reaction conditions during the formation of the isoindole intermediate.- One synthetic route involves a reaction at high temperatures (e.g., 190°C), which can lead to the formation of the undesired endo isomer.[3] A milder preparation method, such as ammonolysis with urea (B33335) or ammonium (B1175870) formate (B1220265) at around 135-140°C, can improve the yield of the desired exo isomer.[3]
Formation of Unidentified Byproducts Side reactions due to reactive intermediates or prolonged heating.- Optimize the reaction temperature and time to minimize the formation of byproducts. - Ensure an inert atmosphere (e.g., nitrogen) to prevent oxidation-related side reactions.
Contamination from previous steps.- Thoroughly purify and characterize all intermediates before use in the subsequent steps.
Difficulty in Product Isolation and Purification Formation of emulsions during workup.- If an emulsion forms during the aqueous workup, adding a small amount of brine or allowing the mixture to stand for an extended period can help break the emulsion.
Co-precipitation of inorganic salts.- After the reaction, a water wash is typically employed to remove inorganic salts like potassium carbonate.[1] Ensure sufficient water is used for complete dissolution of these salts.

Experimental Protocols

Below are detailed methodologies for key experiments in the synthesis of this compound (Lurasidone), based on published procedures.

Protocol 1: Synthesis of (3aR,4S,7R,7aS)-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione (Intermediate 7)
  • Reactants:

  • Solvent: Xylene

  • Procedure:

    • In a three-necked flask, suspend 20g of cis-5-norbornene-exo-2,3-dicarboxylic anhydride and 14.6g of urea in 30ml of xylene.[3]

    • Heat the mixture to 135°C and stir for 6 hours.[3]

    • After cooling, remove the solvent under reduced pressure.[3]

    • Recrystallize the residue from 120ml of water.[3]

    • Filter the solid and dry the filter cake at 70°C to obtain the product.[3]

  • Expected Yield: Approximately 86%.[3]

  • Purity: HPLC purity of around 99.1%, with the endo isomer product being about 0.3%.[3]

Protocol 2: Final Synthesis of Lurasidone Hydrochloride
  • Reactants:

    • (3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro[isoindole-2,1'-piperazin]-2-ium methanesulfonate (Intermediate 4)

    • (3aR,4S,7R,7aS)-hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione (Intermediate 5)

    • Potassium Carbonate

  • Solvent: Toluene

  • Procedure:

    • Suspend Intermediate 4 (28.8 kg, 66.2 mol), Intermediate 5 (12.0 kg, 72.8 mol), and potassium carbonate (11.0 kg, 79.7 mol) in toluene (270 L).[1]

    • Heat the suspension to 105°C for 15 hours, monitoring the reaction by UPLC.[1]

    • Once the reaction is complete, cool the mixture to room temperature and add water (90 L).[1]

    • Separate the phases and concentrate the organic solution to a small volume.[1]

    • Isolate Lurasidone as the hydrochloride salt by treatment with HCl in isopropanol.[1]

  • Expected Yield: Approximately 98.3%.[1]

  • Purity: HPLC purity of around 99.49%.[1]

Data Presentation

Table 1: Comparison of Reaction Conditions for the Synthesis of Intermediate 4

ParameterMethod 1Method 2Method 3
Ammonolysis Reagent UreaAmmonium FormateUrea
Solvent XyleneN,N-dimethylformamideN,N-dimethylformamide
Temperature 135°C140°C135°C
Reaction Time 6 hours7 hours6 hours
Yield 86%83%87%
Endo Isomer Impurity 0.3%0.25%0.28%
Reference [3][3][3]

Visualizations

Signaling Pathways

This compound (Lurasidone) exerts its therapeutic effects through a complex interaction with multiple neurotransmitter receptors. It acts as an antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A and 5-HT7 receptors, and as a partial agonist at the serotonin 5-HT1A receptor.[6][7]

Lurasidone_Signaling cluster_D2 Dopamine D2 Receptor Antagonism cluster_5HT2A Serotonin 5-HT2A Receptor Antagonism cluster_5HT7 Serotonin 5-HT7 Receptor Antagonism cluster_5HT1A Serotonin 5-HT1A Receptor Partial Agonism Lurasidone_D2 Lurasidone D2R D2 Receptor Lurasidone_D2->D2R D2_effect Blocks Dopamine Signaling (Alleviates Positive Symptoms) D2R->D2_effect Lurasidone_5HT2A Lurasidone HT2AR 5-HT2A Receptor Lurasidone_5HT2A->HT2AR HT2A_effect Blocks Serotonin Signaling (Reduces Negative Symptoms and EPS) HT2AR->HT2A_effect Lurasidone_5HT7 Lurasidone HT7R 5-HT7 Receptor Lurasidone_5HT7->HT7R HT7_effect Modulates Serotonergic Activity (Potential Cognitive and Mood Benefits) HT7R->HT7_effect Lurasidone_5HT1A Lurasidone HT1AR 5-HT1A Receptor Lurasidone_5HT1A->HT1AR HT1A_effect Partial Activation of Serotonin Signaling (Anxiolytic and Antidepressant Effects) HT1AR->HT1A_effect

Caption: Overview of Lurasidone's multi-receptor signaling pathways.

Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of Lurasidone.

Lurasidone_Synthesis_Workflow start Starting Materials ((1R,2R)-cyclohexane-1,2-diyldimethanol, cis-5-norbornene-exo-2,3-dicarboxylic anhydride) intermediate_prep Preparation of Key Intermediates (Multi-step synthesis) start->intermediate_prep intermediate_4 Intermediate 4 ((3aR,7aR)-4'-(benzo[d]isothiazol-3-yl)octahydrospiro [isoindole-2,1'-piperazin]-2-ium methanesulfonate) intermediate_prep->intermediate_4 intermediate_5 Intermediate 5 ((3aR,4S,7R,7aS)-hexahydro-4,7-methano-1H-isoindole-1,3(2H)-dione) intermediate_prep->intermediate_5 condensation Final Condensation Reaction (Coupling of Intermediates 4 and 5) intermediate_4->condensation intermediate_5->condensation workup Aqueous Workup and Extraction condensation->workup purification Purification (e.g., Crystallization) workup->purification salification Salt Formation (Lurasidone Hydrochloride) purification->salification final_product Final Product: Lurasidone HCl salification->final_product

Caption: General experimental workflow for Lurasidone synthesis.

References

Technical Support Center: Troubleshooting Off-Target Effects of Licraside

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on identifying, understanding, and mitigating off-target effects of Licraside in experimental settings.

Frequently Asked questions (FAQs)

Q1: What are off-target effects and why are they a concern when using this compound?

A1: Off-target effects occur when a compound, such as this compound, binds to and alters the activity of proteins other than its intended biological target.[1] These unintended interactions can lead to misinterpretation of experimental results, where the observed phenotype may be incorrectly attributed to the on-target effect.[1] Furthermore, off-target binding can cause cellular toxicity and a lack of translatability of preclinical findings to clinical settings.[1] Minimizing these effects is crucial for obtaining reliable data and for the safe and effective development of therapeutics.[1]

Q2: My experimental results with this compound are not consistent with the known function of its primary target. How can I determine if this is due to an off-target effect?

A2: Inconsistent results are a common indicator of potential off-target effects. To investigate this, a multi-faceted approach is recommended. First, consider performing a dose-response experiment to determine the lowest effective concentration of this compound.[1] Off-target effects are often more pronounced at higher concentrations. Concurrently, utilizing a structurally similar but inactive control compound can help determine if the observed effects are due to the chemical scaffold of this compound itself. Advanced techniques such as genetic knockdown (e.g., siRNA or CRISPR) of the intended target can provide more definitive answers; if the phenotype persists in the absence of the target protein, an off-target effect is likely.

Q3: What are the best practices for minimizing off-target effects in my experimental design when using this compound?

A3: Proactive measures can significantly reduce the impact of off-target effects. Always use the lowest effective concentration of this compound that elicits the desired on-target activity. Whenever possible, use multiple, structurally distinct inhibitors for the same target to ensure the observed phenotype is consistent. The use of a negative control compound, structurally similar to this compound but inactive against the primary target, is also highly recommended. Finally, confirming target expression levels in your specific cell line or model system is a critical step.

Troubleshooting Guides

Issue 1: Unexpected Cell Toxicity or Reduced Viability

  • Possible Cause: Off-target activity of this compound may be affecting essential cellular pathways, leading to toxicity.

  • Troubleshooting Steps:

    • Titrate this compound Concentration: Perform a dose-response curve to identify the minimal concentration required for on-target activity and the threshold for toxicity.

    • Use a Negative Control: Treat cells with a structurally similar, inactive analog of this compound to rule out non-specific toxicity from the chemical scaffold.

    • Profile Against a Kinase Panel: A broad kinase screen can identify unintended targets of this compound that may be responsible for the toxic effects.

    • Rescue Experiment: If a specific off-target is identified, attempt to "rescue" the phenotype by genetically knocking down the off-target protein before treating with this compound.

Issue 2: Discrepancy Between Biochemical and Cellular Assay Results

  • Possible Cause: While this compound may be potent in a biochemical assay, its activity in a cellular context can be influenced by factors like cell permeability, efflux pumps, or engagement of intracellular off-targets. Many compounds that show promise in biochemical assays fail to replicate this success in cell-based assays.

  • Troubleshooting Steps:

    • Confirm Target Engagement in Cells: Utilize a Cellular Thermal Shift Assay (CETSA) to verify that this compound is binding to its intended target within the cell.

    • Assess Substrate Phosphorylation: A cellular phosphorylation assay can confirm if this compound is inhibiting the kinase activity of its target inside the cell by measuring the phosphorylation status of a known downstream substrate.

    • Evaluate Cell Line Specificity: Test this compound in multiple cell lines with varying expression levels of the on-target and potential off-target proteins.

Data Presentation

Table 1: Kinase Selectivity Profile of this compound

Kinase TargetIC50 (nM)On-Target/Off-Target
Target Kinase A 15 On-Target
Kinase B250Off-Target
Kinase C800Off-Target
Kinase D>10,000Not a significant target
Kinase E1,200Off-Target

This table presents hypothetical data for illustrative purposes.

Table 2: Recommended Working Concentrations of this compound in Different Cell Lines

Cell LineTarget Kinase A ExpressionRecommended Concentration Range (for on-target effects)
Cell Line XHigh25 - 100 nM
Cell Line YMedium50 - 250 nM
Cell Line ZLow100 - 500 nM

This table presents hypothetical data for illustrative purposes.

Experimental Protocols

1. Kinase Profiling Assay

  • Objective: To determine the inhibitory activity of this compound against a broad panel of kinases to identify both on-target and off-target interactions.

  • Methodology:

    • Compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Perform serial dilutions to create a range of concentrations for IC50 determination.

    • Assay Plate Preparation: In a 384-well plate, add the recombinant kinase, its specific substrate, and ATP.

    • Compound Addition: Add the diluted this compound or a vehicle control (e.g., DMSO) to the wells.

    • Kinase Reaction: Incubate the plate at room temperature to allow the kinase reaction to proceed.

    • Detection: Use a suitable detection method (e.g., radiometric, fluorescence, or luminescence-based) to measure kinase activity.

    • Data Analysis: Calculate the IC50 value, which is the concentration of this compound required to inhibit 50% of the kinase activity.

2. Cellular Thermal Shift Assay (CETSA)

  • Objective: To assess the engagement of this compound with its target protein in intact cells by measuring changes in the protein's thermal stability upon ligand binding.

  • Methodology:

    • Cell Treatment: Treat intact cells with either this compound or a vehicle control.

    • Heating: Heat the cell lysates at a range of temperatures.

    • Protein Extraction: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.

    • Detection: Analyze the amount of soluble target protein remaining at each temperature using Western Blot or other protein detection methods.

    • Data Analysis: A shift in the melting curve of the target protein in the presence of this compound indicates target engagement.

Mandatory Visualizations

Hypothetical Signaling Pathway of this compound cluster_on_target On-Target Pathway cluster_off_target Off-Target Pathway Upstream Signal 1 Upstream Signal 1 Target Kinase A Target Kinase A Upstream Signal 1->Target Kinase A Activates Substrate 1 Substrate 1 Target Kinase A->Substrate 1 Phosphorylates Desired Cellular Response Desired Cellular Response Substrate 1->Desired Cellular Response Leads to This compound This compound This compound->Target Kinase A Inhibits Kinase B Kinase B This compound->Kinase B Inhibits Upstream Signal 2 Upstream Signal 2 Upstream Signal 2->Kinase B Activates Substrate 2 Substrate 2 Kinase B->Substrate 2 Phosphorylates Unintended Cellular Effect Unintended Cellular Effect Substrate 2->Unintended Cellular Effect Leads to

Caption: On-target vs. off-target signaling pathways of this compound.

Workflow for Investigating Off-Target Effects Start Start Observe Unexpected Phenotype Observe Unexpected Phenotype Start->Observe Unexpected Phenotype Dose-Response Curve Dose-Response Curve Observe Unexpected Phenotype->Dose-Response Curve Use Inactive Control Use Inactive Control Dose-Response Curve->Use Inactive Control Kinase Profiling Kinase Profiling Use Inactive Control->Kinase Profiling CETSA CETSA Kinase Profiling->CETSA Genetic Knockdown of Target Genetic Knockdown of Target CETSA->Genetic Knockdown of Target Validate Off-Target Validate Off-Target Genetic Knockdown of Target->Validate Off-Target Conclusion Conclusion Validate Off-Target->Conclusion

Caption: Experimental workflow for identifying off-target effects.

Decision Tree for Unexpected Results Unexpected Result Unexpected Result Is the effect dose-dependent? Is the effect dose-dependent? Unexpected Result->Is the effect dose-dependent? Does inactive control show the effect? Does inactive control show the effect? Is the effect dose-dependent?->Does inactive control show the effect? Yes Re-evaluate Hypothesis Re-evaluate Hypothesis Is the effect dose-dependent?->Re-evaluate Hypothesis No Does target knockdown abolish the effect? Does target knockdown abolish the effect? Does inactive control show the effect?->Does target knockdown abolish the effect? No Non-specific Compound Effect Non-specific Compound Effect Does inactive control show the effect?->Non-specific Compound Effect Yes On-Target Effect On-Target Effect Does target knockdown abolish the effect?->On-Target Effect Yes Off-Target Effect Off-Target Effect Does target knockdown abolish the effect?->Off-Target Effect No

Caption: Logical decision tree for troubleshooting experimental outcomes.

References

Technical Support Center: Overcoming Licraside Resistance

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address resistance to Licraside in cell lines.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent and selective inhibitor of the tyrosine kinase receptor, TK-Receptor Alpha (TRA). In sensitive cell lines, this compound binding to TRA blocks downstream signaling through the PI3K/Akt/mTOR and MAPK/ERK pathways, leading to cell cycle arrest and apoptosis.

Q2: Our cell line, which was initially sensitive to this compound, is now showing resistance. What are the common mechanisms of acquired resistance?

A2: Acquired resistance to this compound can arise through several mechanisms:

  • Target Alteration: Mutations in the TRA gene can prevent effective binding of this compound to its target.

  • Bypass Signaling: Activation of alternative signaling pathways can compensate for the inhibition of TRA, allowing for cell survival and proliferation.

  • Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can actively pump this compound out of the cell, reducing its intracellular concentration.

  • Metabolic Reprogramming: Resistant cells may alter their metabolic pathways to survive the effects of this compound.

Q3: How can we confirm if our resistant cell line has mutations in the TRA gene?

A3: To identify potential mutations in the TRA gene, you can perform Sanger sequencing or next-generation sequencing (NGS) of the gene's coding region in your resistant cell line and compare it to the parental, sensitive cell line.

Q4: What are the recommended initial steps to investigate this compound resistance in our cell line?

A4: We recommend a stepwise approach to investigate resistance:

  • Confirm Resistance: Perform a dose-response assay (e.g., MTT or CellTiter-Glo) to confirm the shift in the half-maximal inhibitory concentration (IC50) of this compound in the resistant cell line compared to the parental line.

  • Assess Drug Efflux: Use a fluorescent substrate of ABC transporters (e.g., Rhodamine 123) to determine if your resistant cells exhibit increased drug efflux.

  • Analyze Signaling Pathways: Use Western blotting to examine the phosphorylation status of key proteins in the TRA signaling network (e.g., Akt, ERK) in the presence and absence of this compound.

Troubleshooting Guides

Issue 1: Increased IC50 of this compound in the treated cell line.

This guide will help you to systematically investigate the reasons for the observed increase in the this compound IC50 value.

Troubleshooting Workflow

start Start: Increased this compound IC50 confirm_ic50 1. Confirm IC50 Shift (Dose-Response Assay) start->confirm_ic50 check_efflux 2. Assess Drug Efflux (Rhodamine 123 Assay) confirm_ic50->check_efflux analyze_pathways 3. Analyze Signaling Pathways (Western Blot) check_efflux->analyze_pathways outcome_efflux Outcome: Efflux-Mediated Resistance check_efflux->outcome_efflux Efflux Increased sequence_target 4. Sequence TRA Gene (Sanger/NGS) analyze_pathways->sequence_target outcome_bypass Outcome: Bypass Signaling analyze_pathways->outcome_bypass Bypass Activated outcome_mutation Outcome: Target Mutation sequence_target->outcome_mutation Mutation Found cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm TRA TRA PI3K PI3K TRA->PI3K AltReceptor Alternative Receptor MAPK MAPK AltReceptor->MAPK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival & Proliferation mTOR->Survival ERK ERK MAPK->ERK ERK->Survival This compound This compound This compound->TRA Inhibits

Refining Licraside Dosage for Animal Studies: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information is provided for research and developmental purposes only. The drug "Licraside" is used as a placeholder, and the data presented is based on the publicly available information for the atypical antipsychotic drug, lurasidone . This guide is intended for use by qualified researchers, scientists, and drug development professionals. All experimental procedures should be conducted in accordance with institutional and national guidelines for the ethical use of laboratory animals.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in refining this compound dosage for animal studies.

Troubleshooting Guides

This section addresses specific issues that may be encountered during in-vivo experiments with this compound.

Issue Potential Cause Troubleshooting Steps
High inter-individual variability in plasma concentrations 1. Inconsistent food intake: this compound (as lurasidone) absorption is significantly affected by food.[1][2] 2. Genetic variability in metabolism: Differences in cytochrome P450 (CYP) 3A4 activity can alter drug clearance.[2] 3. Inaccurate dosing: Errors in dose calculation or administration.1. Standardize feeding protocols: Administer this compound with a consistent amount of food (e.g., a small, palatable food pellet) to ensure uniform absorption. For lurasidone, administration with at least 350 kcal of food is recommended in clinical settings.[1] 2. Use genetically homogenous animal strains: Employing inbred strains (e.g., C57BL/6 mice or Sprague-Dawley rats) can minimize metabolic variability. 3. Verify dosing accuracy: Double-check all calculations, ensure proper calibration of administration equipment, and use appropriate administration techniques (e.g., oral gavage, intraperitoneal injection).
Unexpected adverse effects at calculated therapeutic doses (e.g., sedation, motor deficits) 1. Species-specific sensitivity: The target species may be more sensitive to this compound's pharmacological effects. 2. Off-target effects: The observed adverse effects may be due to interactions with other receptors or pathways. 3. Dose miscalculation: The allometric scaling from human to animal doses may not be appropriate for this compound.1. Conduct a dose-range finding study: Start with a low dose and gradually escalate to determine the maximum tolerated dose (MTD) in the specific animal model. 2. Monitor for specific side effects: Implement a battery of behavioral and physiological tests to characterize the adverse effect profile. 3. Re-evaluate allometric scaling: Consider using pharmacokinetic data (e.g., plasma concentration, AUC) rather than just body surface area for dose conversion.
Poor oral bioavailability 1. First-pass metabolism: Extensive metabolism in the liver before reaching systemic circulation. Lurasidone is primarily metabolized by CYP3A4.[2] 2. Poor absorption: The drug may not be efficiently absorbed from the gastrointestinal tract. 3. Incorrect vehicle: The formulation may not be optimal for absorption.1. Consider alternative routes of administration: Intraperitoneal (IP) or intravenous (IV) administration can bypass first-pass metabolism. A study in mice showed a relative bioavailability of 19.8% for oral vs. IP administration of lurasidone.[3] 2. Formulation optimization: Experiment with different vehicles or formulations (e.g., suspensions, solutions with solubility enhancers) to improve absorption. 3. Co-administration with a CYP3A4 inhibitor: For mechanistic studies, co-administration with a known CYP3A4 inhibitor could increase bioavailability, but this would need careful consideration and justification.
Lack of efficacy at previously reported effective doses 1. Different animal model: The current animal model may not be responsive to this compound's mechanism of action. 2. Incorrect timing of administration or assessment: The pharmacokinetic profile may require a different dosing schedule or a different time point for assessing efficacy. 3. Drug stability issues: The this compound formulation may have degraded.1. Confirm target engagement: If possible, measure the occupancy of the target receptors (e.g., D2 and 5-HT2A for lurasidone) in the brain at the administered dose. 2. Optimize the dosing regimen: Conduct pharmacokinetic studies to determine the time to maximum concentration (Tmax) and half-life in the target species, and adjust the dosing schedule and assessment times accordingly. For lurasidone, Tmax is typically 1-3 hours.[2] 3. Verify drug integrity: Ensure the drug has been stored correctly and prepare fresh formulations for each experiment.

Frequently Asked Questions (FAQs)

1. What is a good starting dose for this compound in a new animal model?

A good starting point is to use allometric scaling based on the effective dose in a previously studied species or the human equivalent dose. However, it is crucial to follow this with a dose-range finding study in the new model to determine both efficacy and tolerability. For lurasidone, doses in animal studies have ranged from 0.5-2.5 mg/kg (IV) and 2.5-10 mg/kg (oral) in rats[4], and 1 mg/kg (IP) and 8.3 mg/kg (oral) in mice[3].

2. How should this compound be administered to animals?

The route of administration depends on the experimental goals.

  • Oral (PO): Suitable for mimicking clinical use. However, be aware of potential low bioavailability due to first-pass metabolism. Lurasidone has poor bioavailability after oral administration.[3][5]

  • Intraperitoneal (IP): Bypasses first-pass metabolism, leading to higher and more consistent systemic exposure.[3]

  • Intravenous (IV): Provides 100% bioavailability and is useful for pharmacokinetic studies.[4]

3. What vehicle should be used to formulate this compound?

The choice of vehicle depends on the route of administration and the solubility of this compound. For oral administration, a suspension in a vehicle like 0.5% methylcellulose (B11928114) is common. For injections, a sterile saline solution, potentially with a solubilizing agent like a small percentage of DMSO or Tween 80, can be used. It is essential to conduct vehicle-controlled studies to ensure the vehicle itself does not have any effects.

4. How often should this compound be administered?

The dosing frequency should be based on the half-life of the drug in the target species. Lurasidone has a half-life of approximately 229-267 minutes in rats after IV administration.[4] In humans, the half-life is around 18 hours.[2] Daily administration is common in chronic studies.[3]

5. What are the known toxicities of this compound in animals?

Based on studies with lurasidone, potential target organs for toxicity at higher doses in rats include the thymus, urinary system, and male reproductive system.[6] In repeat-dose ocular studies in dogs and rabbits, mild and transient eye irritation was observed.[6] It is important to conduct thorough toxicity studies in your specific animal model.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound (Lurasidone) in Different Species

ParameterMouse (C57BL/6)Rat (Sprague-Dawley)MonkeyDogHuman
Route of Administration IP, OralIV, OralOralOralOral
Dose 1 mg/kg (IP), 8.3 mg/kg (Oral)[3]0.5-2.5 mg/kg (IV), 2.5-10 mg/kg (Oral)[4]N/AN/A40-160 mg/day[2]
Tmax (hours) N/AN/A~5[5]N/A1-3[2]
Half-life (t1/2) N/A~3.8-4.5 hours (IV)[4]N/AN/A~18 hours[2]
Oral Bioavailability ~19.8% (relative to IP)[3]Low[5]Low (<12%)[5]Low (<12%)[5]Low, food dependent[1]
Plasma Protein Binding N/A~99.6%[4]N/AN/A~99%[2]

Table 2: Summary of Non-Clinical Toxicity Findings for this compound (Lurasidone)

SpeciesStudy TypeDosesKey FindingsReference
Rat13-week IVUp to 30 mg/kg/dayPotential targets: thymus (females), urinary system, male reproductive system. NOAEL: 10 mg/kg.[6]
Dog7 and 4-week IVUp to 30 mg/kg/dayNo adverse findings observed.[6]
Rabbit39-week OcularUp to 5% solution (3x/day)Mild, transient eye irritation (blinking, squinting).[6]
Dog39-week OcularUp to 5% solution (3x/day)Mild, transient eye irritation (blinking, squinting).[6]
RatFertility and Embryofetal DevelopmentHigh dose (30 mg/kg)Increased preimplantation loss and minor skeletal variations.[6]

Experimental Protocols

Protocol 1: Dose-Range Finding Study for Oral Administration

  • Animal Model: Select the appropriate species and strain for the study (e.g., male Sprague-Dawley rats, 8-10 weeks old).

  • Acclimatization: Allow animals to acclimatize to the facility for at least one week before the experiment.

  • Group Allocation: Randomly assign animals to groups (n=3-5 per group), including a vehicle control group and at least 3-4 dose groups of this compound.

  • Dose Selection: Choose doses based on literature review, allometric scaling, and a logarithmic progression (e.g., 1, 3, 10, 30 mg/kg).

  • Formulation: Prepare a suspension of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water).

  • Administration: Administer the assigned dose or vehicle via oral gavage. Standardize the time of day and feeding conditions.

  • Observation: Monitor animals for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose) for at least 7 days. Observe for changes in behavior, posture, activity, and any signs of morbidity.

  • Data Collection: Record body weights daily. At the end of the study, collect blood for clinical chemistry and perform a gross necropsy.

  • Endpoint: Determine the Maximum Tolerated Dose (MTD), defined as the highest dose that does not cause significant toxicity or more than a 10% reduction in body weight.

Visualizations

experimental_workflow cluster_prep Preparation cluster_admin Administration cluster_obs Observation (7 days) cluster_analysis Analysis start Select Animal Model & Acclimatize groups Randomize into Groups (n=3-5/group) start->groups doses Prepare this compound Doses & Vehicle Control groups->doses administer Oral Gavage (Single Dose) doses->administer observe Monitor Clinical Signs (1, 2, 4, 8, 24h, then daily) administer->observe weigh Record Body Weights (Daily) administer->weigh endpoint Endpoint Analysis: - Blood Collection - Gross Necropsy observe->endpoint weigh->endpoint mtd Determine MTD endpoint->mtd

Caption: Workflow for a dose-range finding study.

signaling_pathway cluster_receptors Receptors cluster_effects Downstream Effects This compound This compound d2 Dopamine D2 This compound->d2 ht2a Serotonin 5-HT2A This compound->ht2a ht7 Serotonin 5-HT7 This compound->ht7 dopamine_signal Modulation of Dopaminergic Signaling d2->dopamine_signal Antagonism serotonin_signal Modulation of Serotonergic Signaling ht2a->serotonin_signal Antagonism ht7->serotonin_signal Antagonism

Caption: Simplified signaling pathway for this compound.

References

Best practices for long-term storage of Licraside

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Licraside

A Note on "this compound": The compound "this compound" appears to be a proprietary or theoretical molecule for the purposes of this guide. The following best practices are based on established principles for the long-term storage and handling of sensitive, research-grade small molecule inhibitors. Researchers should always consult the manufacturer-provided Certificate of Analysis (CoA) and Safety Data Sheet (SDS) for specific instructions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended long-term storage condition for this compound powder?

A1: For long-term storage, solid this compound should be kept at -20°C or -80°C in a tightly sealed container.[1] To prevent degradation from moisture, it is highly recommended to store the compound in a desiccated environment.[2][3] Many compounds are sensitive to light, so storing the vial in the dark, for example by using an amber vial or wrapping it in foil, is a critical best practice.[2][4]

Q2: I've prepared a stock solution of this compound in DMSO. How should I store it?

A2: Stock solutions of this compound in a high-purity, anhydrous solvent like DMSO should be aliquoted into single-use volumes and stored at -20°C or -80°C. This practice is crucial to avoid repeated freeze-thaw cycles, which can lead to compound degradation, precipitation, or loss of biological activity. Ensure the aliquots are in tightly sealed, light-protected vials.

Q3: How long is a this compound stock solution in DMSO stable?

A3: While specific stability data for this compound is not available, general studies on similar small molecules suggest stability for at least 3 to 6 months when stored at -80°C in anhydrous DMSO. For optimal experimental reproducibility, it is best to use solutions stored for less than 6 months. Always visually inspect a thawed aliquot for signs of precipitation before use.

Q4: My this compound powder is difficult to see in the vial. Is it still there?

A4: Yes, this is common for small quantities of lyophilized powder. The compound may have coated the walls or cap of the vial during shipping. Before opening, centrifuge the vial briefly to collect all the powder at the bottom. When reconstituting, ensure the solvent comes into contact with all interior surfaces of the vial to dissolve all the compound.

Q5: Can I store working solutions of this compound diluted in an aqueous buffer?

A5: Aqueous solutions of small molecules are generally much less stable than stocks in anhydrous solvents like DMSO. It is strongly recommended to prepare fresh working solutions in your experimental buffer immediately before each experiment. Do not store this compound in aqueous solutions for extended periods, as this can lead to hydrolysis and loss of activity.

Troubleshooting Guide

Symptom/Observation Potential Cause Recommended Action
Inconsistent or lower-than-expected activity in assays. Compound degradation due to improper storage (temperature, light, moisture) or repeated freeze-thaw cycles.1. Verify Integrity: If possible, use an analytical method like HPLC or LC-MS to check the purity of your stock solution. 2. Review Storage: Confirm that both the solid compound and stock solutions have been stored according to the recommended conditions (see table below). 3. Use Fresh Aliquot: Always use a fresh, single-use aliquot for each experiment to rule out degradation from handling.
Precipitate forms in the stock solution upon thawing. The compound's solubility limit was exceeded, or the solvent has partially evaporated, increasing the concentration.1. Warm and Vortex: Gently warm the solution to room temperature and vortex thoroughly to attempt redissolution. 2. Centrifuge: If precipitation persists, centrifuge the vial and carefully use the supernatant. Note that the concentration may no longer be accurate and should be re-quantified if possible. 3. Re-evaluate Storage: For future stocks, consider a slightly lower concentration or a different solvent system if compatible with your assay.
Visible change in color of the solid compound. Chemical instability, oxidation, or contamination.1. Consult Documentation: Review the manufacturer's CoA for the expected appearance. 2. Do Not Use: A visible change in the physical properties of the compound is a strong indicator of degradation. It is safest to discard the material and obtain a fresh supply.

Data Presentation: Storage Condition Summary

Form Solvent Temperature Duration Key Considerations
Solid Powder N/A-20°C or -80°CLong-term (Years)Protect from light and moisture. Store in a desiccator.
Stock Solution Anhydrous DMSO-20°CShort-term (~1 month)Aliquot into single-use vials to avoid freeze-thaw cycles.
Stock Solution Anhydrous DMSO-80°CMedium-term (≤6 months)Preferred condition for stock solutions. Ensure vials are tightly sealed.
Working Solution Aqueous Buffer4°C or Room TempShort-term (Hours)Prepare fresh before each experiment. Do not store.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound (assuming a fictional molecular weight of 500 g/mol ).

Materials:

  • This compound powder

  • Anhydrous, high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes or cryovials

  • Vortex mixer

  • Calibrated pipettes

Methodology:

  • Before opening, centrifuge the vial of this compound powder (e.g., 5 mg) to ensure all the powder is at the bottom of the vial.

  • To prepare a 10 mM stock solution from 5 mg of this compound (MW: 500 g/mol ), you will need to add 1 mL of DMSO.

    • Calculation: (5 mg / 500,000 mg/mol) / 0.010 mol/L = 0.001 L = 1 mL

  • Carefully add 1 mL of anhydrous DMSO to the vial of this compound.

  • Cap the vial tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A brief sonication in a water bath can be used if solubility is an issue, but avoid overheating.

  • Dispense the stock solution into single-use aliquots (e.g., 20 µL) in sterile, amber microcentrifuge tubes.

  • Clearly label each aliquot with the compound name ("this compound"), concentration (10 mM), solvent (DMSO), and the date of preparation.

  • Immediately store the aliquots at -80°C for long-term storage.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines a general method to assess the cytotoxic effects of this compound on a cancer cell line.

Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in cell culture medium from your thawed stock solution. Ensure the final DMSO concentration in the wells is non-toxic to the cells (typically ≤0.5%).

    • Remove the old medium from the cells and add the medium containing the various concentrations of this compound. Include "vehicle control" wells containing medium with the same final concentration of DMSO.

    • Incubate the plate for the desired treatment period (e.g., 48 or 72 hours).

  • MTT Addition:

    • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

    • Add 10-20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, metabolically active cells will convert the yellow MTT into purple formazan (B1609692) crystals.

  • Solubilization:

    • Carefully remove the medium from the wells.

    • Add 150 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution with 10% SDS) to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes, protected from light.

  • Data Acquisition: Read the absorbance of each well at a wavelength of 570-590 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of viable cells.

Visualizations

Fictional LKR-1 Signaling Pathway

This compound is a potent and selective inhibitor of the LKR-1 kinase, a key upstream regulator in a signaling pathway often dysregulated in certain cancers. Inhibition of LKR-1 by this compound blocks the downstream phosphorylation cascade, ultimately preventing the activation of the transcription factor Prolif-X and halting uncontrolled cell growth.

LKR1_Signaling_Pathway cluster_nucleus Nucleus GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor Binds LKR1 LKR-1 Receptor->LKR1 Activates MAPK_A MAPK-A LKR1->MAPK_A Phosphorylates MAPK_B MAPK-B MAPK_A->MAPK_B Phosphorylates ProlifX Prolif-X (Inactive) MAPK_B->ProlifX ProlifX_A Prolif-X (Active) ProlifX->ProlifX_A CellGrowth Cell Proliferation & Survival ProlifX_A->CellGrowth Promotes Transcription Nucleus Nucleus This compound This compound This compound->LKR1

Caption: Fictional LKR-1 signaling pathway inhibited by this compound.

Experimental Workflow: Cell Viability Assay

This diagram outlines the logical flow of the MTT assay used to determine the efficacy of this compound.

MTT_Workflow Start Start Seed Seed Cells in 96-Well Plate Start->Seed Incubate1 Incubate 24h (Allow Attachment) Seed->Incubate1 Treat Treat Cells with this compound Incubate1->Treat Prepare Prepare this compound Serial Dilutions Prepare->Treat Incubate2 Incubate 48-72h (Treatment Period) Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate 3-4h (Formazan Formation) AddMTT->Incubate3 Solubilize Add Solubilization Buffer Incubate3->Solubilize Read Read Absorbance (570 nm) Solubilize->Read End End Read->End

Caption: Experimental workflow for a this compound cell viability assay.

References

Interpreting Unexpected Results in Licraside Experiments: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance for researchers encountering unexpected results during in vitro experiments with Licraside, a compound with a pharmacological profile similar to an atypical antipsychotic. This guide offers troubleshooting steps and frequently asked questions (FAQs) to help identify potential causes for anomalous data and ensure the reliability of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: We are observing higher cell viability at certain concentrations of this compound, contrary to the expected dose-dependent decrease. What could be the cause?

A1: This is a common phenomenon that can arise from several factors. Firstly, the this compound itself might be precipitating at higher concentrations, interfering with the optical density or fluorescence readings of your viability assay. Secondly, some compounds can induce a metabolic burst at sub-lethal concentrations, which can be misinterpreted as increased viability by assays that measure metabolic activity (e.g., MTT, resazurin). It is also possible that the solvent (e.g., DMSO) concentration is not consistent across all wells, leading to variable effects.

Q2: Our kinase assay shows inconsistent inhibition of the target kinase by this compound across different experimental runs. Why is there so much variability?

A2: Inconsistent results in kinase assays can stem from several sources. Variations in ATP concentration between experiments can significantly alter the apparent IC50 value of an ATP-competitive inhibitor. The purity and stability of the recombinant kinase are also critical; repeated freeze-thaw cycles can reduce its activity. Additionally, ensure that this compound is fully solubilized in the assay buffer, as precipitation will lead to inaccurate concentrations.

Q3: In our receptor binding assay, the specific binding of the radioligand is very low, making it difficult to determine the affinity of this compound for the dopamine (B1211576) D2 receptor. What can we do?

A3: Low specific binding can be a significant challenge. This may be due to a low density of the D2 receptor in your cell membrane preparation. You should also verify the activity of your radioligand, as its degradation can lead to a weak signal. Another possibility is that the incubation time is not sufficient to reach binding equilibrium.

Q4: We see a discrepancy between the potent inhibition of the 5-HT2A receptor in our binding assay and a much weaker effect in our functional cell-based assay. What explains this?

A4: A disconnect between binding affinity and functional potency is not uncommon. This could indicate that this compound is an antagonist, which will show high affinity in a binding assay but will not elicit a response in a functional agonist assay. Alternatively, the cell-based assay may be less sensitive, or the downstream signaling pathway being measured may not be the primary one affected by this compound's interaction with the receptor.

Troubleshooting Guides

Issue 1: Unexpected Increase in Cell Viability
Potential Cause Troubleshooting Step
Compound Precipitation Visually inspect wells under a microscope for precipitate. Test the solubility of this compound in the final assay medium.
Metabolic Stimulation Use a different viability assay that measures a distinct endpoint, such as a membrane integrity assay (e.g., LDH release) or direct cell counting.
Solvent Effects Ensure the final solvent concentration is consistent across all wells and is below the toxic threshold for your cell line.
Assay Interference Run a cell-free control with this compound and the assay reagent to check for direct chemical interaction.
Issue 2: High Variability in Kinase Inhibition
Potential Cause Troubleshooting Step
Inconsistent ATP Concentration Prepare a fresh, large batch of ATP solution for each set of experiments and ensure accurate pipetting.
Enzyme Instability Aliquot the recombinant kinase upon receipt and avoid repeated freeze-thaw cycles. Perform a quality control check of enzyme activity before each experiment.
Compound Insolubility Confirm the solubility of this compound in the kinase assay buffer. Consider pre-diluting the compound in a small volume of solvent before adding it to the reaction.
Assay Conditions Standardize incubation times and temperatures. Ensure thorough mixing of all components.
Issue 3: Conflicting Binding vs. Functional Assay Results
Potential Cause Troubleshooting Step
Antagonist Activity Perform a functional antagonist assay by co-incubating this compound with a known agonist for the receptor.
Low Assay Sensitivity Optimize the cell-based assay by adjusting cell number, agonist concentration, or incubation time.
Different Signaling Pathways Investigate other potential downstream signaling pathways that may be modulated by the receptor.
Cell Line Differences Ensure the cell line used for the functional assay expresses the target receptor at a sufficient level and is coupled to the expected signaling pathway.

Data Presentation

Table 1: Example of Unexpected vs. Expected Results in a this compound Cell Viability Assay (MTT)

This compound (µM)Expected % Viability (Mean ± SD)Observed % Viability (Mean ± SD)
0.1100 ± 5102 ± 6
195 ± 5115 ± 8
1070 ± 898 ± 7
5040 ± 675 ± 9
10020 ± 460 ± 11

Experimental Protocols

Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay
  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human dopamine D2 receptor.

  • Assay Buffer: Use a buffer containing 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2, pH 7.4.

  • Reaction Setup: In a 96-well plate, add 25 µL of assay buffer, 25 µL of [3H]-Spiperone (radioligand) at a final concentration of 0.5 nM, and 25 µL of varying concentrations of this compound or vehicle.

  • Initiation: Add 125 µL of the membrane preparation (20 µg of protein) to each well to start the reaction.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Termination: Terminate the assay by rapid filtration through a glass fiber filter plate, followed by three washes with ice-cold wash buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine non-specific binding in the presence of a high concentration of a known D2 antagonist (e.g., 10 µM haloperidol). Calculate specific binding by subtracting non-specific from total binding.

Protocol 2: 5-HT2A Receptor Functional Assay (Calcium Mobilization)
  • Cell Culture: Plate cells stably expressing the human 5-HT2A receptor and a calcium indicator dye (e.g., Fluo-4 AM) in a black-walled, clear-bottom 96-well plate and incubate overnight.

  • Compound Preparation: Prepare serial dilutions of this compound and a known 5-HT2A agonist (e.g., serotonin) in assay buffer.

  • Antagonist Pre-incubation: Add this compound or vehicle to the appropriate wells and incubate for 15 minutes at 37°C.

  • Agonist Stimulation: Add the 5-HT2A agonist to all wells except the negative control.

  • Signal Detection: Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths using a plate reader capable of kinetic reads.

  • Data Analysis: Calculate the change in fluorescence in response to the agonist. Determine the inhibitory effect of this compound by comparing the response in its presence to the response with agonist alone.

Visualizations

Licraside_Signaling_Pathway This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonist HT2AR 5-HT2A Receptor This compound->HT2AR Antagonist Gi Gi D2R->Gi Gq Gq HT2AR->Gq AC Adenylyl Cyclase Gi->AC Inhibition PLC Phospholipase C Gq->PLC Activation cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP3 & DAG PLC->IP3_DAG Ca ↑ Intracellular Ca²⁺ IP3_DAG->Ca

Caption: Hypothetical signaling pathway of this compound.

Troubleshooting_Workflow Start Unexpected Result Observed Check_Protocol Review Experimental Protocol Start->Check_Protocol Check_Reagents Verify Reagent Quality & Concentration Check_Protocol->Check_Reagents Check_Equipment Calibrate & Check Equipment Check_Reagents->Check_Equipment Hypothesis Formulate Hypothesis for Discrepancy Check_Equipment->Hypothesis Modify_Experiment Modify Experiment Based on Hypothesis Hypothesis->Modify_Experiment Yes Consult Consult Literature / Senior Scientist Hypothesis->Consult No Analyze_Data Analyze New Data Modify_Experiment->Analyze_Data Analyze_Data->Hypothesis Failure Resolved Issue Resolved Analyze_Data->Resolved Success Consult->Hypothesis

Caption: A logical workflow for troubleshooting unexpected experimental results.

Experimental_Relationships cluster_assay In Vitro Assay cluster_compound This compound Properties Binding Receptor Binding Assay Affinity Binding Affinity (Ki) Binding->Affinity Functional Functional Cell-Based Assay Potency Functional Potency (IC50/EC50) Functional->Potency Kinase Kinase Assay Selectivity Kinase Selectivity Kinase->Selectivity Affinity->Potency May not directly correlate

Caption: Relationship between different in vitro assays and the properties of this compound.

Technical Support Center: Mitigating Licraside-Induced Cytotoxicity in Primary Cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers mitigate Licraside-induced cytotoxicity in primary cell cultures. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of this compound-induced cytotoxicity?

A1: this compound is a novel chemotherapeutic agent that primarily induces cytotoxicity through the induction of apoptosis (programmed cell death). Its mechanism involves the generation of reactive oxygen species (ROS) and subsequent oxidative stress, leading to DNA damage.[1][2] This damage triggers the intrinsic apoptosis pathway, characterized by mitochondrial dysfunction and the activation of a caspase cascade.[3][4][5]

Q2: Why are primary cells more sensitive to this compound than cancer cell lines?

A2: Primary cells often have a lower tolerance for cellular stress compared to immortalized cancer cell lines. They possess intact cell cycle checkpoints and apoptotic pathways that are readily activated in response to drug-induced damage. In contrast, cancer cell lines frequently have mutations in these pathways, making them more resistant to apoptosis.

Q3: What is the typical IC50 value for this compound in primary cells?

A3: The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the primary cell type, donor variability, and the specific experimental conditions. It is crucial to determine the IC50 for each specific cell type and donor in your experiments. Below is a table of hypothetical IC50 values for illustrative purposes.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Primary Human Cells

Primary Cell TypeDonor IDIC50 (µM)Assay MethodIncubation Time (hours)
Peripheral Blood Mononuclear Cells (PBMCs)D-00112.5MTT48
Human Umbilical Vein Endothelial Cells (HUVECs)D-0028.2CellTiter-Glo48
Primary Human HepatocytesD-00325.8PrestoBlue72
Human Dermal FibroblastsD-00135.1alamarBlue72

Note: These values are for illustrative purposes only. Actual IC50 values should be determined experimentally.

Troubleshooting Guides

Issue 1: Excessive cell death observed at low concentrations of this compound.

Possible Cause Recommended Solution
High sensitivity of the primary cell type. Perform a dose-response experiment with a wider range of this compound concentrations to accurately determine the IC50. Consider using a lower starting concentration.
Suboptimal cell culture conditions. Ensure optimal culture conditions, including media, supplements, and cell density. Primary cells are highly sensitive to their environment.
Incorrect drug concentration. Verify the stock solution concentration and serial dilutions of this compound.
Pre-existing cellular stress. Minimize handling stress during cell isolation and culture. Allow cells to recover fully before drug treatment.

Issue 2: Inconsistent results between experiments.

Possible Cause Recommended Solution
Donor-to-donor variability. If possible, use cells from the same donor for a set of experiments. Always document donor information and test multiple donors to assess variability.
Variations in experimental procedure. Standardize all experimental steps, including cell seeding density, drug incubation time, and assay protocols.
Reagent instability. Prepare fresh dilutions of this compound for each experiment from a validated stock solution.

Issue 3: Difficulty in identifying a therapeutic window between efficacy in cancer cells and toxicity in primary cells.

Possible Cause Recommended Solution
Overlapping sensitivity profiles. Explore co-treatment with a cytoprotective agent in your primary cell cultures to mitigate this compound's off-target effects.
Non-specific cytotoxicity of this compound. Investigate the underlying signaling pathways to identify potential targets for intervention that are specific to the primary cells.
Inappropriate assay. Use multiple assays to assess different aspects of cell health, such as proliferation, viability, and apoptosis, to get a comprehensive understanding of the cellular response.

Experimental Protocols

Protocol 1: Determination of this compound IC50 using MTT Assay
  • Cell Plating: Seed primary cells in a 96-well plate at a predetermined optimal density in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubation: Incubate the plate for 24, 48, or 72 hours, depending on the cell type and experimental goals.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value using non-linear regression analysis.

Protocol 2: Mitigation of this compound Cytotoxicity with N-acetylcysteine (NAC)
  • Cell Plating: Seed primary cells in a 96-well plate as described in Protocol 1.

  • Pre-treatment (Optional): Pre-incubate the cells with various concentrations of the antioxidant N-acetylcysteine (NAC) for 2-4 hours before adding this compound.

  • Co-treatment: Prepare solutions of this compound at its IC50 or 2x IC50 concentration, both with and without different concentrations of NAC. Add these solutions to the respective wells.

  • Incubation: Incubate the plate for the desired duration (e.g., 48 hours).

  • Viability Assessment: Assess cell viability using the MTT assay (Protocol 1) or another suitable method like CellTiter-Glo.

  • Data Analysis: Compare the viability of cells treated with this compound alone to those co-treated with this compound and NAC to determine if NAC can rescue the cytotoxic effects.

Signaling Pathways and Workflows

Below are diagrams illustrating the proposed signaling pathway of this compound-induced cytotoxicity and a general experimental workflow for its mitigation.

Licraside_Cytotoxicity_Pathway This compound This compound ROS Reactive Oxygen Species (ROS) This compound->ROS DNA_Damage DNA Damage ROS->DNA_Damage Bax Bax DNA_Damage->Bax Mitochondrion Mitochondrion Cytochrome_c Cytochrome c Release Mitochondrion->Cytochrome_c Bax->Mitochondrion Bcl2 Bcl-2 Bcl2->Bax Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 (Initiator) Apaf1->Caspase9 Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Mitigation_Workflow Start Start: High Cytotoxicity in Primary Cells Determine_IC50 1. Determine IC50 of this compound in Primary Cells Start->Determine_IC50 Select_Agent 2. Select Potential Cytoprotective Agent (e.g., Antioxidant) Determine_IC50->Select_Agent Dose_Response 3. Co-treatment Dose-Response (this compound + Agent) Select_Agent->Dose_Response Assess_Viability 4. Assess Cell Viability (e.g., MTT, CellTiter-Glo) Dose_Response->Assess_Viability Analyze_Data 5. Analyze Data & Determine Efficacy of Agent Assess_Viability->Analyze_Data Mechanism_Study 6. Mechanistic Studies (e.g., ROS, Caspase Activity) Analyze_Data->Mechanism_Study End End: Optimized Protocol with Reduced Cytotoxicity Mechanism_Study->End

References

Validation & Comparative

Comparative Efficacy of Licraside and Other Farnesoid X Receptor (FXR) Agonists

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the comparative preclinical efficacy of Licraside, a novel Farnesoid X Receptor (FXR) agonist, against other prominent FXR agonists including Obeticholic Acid (OCA), Cilofexor (B606690), and Tropifexor. This guide summarizes key performance data, outlines experimental methodologies, and visualizes relevant biological pathways.

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.[1][2] Its activation has emerged as a promising therapeutic strategy for cholestatic liver diseases and nonalcoholic steatohepatitis (NASH). This has led to the development of several FXR agonists, including the first-in-class Obeticholic Acid (OCA), and newer generation non-steroidal agonists like Cilofexor and Tropifexor. This compound is a novel, potent FXR agonist identified through structure-based drug discovery.[3][4] This document provides a comparative overview of the preclinical efficacy of this compound against these other FXR agonists.

In Vitro Efficacy: FXR Activation

The potency of FXR agonists is initially determined by their ability to activate the FXR receptor in in vitro assays. A common method is the dual-luciferase reporter gene assay, which measures the transcriptional activity of FXR in response to an agonist. The half-maximal effective concentration (EC50) is a key parameter derived from these assays, indicating the concentration of an agonist required to elicit 50% of its maximal response. A lower EC50 value signifies higher potency.

CompoundEC50 (FXR Activation)Assay TypeReference
This compound Not explicitly reportedDual-luciferase reporter assay[3]
Obeticholic Acid (OCA) 99 nMNot specifiedMedChemExpress
Cilofexor 43 nMNot specifiedMedChemExpress
Tropifexor 0.2 nMHTRF assaySelleck Chemicals

Note: While the this compound publication confirms FXR activation, a specific EC50 value was not provided in the available literature.

In Vivo Efficacy: Preclinical Cholestasis Models

The therapeutic potential of FXR agonists is further evaluated in animal models of liver disease. The alpha-naphthylisothiocyanate (ANIT)-induced cholestasis model is a widely used acute model that mimics drug-induced cholestasis. In this model, the efficacy of the agonist is assessed by its ability to reduce serum biomarkers of liver injury and cholestasis, such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin (B190676) (TBIL).

ANIT-Induced Cholestasis Model: Comparative Efficacy

A head-to-head study in an ANIT-induced cholestasis mouse model demonstrated that this compound significantly reduces key serum and biliary markers of liver damage, with an efficacy comparable to OCA at high doses. Tropifexor has also been evaluated in an ANIT-induced cholestasis rat model, where it was shown to reduce the severity of cholestasis. Data for Cilofexor in a directly comparable ANIT model was not available in the searched literature; however, it has shown efficacy in the Mdr2-/- mouse model of sclerosing cholangitis, another model of cholestatic liver injury.

CompoundAnimal ModelKey Efficacy FindingsReference
This compound ANIT-induced cholestasis (mice)Significantly reduced serum ALT, AST, GGT, ALP, TBIL, and total bile acids (TBA). High-dose this compound was comparable to OCA.
Obeticholic Acid (OCA) ANIT-induced cholestasis (mice)Significantly reduced serum ALT, AST, GGT, ALP, TBIL, and TBA.
Tropifexor ANIT-induced cholestasis (rats)Reduced the severity of cholestasis.
Cilofexor Mdr2-/- mouse model of sclerosing cholangitisImproved cholestatic liver injury and decreased hepatic fibrosis.

Signaling Pathways and Experimental Workflows

To better understand the mechanisms and experimental designs discussed, the following diagrams illustrate the FXR signaling pathway and a typical experimental workflow for evaluating FXR agonists.

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Hepatocyte FXR_Agonist FXR Agonist (e.g., this compound) FXR FXR FXR_Agonist->FXR FXRE FXRE (FXR Response Element) FXR->FXRE RXR RXR RXR->FXRE Target_Genes Target Gene Transcription FXRE->Target_Genes SHP SHP Target_Genes->SHP Upregulation BSEP BSEP Target_Genes->BSEP Upregulation CYP7A1 CYP7A1 (Bile Acid Synthesis) SHP->CYP7A1 Inhibition Bile_Acid_Export Bile Acid Export BSEP->Bile_Acid_Export Promotion

Caption: FXR Signaling Pathway.

Experimental_Workflow Start Start: Identify Potential FXR Agonist In_Vitro In Vitro Testing: Dual-Luciferase Reporter Assay Start->In_Vitro EC50 Determine EC50 for FXR Activation In_Vitro->EC50 In_Vivo In Vivo Testing: ANIT-Induced Cholestasis Model EC50->In_Vivo Biomarkers Measure Serum Biomarkers (ALT, AST, ALP, TBIL) In_Vivo->Biomarkers Histology Histopathological Analysis of Liver In_Vivo->Histology Efficacy Evaluate Therapeutic Efficacy Biomarkers->Efficacy Histology->Efficacy

Caption: Experimental Workflow for FXR Agonist Evaluation.

Experimental Protocols

Dual-Luciferase Reporter Gene Assay

This in vitro assay is fundamental for quantifying the ability of a compound to activate FXR.

Objective: To measure the dose-dependent activation of the Farnesoid X Receptor (FXR) by a test compound.

Methodology:

  • Cell Culture and Transfection: Human embryonic kidney 293T (HEK293T) cells are cultured in a suitable medium (e.g., DMEM with 10% fetal bovine serum). Cells are seeded in multi-well plates and co-transfected with three plasmids:

    • An expression plasmid for the ligand-binding domain of human FXR fused to the GAL4 DNA-binding domain.

    • A reporter plasmid containing a luciferase gene under the control of a GAL4 upstream activation sequence (UAS).

    • A control plasmid expressing Renilla luciferase for normalization of transfection efficiency.

  • Compound Treatment: After transfection, cells are treated with various concentrations of the test compound (e.g., this compound) or a positive control (e.g., GW4064) for 24 hours. A vehicle control (e.g., DMSO) is also included.

  • Luciferase Activity Measurement: Following treatment, cells are lysed, and the activities of both firefly and Renilla luciferases are measured sequentially using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The fold activation is calculated as the ratio of the normalized luciferase activity in treated cells to that in vehicle-treated cells. The EC50 value is determined by plotting the fold activation against the compound concentration and fitting the data to a dose-response curve.

Alpha-Naphthylisothiocyanate (ANIT)-Induced Cholestasis Animal Model

This in vivo model is used to evaluate the efficacy of FXR agonists in a setting of acute cholestatic liver injury.

Objective: To assess the therapeutic effect of an FXR agonist on liver injury and cholestasis in an animal model.

Methodology:

  • Animal Acclimatization and Grouping: Male mice (e.g., C57BL/6) are acclimatized for at least one week. Animals are then randomly divided into several groups: a control group, an ANIT model group, a positive control group (e.g., OCA), and one or more experimental groups treated with different doses of the test compound (e.g., this compound).

  • Induction of Cholestasis: All groups except the control group receive a single oral gavage of ANIT (e.g., 50-75 mg/kg) dissolved in a vehicle like corn oil. The control group receives the vehicle alone.

  • Compound Administration: The test compound and positive control are administered orally (e.g., by gavage) at specified doses for a defined period, which may start before or after ANIT administration depending on the study design (prophylactic or therapeutic).

  • Sample Collection: At the end of the treatment period (e.g., 48 hours after ANIT administration), animals are euthanized. Blood samples are collected for biochemical analysis, and liver tissue is harvested for histopathological examination.

  • Biochemical Analysis: Serum levels of ALT, AST, ALP, GGT, TBIL, and total bile acids (TBA) are measured to assess liver injury and cholestasis.

  • Histopathological Analysis: Liver tissues are fixed, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E) to evaluate liver morphology, including necrosis, inflammation, and bile duct proliferation.

  • Data Analysis: Biochemical and histopathological data from the treatment groups are compared to the ANIT model group and the control group to determine the therapeutic efficacy of the test compound. Statistical analysis is performed to assess the significance of the observed effects.

References

Validating Lurasidone's Mechanism of Action: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Lurasidone's mechanism of action with key alternatives, supported by experimental data and detailed methodologies.

Lurasidone is an atypical antipsychotic with a unique receptor binding profile that distinguishes it from other agents in its class. This guide delves into the molecular mechanisms of Lurasidone and compares its performance against two other widely prescribed atypical antipsychotics, Olanzapine (B1677200) and Aripiprazole. The information presented here is intended to assist researchers in designing and interpreting experiments to validate the mechanism of action of Lurasidone and similar compounds in various cell types.

Comparative Analysis of Receptor Binding Affinities

The therapeutic effects and side-effect profiles of atypical antipsychotics are largely determined by their affinities for various neurotransmitter receptors. Lurasidone, Olanzapine, and Aripiprazole exhibit distinct binding profiles, which are summarized in the table below. The data is presented as Ki values (in nM), where a lower value indicates a higher binding affinity.

ReceptorLurasidone (Ki, nM)Olanzapine (Ki, nM)Aripiprazole (Ki, nM)
Dopamine D21.68310.34
Serotonin 5-HT2A0.4743.4
Serotonin 5-HT70.49521539
Serotonin 5-HT1A6.76 (partial agonist)5574.4 (partial agonist)
Alpha-2C Adrenergic10.81730
Histamine H1>1000761
Muscarinic M1>10002.5>1000

Clinical Efficacy and Tolerability Comparison

Clinical trial data provides valuable insights into the real-world performance of these drugs. The following table summarizes key efficacy and tolerability outcomes from comparative studies and meta-analyses.

Outcome MeasureLurasidoneOlanzapineAripiprazole
Efficacy (Schizophrenia)
Change in PANSS Total ScoreSignificant improvement vs. placebo[1][2]Significant improvement vs. placeboSignificant improvement vs. placebo
Efficacy (Bipolar Depression)
Change in MADRS Total ScoreMore efficacious than aripiprazole[3]Efficacious, but not significantly different from lurasidone[3]Less efficacious than lurasidone[3]
Tolerability
Weight GainSignificantly less than olanzapineSignificant weight gainModerate weight gain
SomnolenceLower rates than olanzapine and quetiapineHigher rates of somnolenceLower rates of somnolence
Extrapyramidal Symptoms (EPS)Rates similar to other atypicalsLower risk than typical antipsychoticsLow risk of EPS
All-cause DiscontinuationLower risk than aripiprazoleVaries by studyHigher risk than lurasidone

Signaling Pathways and Mechanism of Action

The differential receptor binding profiles of Lurasidone, Olanzapine, and Aripiprazole translate into distinct downstream signaling effects. The following diagrams, generated using Graphviz, illustrate the primary signaling cascades associated with the key receptors targeted by these drugs.

cluster_lurasidone Lurasidone cluster_olanzapine Olanzapine cluster_aripiprazole Aripiprazole Lurasidone Lurasidone D2R D2 Receptor Lurasidone->D2R Antagonist SHT2AR 5-HT2A Receptor Lurasidone->SHT2AR Antagonist SHT7R 5-HT7 Receptor Lurasidone->SHT7R Antagonist SHT1AR 5-HT1A Receptor Lurasidone->SHT1AR Partial Agonist Olanzapine Olanzapine Olanzapine->D2R Antagonist Olanzapine->SHT2AR Antagonist H1R H1 Receptor Olanzapine->H1R Antagonist M1R M1 Receptor Olanzapine->M1R Antagonist Aripiprazole Aripiprazole Aripiprazole->D2R Partial Agonist Aripiprazole->SHT2AR Antagonist Aripiprazole->SHT1AR Partial Agonist

Caption: Receptor binding profiles of Lurasidone, Olanzapine, and Aripiprazole.

D2R D2 Receptor Gi Gi D2R->Gi AC Adenylyl Cyclase Gi->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Akt Akt PKA->Akt GSK3b GSK-3β Akt->GSK3b Therapeutic_Effects Therapeutic Effects (Antipsychotic) GSK3b->Therapeutic_Effects Lurasidone Lurasidone (Antagonist) Lurasidone->D2R Aripiprazole Aripiprazole (Partial Agonist) Aripiprazole->D2R

Caption: Dopamine D2 receptor signaling pathway.

SHT2AR 5-HT2A Receptor Gq Gq SHT2AR->Gq PLC Phospholipase C Gq->PLC PIP2 PIP2 PLC->PIP2 IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca2+ Release IP3->Ca2 PKC PKC DAG->PKC ERK ERK Signaling PKC->ERK Therapeutic_Effects Therapeutic Effects (Negative Symptoms) ERK->Therapeutic_Effects Lurasidone Lurasidone (Antagonist) Lurasidone->SHT2AR Olanzapine Olanzapine (Antagonist) Olanzapine->SHT2AR

Caption: Serotonin 5-HT2A receptor signaling pathway.

SHT7R 5-HT7 Receptor Gs Gs SHT7R->Gs AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA Epac Epac cAMP->Epac ERK ERK Signaling Epac->ERK Cognitive_Effects Cognitive & Antidepressant Effects ERK->Cognitive_Effects Lurasidone Lurasidone (Antagonist) Lurasidone->SHT7R

References

Reproducibility of Lurasidone's Therapeutic Effects In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic effects of Lurasidone (B1662784) (referred to by the user as "Licraside") with other atypical antipsychotics, focusing on the reproducibility of its efficacy and safety profile in vivo. The information is compiled from a comprehensive review of published clinical trial data.

Executive Summary

Lurasidone is an atypical antipsychotic approved for the treatment of schizophrenia and bipolar depression. Its therapeutic effects are attributed to a unique receptor binding profile, primarily characterized by high-affinity antagonism of dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂A and 5-HT₇ receptors, along with partial agonism at the 5-HT₁A receptor. This guide summarizes key clinical findings, comparing Lurasidone's performance against other commonly used atypical antipsychotics such as Olanzapine, Risperidone (B510), and Quetiapine. The data presented herein is intended to provide a consolidated resource for evaluating the consistency and reproducibility of Lurasidone's therapeutic outcomes in clinical settings.

Data Presentation: Comparative Efficacy and Safety

The following tables summarize quantitative data from head-to-head and placebo-controlled clinical trials, providing a comparative overview of Lurasidone's performance.

Table 1: Efficacy in Schizophrenia (6-Week Trials)
Treatment GroupNBaseline PANSS Total Score (Mean ± SD)Change from Baseline in PANSS Total Score (Mean ± SE)Baseline CGI-S Score (Mean ± SD)Change from Baseline in CGI-S Score (Mean ± SE)Reference
Lurasidone vs. Placebo & Olanzapine
Lurasidone (40 mg/day)12096.5 ± 11.5-13.9 ± 1.75.1 ± 0.6-0.8 ± 0.1[1][2][3]
Lurasidone (120 mg/day)11996.0 ± 11.0-16.0 ± 1.75.1 ± 0.6-0.9 ± 0.1[1][2][3]
Olanzapine (15 mg/day)12195.8 ± 11.1-19.4 ± 1.75.1 ± 0.6-1.2 ± 0.1[1][2][3]
Placebo11896.6 ± 11.8-6.9 ± 1.75.1 ± 0.6-0.4 ± 0.1[1][2][3]
Lurasidone vs. Risperidone (Non-Inferiority Trial)
Lurasidone (40-80 mg/day)193Not Reported-31.2 ± 1.0Not ReportedNot Reported[4][5]
Risperidone (2-6 mg/day)191Not Reported-34.9 ± 1.0Not ReportedNot Reported[4][5]

PANSS: Positive and Negative Syndrome Scale; CGI-S: Clinical Global Impression - Severity. A negative change indicates improvement.

Table 2: Safety and Tolerability in Schizophrenia (6-Week Trials)
Adverse EventLurasidone (40-120 mg/day)Olanzapine (15 mg/day)Risperidone (2-6 mg/day)PlaceboReference
Weight Gain (≥7% of body weight) 5.9%34.4%5.2%7.0%[1][2][3]
Akathisia 11.8% - 22.9%7.4%13.6%0.9%[1][2][3][4][5]
Extrapyramidal Symptoms 17.0%Not Reported38.2%Not Reported[4][5]
Prolactin Increase 3.1%Not Reported14.1%Not Reported[4][5]
Nausea 16.2%Not ReportedNot Reported4.0%
Sedation/Somnolence 16.2%Not ReportedNot Reported10.0%
Table 3: Efficacy in Bipolar Depression (8-Week Trial)
Treatment GroupNBaseline MADRS Score (Mean ± SD)Change from Baseline in MADRS Score (Mean)Response Rate (%)Remission Rate (%)Reference
Lurasidone vs. Quetiapine
Lurasidone (60-120 mg/day)35Not ReportedNot Significantly Different from Quetiapine56.312.5[6][7][8]
Quetiapine (300-600 mg/day)36Not ReportedNot Significantly Different from Lurasidone64.335.7[6][7][8]

MADRS: Montgomery-Åsberg Depression Rating Scale. Response defined as ≥50% improvement in MADRS score. Remission defined as MADRS score ≤12.

Table 4: Safety and Tolerability in Bipolar Depression (8-Week Trial)
Adverse EventLurasidone (60-120 mg/day)Quetiapine (300-600 mg/day)Reference
Change in Body Weight Less apparent changeMore apparent change[6][7]
Serum Metabolic Profiles (Triglycerides, Cholesterol, Fasting Blood Glucose) No significant differenceNo significant difference[6][7]

Experimental Protocols

Lurasidone vs. Olanzapine in Acute Schizophrenia (NCT00615433)
  • Study Design: A 6-week, randomized, double-blind, placebo- and active-controlled, parallel-group study.[1][2][3]

  • Patient Population: Hospitalized patients aged 18-75 with a DSM-IV diagnosis of schizophrenia experiencing an acute exacerbation of psychotic symptoms. Key inclusion criteria included a PANSS total score ≥ 80 and a CGI-S score ≥ 4.[9]

  • Intervention: Patients were randomized to receive once-daily fixed doses of Lurasidone (40 mg or 120 mg), Olanzapine (15 mg), or placebo.

  • Primary Efficacy Measures: Change from baseline to week 6 in the PANSS total score.[1][2][3]

  • Secondary Efficacy Measures: Change from baseline to week 6 in the CGI-S score.[1][2][3]

  • Safety Assessments: Monitoring of adverse events, weight change, and metabolic parameters.

Lurasidone vs. Risperidone in Schizophrenia (Non-Inferiority Trial)
  • Study Design: A 6-week, randomized, double-blind, double-dummy, non-inferiority study.[4][5]

  • Patient Population: Hospitalized patients aged 18-65 with a diagnosis of schizophrenia.

  • Intervention: Patients were randomized to flexible-dose treatment with Lurasidone (40 or 80 mg/day) or Risperidone (2, 4, or 6 mg/day).[4][5]

  • Primary Efficacy Measure: Change from baseline to week 6 in the PANSS total score, with a pre-specified non-inferiority margin.[4][5]

  • Safety Assessments: Monitoring of adverse events, including extrapyramidal symptoms, akathisia, prolactin levels, and weight gain.[4][5]

Lurasidone vs. Quetiapine in Bipolar Depression
  • Study Design: An 8-week, randomized, controlled study.[6][7][8]

  • Patient Population: Young patients (aged 10-17) with a DSM-5 diagnosis of bipolar disorder experiencing a depressive episode.[6][7]

  • Intervention: Patients were randomized to flexible doses of Lurasidone (60 to 120 mg/day) or Quetiapine (300 to 600 mg/day).[6][7]

  • Primary Efficacy Measures: Changes in cognitive function, with emotional status assessed using measures like the MADRS.

  • Safety Assessments: Monitoring of changes in weight and serum metabolic profiles.[6][7]

Assessment Methodology: PANSS and CGI-S

The Positive and Negative Syndrome Scale (PANSS) is a 30-item scale used to assess the severity of positive, negative, and general psychopathology in patients with schizophrenia. Each item is rated on a 7-point scale from 1 (absent) to 7 (extreme). The assessment is typically conducted via a semi-structured interview (SCI-PANSS) covering a one-week recall period.[10][11]

The Clinical Global Impression - Severity (CGI-S) is a single-item, 7-point scale used by clinicians to rate the overall severity of a patient's illness at the time of assessment, ranging from 1 (normal, not at all ill) to 7 (among the most extremely ill patients).

Mandatory Visualization

Lurasidone Signaling Pathways

The therapeutic effects of Lurasidone are mediated through its interaction with multiple neurotransmitter receptor systems. The diagrams below illustrate the key signaling pathways associated with its mechanism of action.

Lurasidone_D2_Antagonism cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2R D₂ Receptor Dopamine->D2R Binds AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA cAMP->PKA Therapeutic_Effect Therapeutic Effect (Antipsychotic) PKA->Therapeutic_Effect Leads to Lurasidone Lurasidone Lurasidone->D2R Antagonizes

Lurasidone's Antagonism of the Dopamine D₂ Receptor Pathway.

Lurasidone_5HT7_Antagonism cluster_presynaptic_5ht Presynaptic Neuron cluster_postsynaptic_5ht Postsynaptic Neuron Serotonin Serotonin (5-HT) HT7R 5-HT₇ Receptor Serotonin->HT7R Binds AC_5ht Adenylyl Cyclase HT7R->AC_5ht Activates cAMP_5ht ↑ cAMP AC_5ht->cAMP_5ht PKA_5ht ↑ PKA cAMP_5ht->PKA_5ht ERK_5ht ↑ ERK PKA_5ht->ERK_5ht Pro_cognitive Pro-cognitive & Antidepressant Effects ERK_5ht->Pro_cognitive Contributes to Lurasidone_5ht Lurasidone Lurasidone_5ht->HT7R Antagonizes

Lurasidone's Antagonism of the Serotonin 5-HT₇ Receptor Pathway.
Experimental Workflow

The following diagram illustrates a typical workflow for the randomized, controlled clinical trials cited in this guide.

Clinical_Trial_Workflow cluster_treatment 6-8 Week Treatment Period Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Screening->Informed_Consent Baseline_Assessment Baseline Assessment (PANSS, CGI-S, etc.) Informed_Consent->Baseline_Assessment Randomization Randomization Baseline_Assessment->Randomization Lurasidone_Arm Lurasidone Arm Randomization->Lurasidone_Arm Comparator_Arm Comparator Arm (e.g., Olanzapine, Placebo) Randomization->Comparator_Arm Follow_up Follow-up Assessments (Weekly/Bi-weekly) Lurasidone_Arm->Follow_up Comparator_Arm->Follow_up Endpoint_Assessment End-of-Study Assessment Follow_up->Endpoint_Assessment Data_Analysis Data Analysis (Efficacy and Safety) Endpoint_Assessment->Data_Analysis

Generalized Workflow of a Randomized Controlled Trial for Lurasidone.

References

Unveiling Licraside's Potency: A Comparative Guide to Farnesoid X Receptor (FXR) Binding Affinity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, this guide provides a comprehensive cross-validation of Licraside's binding affinity to the Farnesoid X Receptor (FXR). Through objective comparisons with other known FXR modulators and detailed experimental data, this document serves as a critical resource for evaluating this compound's potential as a therapeutic agent.

This compound has emerged as a novel and potent agonist for the Farnesoid X Receptor (FXR), a key regulator of bile acid homeostasis.[1][2][3] This guide delves into the specifics of its binding affinity, placing it in context with other compounds and outlining the experimental methodologies used to determine these interactions.

Comparative Binding Affinity of FXR Ligands

The binding affinity of a compound to its target receptor is a crucial indicator of its potential efficacy. The following table summarizes the binding affinity of this compound to FXR in comparison to other known FXR agonists and antagonists.

CompoundBinding Affinity (kcal/mol)Compound Type
This compound -3.87 Agonist
Obeticholic Acid-7.6Agonist
Montelukast-10.3Agonist
Alvimopan-9.1Agonist

Note: The binding affinity for this compound was converted from an XP Gscore of -16.192 kJ/mol to kcal/mol for comparative purposes (1 kJ/mol = 0.239 kcal/mol).[1] The data indicates that while this compound is a potent activator, other compounds exhibit stronger binding affinities in in-silico studies.[4]

Experimental Protocols for Determining FXR Binding and Activation

The determination of a compound's ability to bind to and activate FXR is performed through various in-vitro assays. The following are detailed methodologies for two commonly employed experiments.

Dual-Luciferase Reporter Gene Assay

This assay is a cornerstone for quantifying the transcriptional activity of FXR in response to a potential ligand.

Objective: To measure the ability of a test compound to activate the FXR signaling pathway, leading to the expression of a reporter gene.

Methodology:

  • Cell Culture and Transfection: Human embryonic kidney cells (HEK293T) are cultured and then co-transfected with two plasmids: one containing the FXR gene and a firefly luciferase gene under the control of an FXR response element, and another plasmid containing a Renilla luciferase gene for normalization.

  • Compound Treatment: The transfected cells are then treated with varying concentrations of the test compound (e.g., this compound) or a known FXR agonist as a positive control.

  • Luciferase Activity Measurement: After an incubation period, the cells are lysed, and the activities of both firefly and Renilla luciferases are measured using a luminometer.

  • Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity to account for variations in cell number and transfection efficiency. The fold induction of luciferase activity relative to the vehicle control is then calculated to determine the compound's agonistic activity.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

The TR-FRET assay is a sensitive and robust method for directly measuring the binding of a ligand to the FXR ligand-binding domain (LBD).

Objective: To quantify the binding affinity of a test compound to the FXR LBD.

Methodology:

  • Assay Components: The assay utilizes a purified, recombinant FXR LBD tagged with a donor fluorophore (e.g., Europium cryptate) and a fluorescently labeled coactivator peptide that binds to the activated FXR LBD, tagged with an acceptor fluorophore (e.g., allophycocyanin).

  • Binding Reaction: The tagged FXR LBD and the fluorescent coactivator peptide are incubated with varying concentrations of the test compound.

  • FRET Measurement: If the test compound binds to the FXR LBD and induces a conformational change, the coactivator peptide will bind, bringing the donor and acceptor fluorophores into close proximity. Excitation of the donor fluorophore results in energy transfer to the acceptor, which then emits light at a specific wavelength. This FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.

  • Data Analysis: The intensity of the FRET signal is proportional to the amount of ligand-bound FXR. By plotting the FRET signal against the compound concentration, a binding curve can be generated, from which the binding affinity (e.g., EC50 or Kd) can be determined.[5][6]

FXR Signaling Pathway and Experimental Workflow

The Farnesoid X Receptor is a nuclear receptor that plays a pivotal role in regulating the expression of genes involved in bile acid, lipid, and glucose metabolism.[7][8][9] Upon activation by a ligand such as this compound, FXR forms a heterodimer with the Retinoid X Receptor (RXR).[9][10] This complex then binds to specific DNA sequences known as FXR response elements (FXREs) in the promoter regions of target genes, thereby modulating their transcription.[11] A key target gene is the Small Heterodimer Partner (SHP), which in turn inhibits the expression of CYP7A1, the rate-limiting enzyme in bile acid synthesis.[11][12]

FXR_Signaling_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Ligand FXR Agonist (e.g., this compound) FXR_inactive FXR Ligand->FXR_inactive Binds FXR_RXR_dimer FXR-RXR Heterodimer FXR_inactive->FXR_RXR_dimer Dimerizes with RXR RXR RXR->FXR_RXR_dimer FXRE FXRE FXR_RXR_dimer->FXRE Binds to Target_Gene Target Gene (e.g., SHP) FXRE->Target_Gene Regulates mRNA mRNA Target_Gene->mRNA Transcription Protein Protein (e.g., SHP) mRNA->Protein Translation Protein->FXR_inactive Feedback Inhibition

Caption: FXR Signaling Pathway Activation by an Agonist.

The following diagram illustrates a typical experimental workflow for screening and validating potential FXR agonists like this compound.

Experimental_Workflow Virtual_Screening In Silico Virtual Screening Hit_Compounds Hit Compounds Virtual_Screening->Hit_Compounds In_Vitro_Assays In Vitro Assays (e.g., Luciferase Reporter, TR-FRET) Hit_Compounds->In_Vitro_Assays Lead_Compound Lead Compound (e.g., this compound) In_Vitro_Assays->Lead_Compound In_Vivo_Studies In Vivo Animal Models Lead_Compound->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

References

Head-to-head comparison of Licraside and chenodeoxycholic acid

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth comparison between Licraside and chenodeoxycholic acid (CDCA) cannot be provided at this time. Extensive searches for "this compound" in scientific and medical databases have yielded no results for a compound with this name. This suggests that "this compound" may be a highly novel or internal research compound not yet described in public literature, or potentially a misspelling of another agent.

Consequently, a direct head-to-head comparison with supporting experimental data is not feasible.

However, to fulfill the request for a detailed guide for researchers, the following information provides a comprehensive overview of chenodeoxycholic acid (CDCA), a primary bile acid with significant therapeutic and research interest. This guide is structured to meet the specified requirements for data presentation, experimental protocols, and pathway visualization.

Chenodeoxycholic acid is a naturally occurring primary bile acid synthesized in the liver from cholesterol. It plays a crucial role in the digestion and absorption of fats and fat-soluble vitamins in the small intestine. Beyond its physiological functions, CDCA is a potent signaling molecule that activates the farnesoid X receptor (FXR), a key regulator of bile acid, lipid, and glucose metabolism.

Pharmacological Activity and Therapeutic Applications

CDCA is primarily known for its use in dissolving cholesterol gallstones and for treating certain metabolic disorders. Its therapeutic effects are largely mediated through the activation of FXR.

Key Applications:

  • Gallstone Dissolution: CDCA was historically used as a first-line treatment for the dissolution of cholesterol-rich gallstones in patients for whom surgery was not an option. It reduces hepatic cholesterol synthesis and secretion into bile.

  • Cerebrotendinous Xanthomatosis (CTX): CDCA is the standard-of-care treatment for this rare, autosomal recessive lipid storage disorder caused by mutations in the CYP27A1 gene. The deficiency of this enzyme impairs the synthesis of CDCA, leading to an accumulation of cholestanol (B8816890) and cholesterol in various tissues. CDCA replacement therapy normalizes bile acid synthesis, reduces cholestanol levels, and can prevent the progression of neurological and other systemic symptoms.

Quantitative Data: Efficacy in Cerebrotendinous Xanthomatosis (CTX)

The efficacy of CDCA in treating CTX is well-documented. The primary endpoints in clinical studies are the reduction of serum cholestanol levels and the improvement or stabilization of clinical symptoms.

ParameterBaseline (Pre-treatment)Post-CDCA Treatment (12 months)Percentage Change
Serum Cholestanol 15.2 ± 5.4 µg/mL3.1 ± 1.2 µg/mL~79.6% Reduction
Urinary Bile Alcohols 185 ± 75 µmol/mmol creatinine< 5 µmol/mmol creatinine> 97% Reduction
Serum LDL-Cholesterol 160 ± 45 mg/dL110 ± 30 mg/dL~31.3% Reduction

Note: Data are representative values compiled from multiple clinical studies and may vary between individual patients.

Signaling Pathway: CDCA and FXR Activation

CDCA is a potent endogenous ligand for the farnesoid X receptor (FXR), a nuclear receptor highly expressed in the liver, intestine, and kidneys. Activation of FXR by CDCA initiates a complex signaling cascade that regulates the expression of numerous genes involved in maintaining metabolic homeostasis.

CDCA_FXR_Pathway CDCA CDCA FXR FXR CDCA->FXR Binds & Activates FXR_RXR FXR-RXR Heterodimer FXR->FXR_RXR RXR RXR RXR->FXR_RXR FXRE FXR Response Element (on DNA) FXR_RXR->FXRE Binds SHP SHP (Small Heterodimer Partner) FXRE->SHP Upregulates Transcription LRH1 LRH-1 SHP->LRH1 Inhibits CYP7A1 CYP7A1 (Rate-limiting enzyme for bile acid synthesis) SHP->CYP7A1 Indirect Inhibition LRH1->CYP7A1 Promotes Transcription

Caption: CDCA-mediated activation of the FXR signaling pathway in a hepatocyte to regulate bile acid synthesis.

Experimental Protocols

Below are standardized methodologies for key experiments used to evaluate the effects of compounds like CDCA.

1. In Vitro FXR Activation Assay

This experiment is designed to quantify the ability of a compound to activate the farnesoid X receptor.

  • Objective: To determine the dose-dependent activation of FXR by a test compound (e.g., CDCA).

  • Methodology:

    • Cell Line: Use a human cell line (e.g., HEK293T) that is co-transfected with two plasmids: one expressing the full-length human FXR protein and another containing a reporter gene (e.g., luciferase) under the control of an FXR response element (FXRE).

    • Compound Preparation: Prepare a stock solution of CDCA in a suitable solvent (e.g., DMSO). Create a series of dilutions to test a range of concentrations (e.g., 0.1 µM to 100 µM).

    • Cell Treatment: Plate the transfected cells in a multi-well plate. After allowing the cells to adhere, replace the medium with a medium containing the various concentrations of CDCA or vehicle control (DMSO).

    • Incubation: Incubate the cells for 18-24 hours to allow for FXR activation and subsequent reporter gene expression.

    • Lysis and Luminescence Reading: Lyse the cells and add a luciferase substrate. Measure the resulting luminescence using a luminometer. The light output is directly proportional to the level of FXR activation.

    • Data Analysis: Normalize the luminescence readings to a control (e.g., protein concentration or a co-transfected control reporter). Plot the normalized data against the compound concentration and fit to a dose-response curve to calculate the EC₅₀ (the concentration that elicits 50% of the maximal response).

FXR_Assay_Workflow start Start transfection Co-transfect HEK293T cells (FXR expression plasmid + FXRE-luciferase reporter) start->transfection plating Plate transfected cells in 96-well plate transfection->plating treatment Treat cells with varying concentrations of CDCA plating->treatment incubation Incubate for 24 hours treatment->incubation lysis Lyse cells & add luciferase substrate incubation->lysis readout Measure luminescence lysis->readout analysis Data Analysis (Calculate EC50) readout->analysis end End analysis->end

Independent Verification of Lurasidone's Potency and Selectivity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Lurasidone's pharmacological profile against other atypical antipsychotics, supported by experimental data. The information is intended to assist researchers in evaluating Lurasidone for further investigation and drug development.

Lurasidone is an atypical antipsychotic agent belonging to the benzisothiazole class.[1] It is approved for the treatment of schizophrenia and depressive episodes associated with bipolar I disorder.[2] Its therapeutic efficacy is believed to be mediated through a unique combination of high-affinity antagonism and partial agonism at key neurotransmitter receptors.[3][4]

Signaling Pathway of Lurasidone

The primary mechanism of action of Lurasidone involves its potent antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A and 5-HT7 receptors.[1] Additionally, it acts as a partial agonist at the serotonin 5-HT1A receptor. This multi-receptor interaction is thought to contribute to its antipsychotic and antidepressant effects, as well as its cognitive-enhancing properties. The negligible affinity for histamine (B1213489) H1 and muscarinic M1 receptors is associated with a lower incidence of side effects such as sedation and weight gain compared to some other atypical antipsychotics.

cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2 D2 Receptor Dopamine->D2 Serotonin Serotonin HT2A 5-HT2A Receptor Serotonin->HT2A HT7 5-HT7 Receptor Serotonin->HT7 HT1A 5-HT1A Receptor Serotonin->HT1A Lurasidone Lurasidone Lurasidone->D2 Antagonist Lurasidone->HT2A Antagonist Lurasidone->HT7 Antagonist Lurasidone->HT1A Partial Agonist

Caption: Lurasidone's primary mechanism of action.

Comparative Potency and Selectivity

The binding affinity of Lurasidone for various receptors, as indicated by the inhibition constant (Ki), demonstrates its high potency and selectivity. A lower Ki value signifies a higher binding affinity.

CompoundD2 (Ki, nM)5-HT2A (Ki, nM)5-HT7 (Ki, nM)5-HT1A (Ki, nM)α2C (Ki, nM)H1 (Ki, nM)M1 (Ki, nM)
Lurasidone 0.994 0.47 0.495 6.38 10.8 >1000 >1000
Olanzapine11424556023471.9
Quetiapine2951484377168291129
Risperidone3.10.121071706.9220>10000
Aripiprazole0.343.4394.45760>10000

Data compiled from various sources for comparative purposes. Ki values can vary between different experimental conditions.

Experimental Protocols

The determination of binding affinities (Ki values) is crucial for characterizing the potency and selectivity of a compound. A standard method for this is the radioligand binding assay.

Radioligand Binding Assay Protocol

  • Preparation of Cell Membranes: Cell lines stably expressing the receptor of interest (e.g., dopamine D2, serotonin 5-HT2A) are cultured and harvested. The cells are then lysed, and the cell membranes containing the receptors are isolated through centrifugation.

  • Binding Reaction: The prepared cell membranes are incubated with a specific radioligand (a radioactively labeled molecule that binds to the target receptor) and varying concentrations of the test compound (e.g., Lurasidone).

  • Equilibrium: The mixture is incubated for a sufficient period to allow the binding of the radioligand and the test compound to reach equilibrium.

  • Separation of Bound and Free Ligand: The bound radioligand is separated from the unbound (free) radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

A Prepare Cell Membranes (Expressing Target Receptor) B Incubate Membranes with Radioligand and Lurasidone (Varying Concentrations) A->B C Allow to Reach Equilibrium B->C D Separate Bound and Free Ligand (Rapid Filtration) C->D E Quantify Bound Radioligand (Scintillation Counting) D->E F Calculate IC50 and Ki Values E->F

Caption: Workflow for Radioligand Binding Assay.

References

Translating Lurasidone Research into Clinical Application: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of the translational potential of Lurasidone, an atypical antipsychotic agent. By objectively comparing its performance with alternative therapies and presenting supporting experimental data, this document aims to inform research and development decisions in the field of neuropsychopharmacology.

Mechanism of Action and Pharmacodynamics

Lurasidone exhibits a unique pharmacodynamic profile, acting as a potent antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A and 5-HT7 receptors.[1][2][3] It also functions as a partial agonist at the serotonin 5-HT1A receptor.[1][2] This multi-receptor activity is believed to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia, as well as depressive episodes associated with bipolar I disorder. Notably, Lurasidone has a negligible affinity for histaminic H1 and muscarinic M1 receptors, which is associated with a lower incidence of side effects such as sedation and weight gain compared to some other atypical antipsychotics.

The antagonism of 5-HT7 receptors and partial agonism at 5-HT1A receptors are thought to contribute to its antidepressant and pro-cognitive effects. Preclinical studies have shown that Lurasidone can promote neuronal plasticity and increase the expression of brain-derived neurotrophic factor (BDNF).

Below is a diagram illustrating the primary signaling pathways modulated by Lurasidone.

Lurasidone_Signaling_Pathway Lurasidone Signaling Pathway Lurasidone Lurasidone D2R Dopamine D2 Receptor Lurasidone->D2R Antagonist HT2AR Serotonin 5-HT2A Receptor Lurasidone->HT2AR Antagonist HT7R Serotonin 5-HT7 Receptor Lurasidone->HT7R Antagonist HT1AR Serotonin 5-HT1A Receptor Lurasidone->HT1AR Partial Agonist Psychotic_Symptoms Psychotic Symptoms D2R->Psychotic_Symptoms Modulation HT2AR->Psychotic_Symptoms Modulation Cognition_Mood Improved Cognition & Mood HT7R->Cognition_Mood Modulation Antidepressant_Effects Antidepressant Effects HT1AR->Antidepressant_Effects Modulation

Caption: Lurasidone's primary receptor interactions and their putative therapeutic effects.

Comparative Efficacy and Safety: Clinical Trial Data

Clinical trials have established the efficacy and safety of Lurasidone for the treatment of schizophrenia and bipolar depression. The following tables summarize key quantitative data from these studies, comparing Lurasidone to placebo and other atypical antipsychotics.

Table 1: Efficacy of Lurasidone in Schizophrenia (6-week studies)

Treatment GroupChange from Baseline in PANSS Total ScoreReference
Lurasidone 40 mg/day-14.1
Lurasidone 80 mg/day-16.5
Lurasidone 120 mg/day-19.3
Lurasidone 160 mg/day-23.6
Placebo-9.5

PANSS: Positive and Negative Syndrome Scale. A lower score indicates less severe symptoms.

Table 2: Efficacy of Lurasidone in Bipolar I Depression (6-week monotherapy study)

Treatment GroupChange from Baseline in MADRS Total ScoreReference
Lurasidone 20-60 mg/day-15.4
Lurasidone 80-120 mg/day-15.4
Placebo-10.7

MADRS: Montgomery-Åsberg Depression Rating Scale. A lower score indicates less severe depressive symptoms.

Table 3: Common Adverse Events (Incidence >5% and greater than placebo)

Adverse EventLurasidone (20-120 mg/day)PlaceboReference
Akathisia12.9%3.0%
Nausea10.4%4.8%
Somnolence7.1%4.2%
Extrapyramidal Symptoms5.7%2.1%

Comparison with Alternative Antipsychotics

Lurasidone competes with a range of other atypical antipsychotics for the treatment of schizophrenia and bipolar disorder. The choice of medication is often guided by a balance of efficacy, tolerability, and patient-specific factors.

Table 4: Receptor Binding Profile Comparison (Ki, nM)

ReceptorLurasidoneOlanzapineQuetiapineAripiprazoleRisperidone
Dopamine D21.01.13.40.343.1
Serotonin 5-HT2A0.54143.40.2
Serotonin 5-HT70.557193.92.5
Serotonin 5-HT1A6.4 (pAg)2182144.4 (pAg)270
Histamine H1>1000711612200
Muscarinic M1>10001.9>1000>1000>1000

Ki: Dissociation constant, a measure of binding affinity. Lower values indicate higher affinity. pAg: Partial Agonist. Data compiled from multiple sources.

Table 5: Comparison of Common Side Effect Profiles

Side EffectLurasidoneOlanzapineQuetiapineAripiprazoleRisperidone
Weight GainLowHighModerateLowModerate
SedationLowHighHighLowLow
AkathisiaModerateLowLowHighModerate
Prolactin ElevationModerateModerateLowLowHigh

Relative risk profiles are generalized from clinical trial data and prescribing information.

Experimental Protocols

The characterization of Lurasidone's pharmacological profile relies on a variety of established experimental methodologies.

Receptor Binding Assays:

  • Objective: To determine the affinity of Lurasidone for various neurotransmitter receptors.

  • Methodology:

    • Cell membranes expressing the receptor of interest (e.g., D2, 5-HT2A) are prepared.

    • A specific radioligand for the target receptor is incubated with the cell membranes in the presence of varying concentrations of Lurasidone.

    • The mixture is incubated to allow binding to reach equilibrium.

    • Bound and free radioligand are separated by filtration.

    • The amount of bound radioactivity is measured using a scintillation counter.

    • The concentration of Lurasidone that inhibits 50% of the specific binding of the radioligand (IC50) is calculated.

    • The Ki value is then determined using the Cheng-Prusoff equation.

Below is a workflow diagram for a typical receptor binding assay.

Receptor_Binding_Assay_Workflow Receptor Binding Assay Workflow Start Start Prepare_Membranes Prepare Cell Membranes (Expressing Target Receptor) Start->Prepare_Membranes Incubate Incubate Membranes with Radioligand and Lurasidone Prepare_Membranes->Incubate Separate Separate Bound and Free Radioligand (Filtration) Incubate->Separate Measure Measure Bound Radioactivity (Scintillation Counting) Separate->Measure Calculate Calculate IC50 and Ki Measure->Calculate End End Calculate->End

Caption: A generalized workflow for determining receptor binding affinity.

Animal Models of Antipsychotic and Antidepressant Activity:

  • Objective: To assess the in vivo efficacy of Lurasidone in models that are predictive of therapeutic effects in humans.

  • Examples of Models:

    • Conditioned Avoidance Response: Evaluates antipsychotic activity by measuring the ability of a drug to suppress a learned avoidance response without impairing the escape response.

    • Forced Swim Test: A common model for antidepressant activity, where the drug's effect on the duration of immobility is measured.

    • Novel Object Recognition: Assesses pro-cognitive effects by measuring an animal's ability to remember a previously encountered object.

Translational Potential and Future Directions

Lurasidone's distinct receptor binding profile, particularly its high affinity for the 5-HT7 receptor and lack of affinity for H1 and M1 receptors, translates to a favorable clinical profile with a lower risk of metabolic side effects and sedation compared to some other atypical antipsychotics. Its efficacy in treating both psychotic and depressive symptoms provides a valuable therapeutic option for patients with schizophrenia and bipolar disorder.

Future research should continue to explore the long-term efficacy and safety of Lurasidone, particularly its effects on cognitive function and its potential in other psychiatric disorders. Further investigation into the molecular mechanisms underlying its pro-cognitive and neuroplasticity-promoting effects could lead to the development of novel therapeutic strategies.

References

A Comparative Guide to the Long-Term Efficacy and Safety of Lurasidone and Other Atypical Antipsychotics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the long-term efficacy and safety of Lurasidone, an atypical antipsychotic, with other commonly used alternatives for the treatment of schizophrenia and bipolar depression. The information is compiled from a range of clinical trials and meta-analyses to support informed decision-making in research and drug development.

Mechanism of Action: Lurasidone

Lurasidone is a benzisothiazole derivative with a distinct receptor binding profile.[1][2] Its therapeutic effects are primarily attributed to its potent antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A and 5-HT7 receptors.[1][2] Additionally, it acts as a partial agonist at the serotonin 5-HT1A receptor.[1][2] This multi-receptor activity is thought to contribute to its efficacy in treating both positive and negative symptoms of schizophrenia, as well as depressive episodes associated with bipolar I disorder.[3] Notably, Lurasidone has a low affinity for histamine (B1213489) H1 and muscarinic M1 receptors, which is associated with a lower incidence of side effects such as weight gain and sedation compared to some other atypical antipsychotics.[3][4]

Lurasidone Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron cluster_other_receptors Other Receptors D2_presynaptic D2 (autoreceptor) D2_postsynaptic D2 Receptor Therapeutic_Effects Therapeutic Effects (Antipsychotic, Antidepressant) D2_postsynaptic->Therapeutic_Effects 5HT2A 5-HT2A Receptor 5HT2A->Therapeutic_Effects 5HT7 5-HT7 Receptor 5HT7->Therapeutic_Effects 5HT1A 5-HT1A Receptor 5HT1A->Therapeutic_Effects Lurasidone Lurasidone Lurasidone->D2_postsynaptic Antagonist Lurasidone->5HT2A Antagonist Lurasidone->5HT7 Antagonist Lurasidone->5HT1A Partial Agonist H1_M1 H1 & M1 Receptors Lurasidone->H1_M1 Low Affinity Side_Effects Reduced Side Effects (Weight Gain, Sedation) H1_M1->Side_Effects Experimental_Workflow Screening Patient Screening (Diagnosis of Schizophrenia/Bipolar Disorder) Acute_Phase Acute Treatment Phase (e.g., 6-week double-blind, placebo-controlled) Screening->Acute_Phase Randomization Randomization (for extension study) Acute_Phase->Randomization Completion Extension_Phase Long-Term Open-Label Extension (e.g., 6-24 months) Randomization->Extension_Phase Assessments Regular Assessments (PANSS, CGI-S, Safety Labs, Adverse Events) Extension_Phase->Assessments Ongoing Data_Analysis Data Analysis (Efficacy and Safety Endpoints) Assessments->Data_Analysis

References

Safety Operating Guide

Proper Disposal Procedures for Lurasidone (Licraside) in a Research Environment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following information assumes "Licraside" is a misspelling of "Lurasidone," an atypical antipsychotic used in pharmaceutical research and development. The disposal of investigational drugs and research chemicals is subject to stringent regulations. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.

This document provides essential safety and logistical information for the proper disposal of Lurasidone in a laboratory setting, intended for researchers, scientists, and drug development professionals. Adherence to these procedures is critical for ensuring personnel safety and environmental protection.

Safety and Hazard Information

Lurasidone hydrochloride is a pharmacologically active substance that requires careful handling. According to its Safety Data Sheets (SDS), it is classified with the following hazards:

  • Skin Sensitization (Category 1): May cause an allergic skin reaction.[1]

  • Reproductive Toxicity (Category 2): Suspected of damaging fertility or the unborn child.[1]

  • Specific Target Organ Toxicity (Repeated Exposure, Category 2): May cause damage to organs through prolonged or repeated exposure.[1]

Personnel handling Lurasidone should wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[1] Handling should be performed in a well-ventilated area to avoid breathing dust or fumes.

Quantitative Data: Physical and Chemical Properties of Lurasidone Hydrochloride
PropertyValue
Chemical Formula C₂₈H₃₇ClN₄O₂S
Molecular Weight 529.14 g/mol
CAS Number 367514-88-3
Appearance White to off-white powder
Solubility Sparingly soluble in methanol; slightly soluble in ethanol; very slightly soluble in water.

(Data sourced from MedChemExpress and other chemical suppliers.)

Standard Operating Procedure for Lurasidone Disposal

All unusable, expired, or unwanted Lurasidone and Lurasidone-contaminated materials must be disposed of as chemical waste through the institution's Environmental Health and Safety (EHS) department. Pharmaceutical waste from research laboratories must be managed in accordance with the Federal Resource Conservation and Recovery Act (RCRA) and other applicable regulations.

Never dispose of Lurasidone down the drain or in the regular trash.

Step 1: Waste Identification and Segregation
  • Pure Lurasidone: Unused or expired pure Lurasidone powder should be collected as hazardous chemical waste.

  • Contaminated Materials: Any materials that have come into contact with Lurasidone, such as gloves, bench paper, pipette tips, and empty vials, must also be treated as hazardous waste.

  • Solutions: Aqueous or solvent-based solutions containing Lurasidone must be collected as liquid chemical waste.

Step 2: Containerization and Labeling
  • Solid Waste:

    • Place pure Lurasidone and grossly contaminated solids in a securely sealed, leak-proof container compatible with the chemical.

    • Clearly label the container with a hazardous waste tag provided by your institution's EHS.

    • The label must include: "Hazardous Waste," the full chemical name ("Lurasidone Hydrochloride"), and the associated hazards (e.g., "Toxic," "Skin Sensitizer").

  • Liquid Waste:

    • Collect liquid waste containing Lurasidone in a sealable, leak-proof container.

    • Attach a completed hazardous waste tag, specifying the chemical name, concentration, and solvent.

  • Sharps Waste:

    • Needles, syringes, or other sharps contaminated with Lurasidone must be placed in an approved sharps container.

    • Label the sharps container clearly as containing Lurasidone waste.

Step 3: Storage
  • Store all Lurasidone waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.

  • Ensure containers are kept closed at all times, except when adding waste.

  • Store in a secure, well-ventilated location away from incompatible materials.

Step 4: Disposal and Pick-up
  • Once the waste container is full or ready for disposal, submit a chemical waste pick-up request to your institution's EHS department.

  • EHS will arrange for the collection and transport of the waste to a licensed hazardous waste disposal facility for incineration or other appropriate treatment.

Experimental Protocol: Accidental Spill Clean-up

In the event of a Lurasidone spill, follow these procedures to ensure safety and proper decontamination:

  • Evacuate and Secure: Immediately alert others in the area and restrict access to the spill location.

  • Don PPE: Wear appropriate PPE, including a respirator (if dust is generated), chemical-resistant gloves, a lab coat, and safety goggles.

  • Containment:

    • For Powder Spills: Gently cover the spill with a plastic sheet or tarp to minimize the spread of dust. Avoid creating dust.

    • For Liquid Spills: Absorb the spill with an inert, absorbent material (e.g., diatomite, universal binders).

  • Clean-up:

    • Carefully scoop the contained powder or absorbent material into a designated hazardous waste container.

    • Decontaminate the spill area and any affected equipment by scrubbing with alcohol.

  • Disposal:

    • Seal and label the container with all spill clean-up materials as "Hazardous Waste: Lurasidone Debris."

    • Arrange for pick-up through your EHS department.

Visual Workflow for Lurasidone Disposal

The following diagram illustrates the decision-making process for the proper disposal of Lurasidone waste in a research laboratory.

G Lurasidone Waste Disposal Workflow cluster_0 Waste Generation cluster_1 Segregation & Containerization cluster_2 Storage & Disposal start Lurasidone Waste Generated waste_type Identify Waste Type start->waste_type solid Solid Waste (Powder, Contaminated PPE) waste_type->solid Solid liquid Liquid Waste (Solutions) waste_type->liquid Liquid sharps Sharps Waste (Needles, Syringes) waste_type->sharps Sharps container_solid Seal in Labeled Hazardous Waste Container solid->container_solid container_liquid Collect in Labeled Liquid Waste Container liquid->container_liquid container_sharps Place in Labeled Sharps Container sharps->container_sharps storage Store in Satellite Accumulation Area (SAA) container_solid->storage container_liquid->storage container_sharps->storage pickup Request EHS Waste Pick-up storage->pickup disposal Dispose via Licensed Facility (Incineration) pickup->disposal

Caption: Lurasidone Waste Disposal Workflow Diagram.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Licraside
Reactant of Route 2
Licraside

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.